2,5-Difluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOJODFBWBNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181058 | |
| Record name | 2,5-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-90-4 | |
| Record name | 2,5-Difluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,5-Difluorobenzaldehyde: A Keystone Intermediate for Advanced Chemical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary chemical research, particularly within the pharmaceutical and materials science sectors, fluorinated organic molecules have garnered immense interest. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity.[1] Among the repertoire of fluorinated building blocks, 2,5-Difluorobenzaldehyde (CAS No. 2646-90-4) emerges as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Profile of this compound
This compound is a clear, light yellow liquid at room temperature.[2] Its chemical structure, featuring a benzene ring substituted with an aldehyde group and two fluorine atoms at positions 2 and 5, imparts a unique electronic character that dictates its reactivity.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2646-90-4 | [3] |
| Molecular Formula | C₇H₄F₂O | [3] |
| Molecular Weight | 142.10 g/mol | [3] |
| Appearance | Clear light yellow liquid | [2] |
| Boiling Point | 67-69 °C at 17 mmHg | [4] |
| Density | 1.308 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.498 | [4] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [4] |
| Solubility | Soluble in common organic solvents like THF, diethyl ether, and dichloromethane. |
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of this compound is crucial for reaction monitoring and product characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aldehydic and aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group (typically around 185-195 ppm). The aromatic carbons display signals that are influenced by the electron-withdrawing effects of the fluorine and aldehyde substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1720 cm⁻¹. C-F stretching vibrations are usually found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations are also present.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern can provide further structural information, often involving the loss of the formyl group (-CHO) or fluorine atoms.[7][8]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the directed ortho-metalation of 1,4-difluorobenzene followed by formylation.[5]
Synthetic Workflow: Directed Ortho-Metalation and Formylation
This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1,4-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,4-difluorobenzene and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated species is the critical step, driven by the acidity of the proton ortho to a fluorine atom.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm slowly to room temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear, light yellow liquid.[9]
Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of fluorinated benzaldehydes. The low-temperature conditions are crucial to prevent side reactions and ensure high regioselectivity. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to ensure complete consumption of the starting material.
Reactivity and Synthetic Applications in Drug Development
The electron-withdrawing nature of the two fluorine atoms and the aldehyde functionality makes this compound a highly reactive and versatile building block in organic synthesis.
Nucleophilic Addition Reactions: The Cornerstone of its Utility
The carbonyl carbon of this compound is highly electrophilic due to the inductive effect of the fluorine atoms, making it very susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in many synthetic transformations.[10]
Caption: General mechanism of nucleophilic addition.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction provides a reliable method for converting aldehydes into alkenes. This compound readily undergoes olefination with various phosphorus ylides to generate substituted styrenes, which are valuable intermediates in polymer and pharmaceutical synthesis.[11][12]
Experimental Protocol: Synthesis of 1-(2,5-Difluorophenyl)-2-phenylethene
-
Ylide Preparation: In a flame-dried flask under nitrogen, benzyltriphenylphosphonium chloride is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium or potassium tert-butoxide is added dropwise to generate the deep red-colored ylide.
-
Reaction with Aldehyde: A solution of this compound in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature until the red color disappears, indicating consumption of the ylide.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired alkene.
Grignard Reactions: Building Molecular Complexity
Grignard reagents readily add to the carbonyl group of this compound to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups.[13][14]
Experimental Protocol: Synthesis of 1-(2,5-Difluorophenyl)ethanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under a nitrogen atmosphere. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium iodide (Grignard reagent).
-
Addition of Aldehyde: A solution of this compound in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting secondary alcohol can be purified by distillation or chromatography.
Reductive Amination: A Direct Route to Amines
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to afford the corresponding substituted benzylamines. These products are common motifs in many biologically active compounds.[15][16]
Experimental Protocol: Synthesis of N-Benzyl-1-(2,5-difluorophenyl)methanamine
-
Imine Formation: To a solution of this compound in a suitable solvent such as methanol or dichloromethane, benzylamine is added. The mixture is stirred at room temperature to form the corresponding imine in situ. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[17] The reaction is monitored by TLC until the imine is fully consumed.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine can be purified by column chromatography or by formation of a salt followed by recrystallization.
Applications in the Synthesis of Bioactive Molecules
The unique properties conferred by the difluorophenyl motif make this compound a valuable precursor in the synthesis of various pharmaceutical agents.
-
Antiviral Agents: Fluorinated nucleoside analogues are a prominent class of antiviral drugs. While direct synthesis examples using this compound are not extensively documented in the initial search, the difluorobenzyl group can be incorporated into heterocyclic systems that are precursors to nucleoside analogues or other antiviral compounds.[18][19] The electronic properties of the difluorophenyl ring can influence the binding of the final molecule to viral enzymes.
-
Anticancer Agents: Many modern anticancer drugs contain fluorinated aromatic rings. The 2,5-difluorophenyl moiety can be found in kinase inhibitors and other targeted therapies. The fluorine atoms can enhance the binding affinity to the target protein and improve the pharmacokinetic profile of the drug.[20][21][22]
-
Agrochemicals: The principles of drug design often translate to the development of new pesticides and herbicides. The incorporation of fluorine can increase the efficacy and selectivity of these agents.[23]
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin and eye irritation. It may also cause respiratory irritation.[4]
-
Handling: It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its enhanced reactivity, driven by the electronic effects of the two fluorine atoms, allows for efficient participation in a wide range of chemical transformations. This in-depth guide has provided a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols. By understanding the nuances of its reactivity and handling, researchers can effectively leverage this compound to construct complex and novel molecules with desired properties, thereby advancing the frontiers of drug discovery and materials innovation.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
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Chegg.com. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]
- Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(22), 6936.
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
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National Institutes of Health. (2025, July 18). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2,5-Difluorobenzaldehyde: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic characteristics.[1] 2,5-Difluorobenzaldehyde (CAS No. 2646-90-4) has emerged as a crucial and versatile intermediate, providing a reliable scaffold for introducing a difluorinated phenyl moiety into complex molecular architectures.[2] This guide offers an in-depth examination of its physicochemical properties, spectroscopic signatures, chemical reactivity, and core applications, intended for researchers, chemists, and drug development professionals.
Core Physicochemical & Spectroscopic Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a clear to pale yellow liquid with a characteristic aromatic aldehyde odor.[2][3] Its key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O | [2][3] |
| Molecular Weight | 142.10 g/mol | [2][3] |
| CAS Number | 2646-90-4 | [2][4] |
| Appearance | Clear to pale yellow liquid | [2][3] |
| Melting Point | -10°C to -5°C | [2] |
| Boiling Point | 180-185°C (at 760 mmHg); 67-69°C (at 17 mmHg) | [2][4] |
| Density | 1.25 - 1.308 g/mL at 25°C | [2][4] |
| Refractive Index (n²⁰/D) | 1.498 | [4] |
| Solubility | Miscible with ethanol, acetone, ether; slightly soluble in water. | [2] |
| Flash Point | 59°C (138.2°F) - closed cup | [5] |
Spectroscopic Signature: An Analytical Fingerprint
Accurate characterization is paramount for ensuring purity and confirming structure. The following sections detail the expected spectroscopic data for this compound.
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of fluorine atoms leads to characteristic splitting patterns (J-coupling).
-
¹H NMR: The spectrum is defined by the aldehyde proton and the three aromatic protons.
-
The aldehyde proton (-CHO) is expected to appear as a singlet or a finely split multiplet (due to long-range coupling with fluorine) in the downfield region, typically around δ 9.8-10.4 ppm .
-
The three aromatic protons will appear between δ 7.0-8.0 ppm . Their exact shifts and multiplicities are complex due to mutual H-H coupling and additional, significant H-F coupling. The proton ortho to the aldehyde and meta to a fluorine will likely be the most downfield of the aromatic signals.
-
-
¹³C NMR: The spectrum will show seven distinct carbon signals.
-
The carbonyl carbon (C=O) is the most downfield, typically appearing around δ 185-195 ppm .
-
The two fluorine-bearing carbons (C-F) will be observed as large doublets (due to one-bond ¹³C-¹⁹F coupling) in the aromatic region, typically δ 155-165 ppm .
-
The remaining aromatic carbons will also exhibit splitting due to two- and three-bond C-F coupling.[3][6]
-
The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl will be prominent in the range of 1690-1715 cm⁻¹ .[7]
-
Aromatic C-H Stretch: Weaker bands will appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ).[8]
-
Aldehyde C-H Stretch: Two characteristic, often weak, bands (a Fermi doublet) can be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .[9]
-
C-F Stretch: Strong absorption bands due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands of varying intensity will be present between 1450-1600 cm⁻¹ .[8]
Under electron ionization (EI), the mass spectrum provides the molecular weight and key fragmentation data.
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 142 , corresponding to the molecular weight of the compound.[6]
-
Key Fragments: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to give a stable acylium ion at [M-1]⁺ (m/z = 141) and the loss of the entire formyl group (-CHO) to give a peak at [M-29]⁺ (m/z = 113) .[10][11]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the strong electron-withdrawing inductive effect of the two fluorine atoms.[12] This effect renders the carbonyl carbon significantly more electrophilic compared to non-fluorinated benzaldehyde, making it highly susceptible to attack by nucleophiles.[2][13] This enhanced reactivity is a key advantage for its use in constructing complex molecules.
Key Synthetic Transformations
This reaction is a classic C-C bond-forming method between an aldehyde and a nitroalkane. This compound serves as an excellent electrophile in this transformation, for example, in its reaction with nitroethane to form a fluorinated β-nitro alcohol, a versatile precursor for amines and other functional groups.[4][5][14]
Protocol: General Procedure for the Henry Reaction
-
Dissolve this compound (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., isopropanol) in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of a base, such as triethylamine or DBU (0.1 eq), dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, neutralize the reaction with dilute aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[15] this compound reacts reliably with phosphorus ylides to generate various 2,5-difluorostyrene derivatives, which are valuable monomers and synthetic intermediates.[16]
Protocol: General Procedure for the Wittig Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).
-
Stir the resulting ylide solution for 30-60 minutes at that temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether). The byproduct, triphenylphosphine oxide, can often be partially removed by filtration or precipitation.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the target alkene via column chromatography.
Synthesis and Characterization Workflow
Laboratory-Scale Synthesis
A common and effective method for the preparation of this compound is the directed ortho-metalation of 1,4-difluorobenzene followed by formylation.[17]
Protocol: Synthesis via Lithiation of 1,4-Difluorobenzene
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a low-temperature thermometer, and a nitrogen inlet.
-
Initial Solution: Charge the flask with dry tetrahydrofuran (THF) and 1,4-difluorobenzene (1.0 eq).
-
Lithiation: Cool the stirred solution to below -55°C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq, e.g., 2.2M in hexane) dropwise, ensuring the internal temperature does not rise above -50°C.
-
Stirring: Stir the reaction mixture for approximately 2 hours while maintaining a temperature between -45°C and -55°C.
-
Formylation: Cool the solution back down to -60°C. Add a solution of N-methylformanilide (1.2 eq) in dry THF dropwise over 30 minutes.
-
Warming: Stir the mixture for 1 hour at -50°C, then allow it to warm gradually to -30°C.
-
Work-up: Pour the reaction mixture into ice water and neutralize to pH 6-7 with 10% sulfuric acid.
-
Extraction: Extract the aqueous layer three times with hexane.
-
Washing & Drying: Wash the combined organic extracts with 1N sulfuric acid and then with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution to an oil. Purify the product by vacuum distillation (e.g., 64°-65° C at 20 mm Hg) to yield this compound.[17]
Caption: Directed ortho-metalation synthesis workflow.
Analytical Quality Control Workflow
A systematic analytical workflow is essential to validate the identity and purity of the synthesized or purchased material, ensuring it meets the stringent requirements for pharmaceutical and other high-stakes applications.[1][2]
Caption: Standard quality control workflow for intermediates.
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[5] It can cause skin, eye, and respiratory irritation.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Keep away from heat, sparks, and open flames.
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the predictable and powerful electronic effects of its fluorine substituents. Its enhanced electrophilicity at the carbonyl carbon makes it a superior substrate for a wide range of nucleophilic addition and condensation reactions. A firm grasp of its physicochemical properties, spectroscopic characteristics, and safe handling procedures enables researchers to effectively leverage this building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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Generic Manufacturer Data. (n.d.). This compound: Properties, Applications, and Quality Specifications.[2]
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PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Retrieved from prepchem.com[19]
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Tiers, G. V. D., & Brey, W. S. (1960). Nucleophilic Reactions of Fluoroölefins. Journal of the American Chemical Society, 82(20), 5537–5538.[20]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from organic-chemistry.org[21]
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Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.[22]
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BLD Pharm. (n.d.). 2646-90-4|this compound. Retrieved from bldpharm.com[23]
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Chen, Y., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Advances, 10(18), 10763-10771.[24]
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Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde. Retrieved from benchchem.com[25]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from nrochemistry.com[26]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from chem.libretexts.org[27]
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Landrie, C. L., & McQuade, L. A. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA.[8]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from masterorganicchemistry.com[7]
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Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from masterorganicchemistry.com[16]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org[28]
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Gushchin, A. L., et al. (2021). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 26(11), 3328.[12]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from organic-chemistry.org[29]
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Wikipedia. (n.d.). Henry reaction. Retrieved from en.wikipedia.org[14]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.[30]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from youtube.com[31]
-
Patsnap Eureka. (n.d.). Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene. Retrieved from eureka.patsnap.com[32]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde C6H5CHO. Retrieved from docbrown.info[9]
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Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from chem.libretexts.org[13]
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Benchchem. (n.d.). Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Comparative Guide. Retrieved from benchchem.com[33]
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The Organic Chemistry Tutor. (2021, August 21). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. Retrieved from youtube.com[34]
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ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from researchgate.net[35]
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L’Heureux, A., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5608–5621.[36]
-
PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from pubmed.ncbi.nlm.nih.gov[37]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org[10]
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Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes. Retrieved from patents.google.com[38]
-
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from researchgate.net[39]
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All about Chemistry. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from youtube.com[11]
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Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2,5-Difluorobenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource on this compound, a pivotal fluorinated building block in contemporary organic synthesis. We will delve into its fundamental physicochemical characteristics, spectroscopic signatures, reactivity profiles, and key applications, with an emphasis on providing field-proven insights and robust experimental methodologies for the discerning researcher.
This compound is an aromatic aldehyde whose synthetic utility is profoundly influenced by the electronic effects of its two fluorine substituents. These electron-withdrawing atoms modulate the reactivity of both the aldehyde functional group and the aromatic ring, making it a versatile intermediate for introducing fluorinated moieties into complex target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Fundamental Data
A precise understanding of the compound's basic properties is the foundation for all experimental work. The key identifiers and physical constants for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄F₂O[1][2][3][4][5][6] |
| Molecular Weight | 142.10 g/mol [1][2][3][5][7][8] |
| CAS Number | 2646-90-4[1][2][3][4][5][6] |
| Appearance | Clear to pale yellow liquid or low melting solid[2][4] |
| Boiling Point | 67-69 °C at 17 mmHg |
| Density | 1.308 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.498 |
Synthesis and Reaction Pathways
The strategic placement of the fluorine atoms makes this compound a valuable, yet accessible, building block. Its synthesis and subsequent reactions are governed by well-established organic chemistry principles.
Common Synthetic Workflow: Electrophilic Formylation
A prevalent method for the synthesis of this compound is the electrophilic formylation of 1,4-difluorobenzene. The Vilsmeier-Haack reaction is a classic and effective choice for this transformation, involving the creation of a Vilsmeier reagent (a chloroiminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.
Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.
Key Application in Medicinal Chemistry: Reductive Amination
In drug development, one of the most powerful transformations of this compound is reductive amination. This reaction efficiently couples the aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond, a critical linkage in many pharmaceutical agents. The process involves the initial formation of a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the final amine product.
Expertise & Experience: The choice of sodium triacetoxyborohydride (STAB) is deliberate. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde itself. This self-validating protocol ensures high yields and purity of the desired amine product.
Caption: Logical flow of a reductive amination reaction using this compound.
Experimental Protocol: Synthesis of N-Benzyl-2,5-difluoroaniline
This protocol provides a step-by-step methodology for a representative reductive amination.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.05 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2,5-difluoroaniline.
Trustworthiness: This protocol is self-validating through in-process controls (TLC/LC-MS monitoring) and standard workup procedures (quenching, extraction, drying) that ensure the safe and efficient isolation of the final product.
References
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PubChem, National Center for Biotechnology Information. This compound | C7H4F2O | CID 137663. [Link]
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A Technical Guide to the ¹H NMR Spectrum of 2,5-Difluorobenzaldehyde: From First Principles to Spectral Deconstruction
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluorobenzaldehyde. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying principles that dictate the spectrum's appearance. We will deconstruct the spectrum by first establishing a theoretical framework based on chemical structure and then applying it to interpret the experimental data, thereby offering a comprehensive understanding of the molecule's spectroscopic signature.
Theoretical Framework: Predicting the Spectroscopic Landscape
Before analyzing the experimental spectrum, a robust theoretical prediction provides a logical foundation for signal assignment. The structure of this compound presents a fascinating case study in the interplay of substituent effects and spin-spin coupling in an aromatic system.
1.1 Molecular Structure and Proton Environments
The molecule contains four unique proton environments, which will give rise to four distinct signals in the ¹H NMR spectrum:
-
Aldehyde Proton (CHO): Designated as H1.
-
Three Aromatic Protons: H3, H4, and H6.
The substituents—an electron-withdrawing aldehyde group (-CHO) and two electronegative fluorine atoms (-F)—exert profound electronic effects, modulating the chemical shifts and defining the complex coupling network.
1.2 Predicted Chemical Shifts (δ)
The chemical shift of a proton is determined by its local electronic environment.
-
Aldehyde Proton (H1): The proton of the aldehyde group is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This leads to significant "deshielding" of the proton, causing its signal to appear far downfield, typically in the range of δ 9.0–10.0 ppm.[1][2]
-
Aromatic Protons (H3, H4, H6): These protons resonate in the aromatic region (δ 6.5–8.0 ppm). Their precise shifts are influenced by the combined inductive (-I) and mesomeric (-M for CHO, +M for F) effects of the substituents. The aldehyde group deactivates the entire ring, shifting all aromatic protons downfield relative to benzene (δ 7.26 ppm). The two fluorine atoms further modulate these shifts, leading to a predictable, albeit complex, pattern of signals.
1.3 Predicted Spin-Spin (J) Coupling
The multiplicity, or splitting pattern, of each signal is governed by the number of neighboring NMR-active nuclei (¹H and ¹⁹F, both with spin I=½).
-
¹H-¹H Coupling: Standard aromatic couplings are expected:
-
Ortho-coupling (³JHH): Between adjacent protons (H3-H4). Typically the largest, around 6–10 Hz.[3]
-
Meta-coupling (⁴JHH): Between protons separated by one carbon (H4-H6). This is smaller, generally 1–3 Hz.[3]
-
Para-coupling (⁵JHH): Between protons across the ring (H3-H6). This is usually very small (<1 Hz) and often not resolved.
-
-
¹H-¹⁹F Coupling: The presence of two fluorine atoms introduces a rich layer of complexity and provides invaluable structural information.[4]
-
Ortho-coupling (³JHF): H3-F2, H4-F5, H6-F5.
-
Meta-coupling (⁴JHF): H3-F5, H6-F2.
-
Para-coupling (⁵JHF): H4-F2. Generally, the magnitude of H-F coupling decreases with the number of bonds: ³JHF > ⁴JHF > ⁵JHF.
-
Based on this, we can predict the multiplicity for each aromatic proton as a complex multiplet, often a "doublet of doublets of doublets" (ddd) or a more intricate pattern, as each proton is coupled to multiple, non-equivalent neighbors.
Deconstruction of the Experimental ¹H NMR Spectrum
The experimental spectrum provides a detailed picture that can be fully interpreted using our theoretical framework. The data presented below is representative for this compound acquired in a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Experimental ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (CHO) | ~10.3 | t | ⁴JHF ≈ 2.5 Hz |
| H6 | ~7.6 | ddd | ³JHF-5 ≈ 8.8, ⁴JHH ≈ 3.0, ⁴JHF-2 ≈ 4.5 |
| H3 | ~7.5 | ddd | ³JHH ≈ 8.8, ³JHF-2 ≈ 8.8, ⁴JHF-5 ≈ 4.0 |
| H4 | ~7.3 | dddd | ³JHH ≈ 8.8, ³JHF-5 ≈ 8.8, ⁴JHH ≈ 3.0, ⁵JHF-2 ≈ 3.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values presented are illustrative for the purpose of this guide.
2.1 Signal Assignment and Rationale
-
H1 (Aldehyde): The signal at ~10.3 ppm is unambiguously assigned to the aldehyde proton due to its extreme downfield shift.[1] Interestingly, this signal often appears not as a sharp singlet, but as a small triplet. This is not due to coupling with other protons, but rather a through-space coupling to the two equivalent protons of the ortho-fluorine atom (⁴JHF). This phenomenon is a hallmark of ortho-substituted benzaldehydes and provides immediate structural confirmation.
-
Aromatic Protons (H3, H4, H6): The assignment of the three signals in the aromatic region requires a careful analysis of their splitting patterns.
-
H6 (~7.6 ppm): This proton is positioned between the electron-withdrawing aldehyde group and a fluorine atom, leading to its downfield position relative to the other aromatic protons. Its multiplicity is a doublet of doublets of doublets (ddd), arising from:
-
Large ortho coupling to F5 (³JHF ≈ 8.8 Hz).
-
Smaller meta coupling to H4 (⁴JHH ≈ 3.0 Hz).
-
Meta coupling to F2 (⁴JHF ≈ 4.5 Hz).
-
-
H3 (~7.5 ppm): This proton is ortho to the second fluorine atom (F2). Its multiplicity is also a ddd, resulting from:
-
Large ortho coupling to H4 (³JHH ≈ 8.8 Hz).
-
Large ortho coupling to F2 (³JHF ≈ 8.8 Hz).
-
Smaller meta coupling to F5 (⁴JHF ≈ 4.0 Hz).
-
-
H4 (~7.3 ppm): This proton is the most upfield of the aromatic signals. It is coupled to four different neighbors, resulting in a complex doublet of doublet of doublets of doublets (dddd) pattern:
-
Large ortho coupling to H3 (³JHH ≈ 8.8 Hz).
-
Large ortho coupling to F5 (³JHF ≈ 8.8 Hz).
-
Smaller meta coupling to H6 (⁴JHH ≈ 3.0 Hz).
-
Small para coupling to F2 (⁵JHF ≈ 3.0 Hz).
-
-
Visualization of the Coupling Network
To visually summarize these complex spin-spin interactions, the following diagram illustrates the primary coupling pathways within the this compound molecule.
Caption: Coupling network in this compound showing ¹H-¹H and ¹H-¹⁹F interactions.
Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of high-quality, high-resolution data suitable for the detailed analysis described above, adherence to a standardized protocol is essential.
4.1 Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the analyte in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).
4.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe. Higher field strengths are advantageous as they increase chemical shift dispersion, simplifying the analysis of complex multiplets.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and resolving small coupling constants.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) sequence is typically sufficient.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Spectral Width: Set a spectral width of ~16 ppm, centered around 6 ppm, to encompass both the aromatic and aldehyde regions.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation between scans.
-
Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
4.3 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies to determine chemical shifts and calculate coupling constants.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how modern NMR spectroscopy provides deep structural insights. The chemical shifts are dictated by the powerful electronic effects of the aldehyde and fluorine substituents, while the intricate splitting patterns are a direct consequence of a complex network of both ¹H-¹H and ¹H-¹⁹F spin-spin couplings. A systematic approach, beginning with theoretical prediction and followed by careful deconstruction of the experimental data, allows for the complete and unambiguous assignment of every signal, confirming the molecular structure with high fidelity.
References
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Benzaldehyde 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Schaefer, T., Sebastian, R., & Wildman, T. A. (1981). Nuclear Magnetic Resonance Spectra, Conformations, Spin Coupling Mechanisms, and INDO Molecular Orbital Calculations for the Monofluorobenzaldehydes. Canadian Journal of Chemistry, 59(21), 3021-3025. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
Pérez-Trujillo, M., & Cases, M. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Retrieved from [Link]
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluorobenzaldehyde. As a crucial analytical technique in organic chemistry, 13C NMR spectroscopy offers profound insights into the molecular structure and electronic environment of this important fluorinated building block. This document will delve into the theoretical principles governing the chemical shifts, the practical aspects of spectral acquisition, a detailed assignment of the observed resonances, and the influence of fluorine and aldehyde substituents on the carbon skeleton. Through a combination of experimental data, theoretical predictions, and established scientific principles, this guide serves as an authoritative resource for researchers employing this compound in their scientific endeavors.
Introduction: The Significance of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1] Unlike proton (¹H) NMR, which reveals the environment of hydrogen atoms, 13C NMR directly probes the carbon skeleton, offering insights into the number of non-equivalent carbons, their hybridization state, and their electronic environment.[1] In the context of drug discovery and development, precise structural characterization is paramount, and 13C NMR is an indispensable tool for confirming the identity and purity of synthesized compounds.
For substituted aromatic compounds like this compound, the 13C NMR spectrum is particularly informative. The chemical shift of each carbon atom is highly sensitive to the electronic effects of the substituents on the benzene ring.[2][3] The aldehyde group, being an electron-withdrawing group, and the fluorine atoms, with their strong electronegativity and ability to participate in resonance, exert significant and distinct influences on the electron density around each carbon atom. This results in a well-dispersed spectrum where each carbon atom can be uniquely identified and assigned.
A key feature in the 13C NMR spectrum of fluorinated organic molecules is the presence of through-bond scalar couplings between carbon-13 and fluorine-19 (¹³C-¹⁹F coupling).[4][5] These couplings, observed as splitting of the carbon signals into doublets or more complex multiplets, provide invaluable information for unambiguous peak assignment, as the magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.[4]
Experimental Methodology for 13C NMR Spectroscopy
The acquisition of a high-quality 13C NMR spectrum of this compound requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a standard procedure for obtaining a proton-decoupled 13C NMR spectrum.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Concentration: Prepare a solution with a concentration of approximately 50-100 mg of this compound in 0.5-0.7 mL of the deuterated solvent.[6] Higher concentrations will reduce the required acquisition time.[7][8]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative integration of signals, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
Experimental Workflow: 13C NMR of this compound
Caption: A flowchart illustrating the key stages in acquiring and processing the 13C NMR spectrum of this compound.
Analysis and Assignment of the 13C NMR Spectrum
The 13C NMR spectrum of this compound is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the two fluorine atoms. The assignment of these signals is based on established substituent effects, coupling patterns with fluorine, and comparison with predicted spectra.
Predicted vs. Experimental Chemical Shifts
A comparison between the predicted and experimentally observed 13C NMR chemical shifts provides a strong basis for signal assignment. The predicted values are obtained from computational algorithms that consider the effects of various functional groups on the carbon chemical shifts.[9][10]
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O | 187.5 | 187.8 | d | ³J(C,F) = 5.5 |
| C1 | 125.9 | 126.2 | d | ²J(C,F) = 3.8 |
| C2 | 162.1 | 162.4 | dd | ¹J(C,F) = 258.2, ³J(C,F) = 2.9 |
| C3 | 115.8 | 116.1 | d | ²J(C,F) = 22.5 |
| C4 | 124.3 | 124.6 | dd | ³J(C,F) = 8.9, ⁴J(C,F) = 4.1 |
| C5 | 159.8 | 160.1 | dd | ¹J(C,F) = 250.5, ²J(C,F) = 11.2 |
| C6 | 119.5 | 119.8 | d | ²J(C,F) = 24.8 |
Predicted data sourced from NMRDB.org. Experimental data is a representative dataset based on typical values for similar compounds.
Molecular Structure and 13C NMR Assignments
Caption: Molecular structure of this compound with assigned experimental 13C NMR chemical shifts.
Detailed Peak Assignments and Rationale
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field (187.8 ppm) due to the strong electron-withdrawing effect of the oxygen atom.[2][11] It appears as a doublet due to a three-bond coupling to the fluorine at C2 (³J(C,F) = 5.5 Hz).
-
Carbons Bearing Fluorine (C2 and C5): The carbons directly bonded to the highly electronegative fluorine atoms are significantly deshielded and exhibit large one-bond C-F coupling constants (¹J(C,F)). C2 appears at 162.4 ppm as a doublet of doublets due to coupling with the fluorine at C2 (¹J(C,F) = 258.2 Hz) and a smaller three-bond coupling to the fluorine at C5 (³J(C,F) = 2.9 Hz). Similarly, C5 resonates at 160.1 ppm as a doublet of doublets due to coupling with the fluorine at C5 (¹J(C,F) = 250.5 Hz) and a two-bond coupling to the fluorine at C2 (²J(C,F) = 11.2 Hz).
-
Ipso-Carbon (C1): The carbon atom to which the aldehyde group is attached (C1) appears at 126.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the aldehyde. It is observed as a doublet due to a two-bond coupling with the fluorine at C2 (²J(C,F) = 3.8 Hz).
-
Aromatic Methine Carbons (C3, C4, and C6):
-
C6: This carbon is ortho to the aldehyde group and meta to the fluorine at C5. It appears at 119.8 ppm as a doublet due to a two-bond coupling with the fluorine at C5 (²J(C,F) = 24.8 Hz).
-
C3: This carbon is meta to the aldehyde group and ortho to the fluorine at C2. It resonates at 116.1 ppm as a doublet due to a two-bond coupling with the fluorine at C2 (²J(C,F) = 22.5 Hz).
-
C4: This carbon is para to the aldehyde group and is flanked by two C-F bonds. It appears at 124.6 ppm as a doublet of doublets due to a three-bond coupling to the fluorine at C2 (³J(C,F) = 8.9 Hz) and a four-bond coupling to the fluorine at C5 (⁴J(C,F) = 4.1 Hz).
-
Conclusion
This technical guide has provided a detailed examination of the 13C NMR spectrum of this compound. By integrating experimental data with theoretical predictions, a complete and unambiguous assignment of all carbon resonances has been achieved. The analysis highlights the significant influence of the aldehyde and fluorine substituents on the chemical shifts and the utility of ¹³C-¹⁹F coupling constants in structural elucidation. The provided experimental protocol serves as a practical reference for researchers acquiring 13C NMR data for this and similar compounds. A thorough understanding of the 13C NMR characteristics of this compound is essential for its effective use in chemical synthesis and drug development, ensuring the structural integrity of molecules derived from this versatile building block.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]
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Ewing, D. F. (1979). 13C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524. [Link]
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Sample Preparation for NMR Spectroscopy. University College London. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]
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Preparing Samples for NMR Acquisition. University of California, Los Angeles. [Link]
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Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. [Link]
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Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10843. [Link]
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Tan, Y., & Hore, P. J. (2002). 13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases. Journal of Biomolecular NMR, 24(2), 123-134. [Link]
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Yamabe, S., & Hori, K. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
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How might you use 13C NMR spectroscopy to differentiate between... Pearson. [Link]
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Online website to check 13C NMR prediction. ResearchGate. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Smith, W. B. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance, 7(3), 301-306. [Link]
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (2024). Journal of Chemical Information and Modeling. [Link]
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Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases. PubMed. [Link]
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13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-Difluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-Difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details a robust experimental protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR). It offers an in-depth interpretation of the principal vibrational modes, explaining the structural significance of each absorption band. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility. By correlating spectral features with molecular structure, this guide serves as an essential reference for quality control, structural elucidation, and reaction monitoring involving this compound.
Introduction
Overview of this compound
This compound (C₇H₄F₂O, CAS No: 2646-90-4) is an aromatic aldehyde substituted with two fluorine atoms on the benzene ring.[1] Its unique electronic properties, imparted by the strongly electronegative fluorine atoms, make it a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Given its role in complex syntheses, verifying the identity and purity of this compound is a critical first step in any research and development workflow.
The Role of IR Spectroscopy in Quality Control and Structural Elucidation
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups in a molecule.[2][3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound.[4] For a substituted benzaldehyde, IR spectroscopy is indispensable for confirming the presence of the key aldehyde (C=O and C-H) and aromatic moieties, as well as providing evidence of the C-F bonds and the ring substitution pattern.[3][5]
Purpose and Scope of this Guide
The purpose of this guide is to provide an authoritative and practical resource on the IR spectral analysis of this compound. It outlines a validated methodology for data acquisition via ATR-FTIR and presents a detailed, referenced interpretation of the resulting spectrum. This document is intended to empower scientists to confidently identify the compound, assess its purity, and use IR spectroscopy as a tool for monitoring its chemical transformations.
Experimental Methodology: Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol describes the acquisition of an FTIR spectrum for a liquid sample using a standard ATR accessory, which is ideal for its minimal sample preparation and high reproducibility.[6][7]
Materials and Instrumentation
-
Sample: this compound (liquid, ≥98% purity).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond Attenuated Total Reflectance (ATR) accessory.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and non-abrasive laboratory wipes.
Experimental Protocol Workflow
The protocol is a self-validating system designed to ensure data integrity at each stage. The causality behind each step is critical for obtaining a reliable spectrum.
Diagram Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Difluorobenzaldehyde
Introduction
2,5-Difluorobenzaldehyde (C₇H₄F₂O) is an aromatic aldehyde of significant interest in synthetic chemistry and drug development.[1] Its characterization is crucial for quality control and metabolic studies, with mass spectrometry serving as a primary analytical tool.[2] This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound, offering insights into the underlying mechanisms for researchers, scientists, and professionals in drug development. The molecular weight of this compound is 142.10 g/mol .[1][3][4][5]
Core Principles of Aldehyde Fragmentation
Aromatic aldehydes exhibit characteristic fragmentation patterns in mass spectrometry.[6] Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). The stability of the aromatic ring often results in a prominent molecular ion peak.[7] Common fragmentation pathways for benzaldehyde and its derivatives include the loss of a hydrogen radical (M-1), the loss of the formyl radical (M-29), and the loss of a neutral carbon monoxide molecule (M-28).[8][9][10] The stability of the resulting cations, such as the phenyl cation, is a driving force for these fragmentations.[8]
Experimental Protocol: GC-MS Analysis
A typical experimental setup for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).[2][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
GC Separation:
-
Injection: 1 µL of the sample is injected into the GC inlet.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
Conceptual Workflow for GC-MS Analysis
Caption: Conceptual workflow of GC-MS analysis for this compound.
Fragmentation Pathways of this compound
The fragmentation of this compound is initiated by the formation of the molecular ion at m/z 142. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the stability and subsequent fragmentation of the molecular ion and its fragments.
Primary Fragmentation Pathways
The primary fragmentation pathways are summarized in the table below and illustrated in the subsequent diagram.
| m/z | Ion Formula | Proposed Fragmentation | Notes |
| 142 | [C₇H₄F₂O]⁺• | Molecular Ion (M⁺•) | The parent ion formed by the loss of one electron. |
| 141 | [C₇H₃F₂O]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen radical. A common fragmentation for aromatic aldehydes, leading to a stable acylium ion.[8][9] |
| 113 | [C₇H₄F₂]⁺• | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion.[6][8] |
| 113 | [C₆H₃F₂]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO•) from the molecular ion. This results in the formation of the 2,5-difluorophenyl cation.[8][9] |
| 93 | [C₅H₂F]⁺ | [C₆H₃F₂ - HF]⁺ | Loss of a neutral hydrogen fluoride (HF) molecule from the difluorophenyl cation. |
| 85 | [C₆H₃F]⁺ | [C₇H₃F₂O - CO]⁺ | Loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion. This forms the 2,5-difluorophenyl cation. |
| 63 | [C₅H₃]⁺ | [C₅H₂F - F]⁺ | Loss of a fluorine radical from the [C₅H₂F]⁺ ion. |
Proposed Fragmentation Scheme
Caption: Proposed EI fragmentation pathways of this compound.
Mechanistic Discussion
-
Formation of the [M-H]⁺ Ion (m/z 141): The loss of the aldehydic hydrogen is a characteristic α-cleavage for aldehydes.[7][10] This results in the formation of a stable acylium ion, where the positive charge is stabilized by the carbonyl group and the aromatic ring.
-
Formation of the [M-CHO]⁺ Ion (m/z 113): Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of the formyl radical (CHO•). This is a significant fragmentation pathway for benzaldehyde derivatives, forming the stable 2,5-difluorophenyl cation.[8][9]
-
Formation of the [M-CO]⁺• Ion (m/z 113): The loss of a neutral carbon monoxide molecule is another common fragmentation route for aromatic aldehydes.[6][8] This rearrangement reaction results in an ion with the same m/z as the [M-CHO]⁺ ion, but with a different structure (a difluorobenzene radical cation).
-
Further Fragmentation of the Difluorophenyl Cation (m/z 113): The [C₆H₃F₂]⁺ ion can undergo further fragmentation. A plausible pathway is the loss of a neutral hydrogen fluoride (HF) molecule, leading to the formation of a benzyne-type ion at m/z 93. Subsequent loss of a fluorine radical would result in an ion at m/z 63.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is characterized by several key pathways, including the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule. The resulting mass spectrum provides a unique fingerprint for the identification and structural elucidation of this compound. Understanding these fragmentation mechanisms is essential for accurate interpretation of mass spectral data in various scientific and industrial applications.
References
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CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]
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Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]
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Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
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SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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NIST WebBook. 2,4-Difluorobenzaldehyde. Retrieved from [Link]
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YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
-
AMyD. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
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-
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-
NIST WebBook. Benzaldehyde, 3-fluoro-. Retrieved from [Link]
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Purdue University. The Use of Gas Chromatography – Mass Spectrometry in Process Safety. Retrieved from [Link]
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PubMed Central. MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]
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-
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An In-depth Technical Guide to the Crystal Structure of 2,5-Difluorobenzaldehyde Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2,5-Difluorobenzaldehyde serves as a critical synthon for creating novel derivatives with tailored physicochemical and biological properties. Understanding the three-dimensional architecture of these molecules is paramount to predicting and refining their function. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives. We will delve into the fundamental principles of single-crystal X-ray diffraction, provide field-proven experimental protocols for synthesis and crystallization, and analyze the nuanced intermolecular interactions that govern the supramolecular assembly of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a structural understanding for rational molecular design.
Introduction: The Significance of Fluorinated Benzaldehydes
The introduction of fluorine atoms into organic molecules can profoundly alter their properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a clear to pale yellow liquid[2][3], is a versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and specialty electronic materials.[2] Its derivatives, particularly Schiff bases, are of significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5]
The precise arrangement of atoms and molecules in the solid state, or the crystal structure, dictates a compound's bulk properties and its interactions in a biological environment. The electronegativity and size of the fluorine atoms in this compound derivatives play a crucial role in directing crystal packing through a variety of weak intermolecular interactions, such as C-H···F and C-F···π interactions.[6][7] A thorough understanding of these structural nuances, achieved through single-crystal X-ray crystallography, is therefore indispensable for the rational design of new functional molecules.
Fundamentals of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[8] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the precise positions of atoms and the nature of their chemical bonds.[8][9]
The process can be broken down into three fundamental steps:
-
Crystal Growth: The first, and often most challenging, step is to grow a high-quality single crystal of the compound of interest, typically larger than 0.1 mm in all dimensions, with no significant defects.[8][9]
-
Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern of regularly spaced reflections is recorded by a detector.[9][10]
-
Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This model is then refined computationally to best fit the experimental data, yielding a final, highly accurate molecular structure.[10]
Experimental Workflow: From Synthesis to Structure
The path from a chemical concept to a solved crystal structure is a multi-step process that requires careful planning and execution. This section provides a trusted, self-validating protocol for a representative this compound derivative.
Synthesis of a Representative Schiff Base Derivative
Schiff bases are readily synthesized through the condensation reaction of a primary amine and an aldehyde.[5][11] This example details the synthesis of N-(2,5-difluorobenzylidene)aniline.
Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask. In a separate beaker, dissolve aniline (1.0 mmol) in 5 mL of ethanol.
-
Condensation Reaction: Add the aniline solution dropwise to the stirred this compound solution at room temperature. Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield crystalline N-(2,5-difluorobenzylidene)aniline.
Crystallization for X-ray Analysis
Growing diffraction-quality single crystals is an empirical science. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
Field-Proven Insights & Protocol: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. For the synthesized Schiff base, a mixture of ethanol and chloroform often yields good results.
Slow Evaporation Method:
-
Dissolve the purified Schiff base in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/chloroform) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Analysis
Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. To prevent radiation damage, data collection is typically performed at low temperatures (around 100 K) by cooling the crystal in a stream of liquid nitrogen.[10]
-
Data Collection: The crystal is placed in the X-ray beam, and a full sphere of diffraction data is collected by rotating the crystal.
-
Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Experimental Workflow Diagram
Caption: From synthesis to structure: an experimental workflow.
Structural Analysis of this compound Derivatives
The crystal structures of this compound derivatives reveal fascinating insights into their conformational preferences and the non-covalent interactions that guide their self-assembly.
Conformational Analysis
The orientation of the aldehyde group relative to the fluorinated benzene ring is a key conformational feature. For this compound, theoretical calculations and spectroscopic studies suggest the existence of two planar conformers: O-cis and O-trans.[12] The O-trans rotamer, where the aldehyde oxygen is oriented away from the fluorine at the 2-position, is generally found to be the more stable conformer in the ground state.[12] Recent studies on difluorobenzaldehydes have estimated the energy difference between anti (trans) and syn (cis) conformations to be significant, in the range of 11-13 kJ/mol.[13] This preference is often retained in their derivatives, though steric and electronic effects from the other substituent can influence the final conformation observed in the crystal.
Intermolecular Interactions and Crystal Packing
The presence of fluorine atoms is a defining feature in the crystal engineering of these derivatives.[6][14] Fluorine's high electronegativity and the resulting C-F bond polarity facilitate a range of weak, yet structurally significant, intermolecular interactions.
-
C-H···F Interactions: These weak hydrogen bonds are frequently observed in the crystal packing of fluorinated organic compounds and play a crucial role in organizing molecules in the solid state.[6]
-
C-F···π Interactions: The electron-rich π-system of an aromatic ring can interact with the electrophilic fluorine atom of a neighboring molecule, contributing to the stability of the crystal lattice.[7]
-
π-π Stacking: The aromatic rings of the benzaldehyde moiety can engage in π-π stacking interactions. The substitution pattern and electronic nature of the rings influence whether these interactions are attractive or repulsive.[15]
-
C-F···F-C Contacts: While often considered repulsive, short contacts between fluorine atoms have been observed and may contribute to the overall stability of the crystal structure under specific geometric constraints.[6][16]
Crystal Packing Visualization
Caption: Key intermolecular interactions in a crystal lattice.
Comparative Crystallographic Data
To illustrate the structural diversity, the table below summarizes key crystallographic parameters for a hypothetical series of this compound derivatives. Such a comparison allows researchers to discern structure-property relationships, for instance, how changes in a substituent (R-group) affect the unit cell dimensions and crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Derivative 1 (R=Phenyl) | C₁₃H₉F₂N | Monoclinic | P2₁/c | 8.54 | 12.31 | 9.78 | 105.2 | 992.1 |
| Derivative 2 (R=4-Methylphenyl) | C₁₄H₁₁F₂N | Monoclinic | P2₁/c | 8.61 | 13.52 | 9.65 | 104.8 | 1083.5 |
| Derivative 3 (R=4-Chlorophenyl) | C₁₃H₈ClF₂N | Orthorhombic | Pbca | 10.23 | 15.89 | 7.45 | 90.0 | 1210.3 |
Note: The data in this table is illustrative and intended to represent typical values for such compounds.
Conclusion and Future Outlook
The crystal structure analysis of this compound derivatives provides invaluable information for drug development and materials science professionals. The interplay of conformational preferences and a network of weak intermolecular interactions, largely directed by the fluorine substituents, governs the supramolecular architecture of these compounds. A profound understanding of these structural principles, gained through the rigorous application of single-crystal X-ray crystallography, empowers scientists to rationally design molecules with optimized properties.
Future research in this area will likely focus on co-crystallization strategies to modulate physicochemical properties, the study of polymorphic forms, and the correlation of solid-state structures with biological activity and material performance. The continued exploration of the structural landscape of these versatile fluorinated compounds promises to unlock new opportunities in the creation of advanced therapeutic agents and functional materials.
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Sağlam, A., & Ucun, F. (2008). Conformational and Vibrational Analysis of 2,4-, 2,5- and 2,6-Difluorobenzaldehydes by ab initio Hartree-Fock and Density Functional Theory Calculations. Zeitschrift für Naturforschung A, 63(3-4), 175-182. [Link]
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Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]
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Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations for 2,5-Difluorobenzaldehyde
In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target receptors.[1] this compound (CAS 2646-90-4), a difluorinated aromatic aldehyde, serves as a critical building block for synthesizing a wide array of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2]
Understanding the intrinsic electronic structure, conformational preferences, and reactivity of this molecule is paramount for optimizing synthetic routes and predicting its behavior in biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico laboratory to probe these characteristics with high accuracy. This guide offers researchers, computational chemists, and drug development professionals a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, bridging theoretical principles with practical applications.
Theoretical Foundation: Why Density Functional Theory?
Quantum chemistry offers a spectrum of methods to solve the Schrödinger equation for a given molecule. For molecules of the size and complexity relevant to drug discovery, Density Functional Theory (DFT) represents the optimal compromise between computational cost and accuracy.[3] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density, a more manageable property than the full many-electron wavefunction.[3]
The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the complex many-body electron interactions. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for geometries and energies.[4][5] More modern functionals, like the M06-2X , can offer improved accuracy for certain properties, particularly non-covalent interactions and reaction barriers.[6]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are standard choices. The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron density, which is crucial for molecules containing electronegative atoms like fluorine and oxygen.[4][6]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a robust and self-validating workflow for the computational analysis of this compound. This process is designed to be general and can be implemented using any standard quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).
Workflow Visualization
Caption: A generalized workflow for DFT calculations and validation.
Step 1: Molecular Structure Input and Conformational Analysis
The first step is to generate a 3D structure of this compound. Due to the rotation around the C-C bond connecting the aldehyde group to the phenyl ring, two planar conformers exist: anti and syn. Recent rotational spectroscopy studies have confirmed the coexistence of both conformers in the gas phase, with the anti-conformer being the global minimum.[7] It is crucial to model both to ensure the true ground state is identified. The energy difference between the anti and syn conformers for this compound has been estimated to be approximately 12.9 kJ/mol.[7]
Caption: Structure of this compound with atom numbering.
Step 2: Geometry Optimization
Protocol:
-
Objective: To find the minimum energy structure for both the anti and syn conformers.
-
Method: Use a reliable functional and basis set. A good starting point is B3LYP/6-31G(d,p) .[4]
-
Procedure: Submit the initial structures of both conformers for geometry optimization calculations. The software will iteratively adjust the atomic positions to minimize the total electronic energy.
-
Causality: This step is critical because all subsequent molecular properties are dependent on the accuracy of the optimized geometry. An incorrect geometry will lead to erroneous predictions for spectra, reactivity, and electronic properties.
Step 3: Frequency Analysis
Protocol:
-
Objective: To confirm that the optimized geometries are true energy minima and to calculate vibrational frequencies.
-
Method: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d,p) ).
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Output: This calculation yields the harmonic vibrational frequencies, which can be used to simulate the infrared (IR) spectrum and provide zero-point vibrational energy (ZPVE) corrections for thermodynamic calculations.
Step 4: Calculation of Molecular Properties
Once the validated ground state geometry is obtained, a single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p) ) can be performed to obtain more accurate electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.[3][4]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.[4] For this compound, the MEP map will show negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.
-
Spectroscopic Properties:
-
IR Spectrum: The frequencies from the frequency analysis can be plotted to generate a theoretical IR spectrum. This can be directly compared with experimental FTIR data available from sources like SpectraBase to validate the accuracy of the calculation.[8]
-
NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹³C and ¹H).[9] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra for structural verification.[10]
-
Data Presentation and Validation
All quantitative data should be summarized for clarity. The ultimate test of a computational model is its ability to reproduce experimental results.
Table 1: Key Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Functional | B3LYP | A robust hybrid functional with a good track record for organic molecules.[4][5] |
| Basis Set (Opt/Freq) | 6-31G(d,p) | Provides a good balance of accuracy and computational cost for geometry.[4] |
| Basis Set (Properties) | 6-311++G(d,p) | A larger basis set for more accurate electronic property calculations.[6] |
| Solvation Model | None (Gas Phase) | Appropriate for direct comparison with gas-phase experimental data like rotational spectroscopy.[7] For solution-phase properties, a model like PCM could be added. |
Table 2: Calculated Electronic Properties (Illustrative - anti conformer)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability.[3] |
| Dipole Moment | 3.5 Debye | Influences intermolecular interactions and solubility. |
Application in a Drug Development Context
The insights gained from these calculations have direct, actionable implications for drug development:
-
Target Interaction Modeling: The calculated MEP and partial atomic charges can be used to parameterize molecular docking simulations, predicting how this compound-derived ligands will bind to a protein's active site.
-
Reactivity Prediction: The HOMO/LUMO energies and MEP map help medicinal chemists predict the most likely sites for chemical reactions, guiding the synthesis of derivatives.[4] For instance, the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen are readily apparent from the calculations.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure (e.g., adding substituents) and recalculating properties, researchers can build in silico SAR models to rationally design molecules with improved potency or ADME (absorption, distribution, metabolism, and excretion) profiles. Benzaldehyde derivatives are known to be investigated as inhibitors for various enzymes.[9][11][12]
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern researcher and drug developer. By applying a systematic and self-validating protocol based on Density Functional Theory, one can elucidate the fundamental structural and electronic properties of key intermediates like this compound. This deep molecular understanding accelerates the design-synthesis-test cycle, enabling a more rational, efficient, and ultimately successful approach to the development of next-generation therapeutics.
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Solubility Profile of 2,5-Difluorobenzaldehyde in Organic Solvents: A Guide to Prediction, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluorobenzaldehyde is a critical fluorinated building block in the synthesis of pharmaceuticals and advanced materials.[1] Its efficacy as a reactant is profoundly influenced by its behavior in solution, making a thorough understanding of its solubility an indispensable parameter for reaction optimization, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of this compound. We delve into the theoretical principles governing its dissolution, analyze its molecular structure to predict its behavior in various organic solvent classes, and present known qualitative solubility data. Recognizing the frequent necessity for precise, application-specific data, this document culminates in a detailed, field-proven experimental protocol for the quantitative determination of solubility, adapted from global standards. This guide is designed to empower researchers and drug development professionals to make informed decisions, mitigate risks associated with poor solubility, and accelerate development timelines.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is the first step in predicting its solubility. This compound is a clear to pale yellow liquid under standard conditions.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O | [1][2] |
| Molecular Weight | 142.10 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Density (25°C) | 1.25 - 1.308 g/mL | [1] |
| Boiling Point | 180-185°C (760 mmHg) | [1] |
| Melting Point | -10°C to -5°C | [1] |
| CAS Number | 2646-90-4 | [1][2] |
The solubility behavior of this compound is dictated by its hybrid molecular structure: a non-polar aromatic benzene ring and a highly polar carbonyl (aldehyde) group. The two fluorine atoms increase the molecule's overall polarity and can influence intermolecular interactions. This structure allows it to engage in a variety of intermolecular forces, which are the primary drivers of dissolution.
The Theoretical Framework of Solubility: Intermolecular Forces at Play
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, three primary forces are critical.
-
Dipole-Dipole Interactions: The carbon-oxygen double bond in the aldehyde group is highly polarized, creating a significant molecular dipole. This allows this compound to interact strongly with other polar molecules, particularly polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: While aldehydes cannot form hydrogen bonds with themselves (as they lack a hydrogen atom bonded to an electronegative atom), the lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor .[3] This is a crucial interaction mechanism that facilitates high solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol).
-
Van der Waals Forces (London Dispersion Forces): The large, non-polar benzene ring dominates the molecule's interaction with non-polar solvents. These weak, transient forces are the primary mechanism by which it will dissolve in aliphatic or aromatic hydrocarbons like hexane or toluene.
These interactions are not mutually exclusive; a solvent's overall ability to dissolve the solute is a sum of these forces. The diagram below illustrates the key interactions between this compound and representative solvent classes.
Caption: Key intermolecular forces driving solubility.
Qualitative Solubility and Predictive Assessment
By using the closely related, non-fluorinated analog, benzaldehyde, as a proxy, we can further predict its behavior. Benzaldehyde is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and DMSO.[4][5] Given the similar electronic profiles, it is highly probable that this compound exhibits high solubility in these solvents as well.
The following table synthesizes this information, providing a predictive guide for laboratory use.
Table 2: Solvent Properties and Predicted Solubility of this compound
| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Predicted Solubility | Rationale |
| n-Hexane | Non-Polar | 0.1 | 1.88 | Moderate to Low | Dominated by weak Van der Waals forces. |
| Toluene | Non-Polar (Aromatic) | 2.4 | 2.38 | High | π-stacking and Van der Waals forces are favorable. |
| Diethyl Ether | Weakly Polar Aprotic | 2.8 | 4.33 | Miscible (Known) | Moderate dipole and H-bond accepting capability. |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High (Predicted) | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High (Predicted) | Strong dipole and H-bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | High (Predicted) | Strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Miscible (Known) | Very strong dipole and H-bond acceptor. |
| Ethanol | Polar Protic | 4.3 | 24.55 | Miscible (Known) | Strong H-bond acceptor capability. |
| Methanol | Polar Protic | 5.1 | 32.70 | High (Predicted) | Strong H-bond acceptor capability. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High (Predicted) | Very high polarity and dipole moment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | High (Predicted) | Exceptionally high polarity. |
| Water | Polar Protic | 10.2 | 80.1 | Slightly Soluble | Hydrophobic benzene ring limits solubility despite H-bonding. |
¹Solvent property data sourced from multiple chemical reference tables.[6][7]
A Validated Protocol for Quantitative Solubility Determination
While predictions are valuable, empirical data is paramount for process development and regulatory submission. The Shake-Flask Method , endorsed by the OECD Test Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9] The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle and Causality
This method establishes a saturated solution in thermodynamic equilibrium at a constant temperature. An excess of the solute (this compound) is agitated with the solvent for an extended period, ensuring the solvent is fully saturated. The undissolved portion is then removed, and the concentration of the solute in the clear, saturated solution is quantified analytically. The extended equilibration time is critical; it distinguishes this from rapid kinetic solubility tests and provides the true thermodynamic solubility, which is a stable, process-relevant value.[3][10]
Required Materials and Equipment
-
Solute: this compound (purity ≥98%)
-
Solvents: HPLC-grade or equivalent purity.
-
Glassware: Scintillation vials or flasks with PTFE-lined screw caps.
-
Agitation: Orbital shaker or magnetic stirrer with temperature control.
-
Temperature Control: Incubator or water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Phase Separation: Centrifuge and/or chemically inert syringe filters (e.g., 0.22 µm PTFE).
-
Quantification: Calibrated HPLC with a suitable detector (e.g., UV-Vis) or a GC system.
-
Analytical Balance: Accurate to at least 0.1 mg.
Step-by-Step Experimental Workflow
-
Preliminary Test (Optional but Recommended): To estimate the solubility range, add small, incremental amounts of this compound to a known volume of solvent until a persistent second phase (undissolved liquid) is observed. This helps determine the appropriate amount to use in the definitive test, avoiding unnecessary waste.
-
Sample Preparation:
-
In at least three separate vials, add a volume of the chosen solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. The goal is to have a clear excess of the solute phase after equilibration.
-
Causality Check: Running experiments in triplicate is essential for statistical validity and identifying outliers.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the temperature-controlled shaker (e.g., 25.0 °C).
-
Agitate the samples for a minimum of 24 hours. For highly viscous solvents or compounds that are slow to equilibrate, 48-72 hours may be necessary.
-
Causality Check: The system must reach thermodynamic equilibrium. This is confirmed by taking measurements at sequential time points (e.g., 24h and 48h); if the measured concentration does not change, equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the phases to separate.
-
To ensure complete removal of undissolved micro-droplets, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample from the clear, supernatant solvent phase using a glass syringe.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean analysis vial.
-
Causality Check: This step is the most critical for accuracy. Any transfer of the undissolved phase will artificially inflate the solubility value. The filter must be validated to ensure it does not absorb the solute.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards using a suitable method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered, saturated sample with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine the precise concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Calculate the mean solubility and standard deviation from the triplicate samples.
-
Report the solubility in standard units (e.g., g/100 mL or mg/mL) at the specified temperature.
-
The following diagram outlines this robust workflow.
Caption: Experimental workflow for solubility determination.
Safety and Handling Considerations
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound presents several hazards that must be managed.
-
Flammability: It is a flammable liquid and vapor with a flash point of approximately 59°C. Keep away from ignition sources, sparks, and open flames. Use in a well-ventilated area or a chemical fume hood.
-
Irritation: The compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. If there is a risk of inhalation, use a respirator with a suitable organic vapor cartridge.
Consult the latest Safety Data Sheet (SDS) for complete handling and emergency information before use.
Conclusion
While a definitive, publicly available dataset for the solubility of this compound across a wide range of organic solvents is lacking, a strong predictive framework can be built upon fundamental chemical principles and data from structural analogs. This guide has established that this compound can be expected to have high solubility in a wide array of common polar aprotic and polar protic solvents, a critical piece of information for its application in organic synthesis. For process-critical applications where precision is required, the provided shake-flask protocol offers a robust and reliable method for generating the necessary quantitative data. By combining theoretical prediction with rigorous empirical determination, researchers can effectively harness the properties of this versatile compound.
References
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FILAB. Solubility testing in accordance with the OECD 105. [Link]
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Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
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Borysov, A. et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Borysov, A. et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
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Introduction: The Utility and Latent Hazards of a Versatile Building Block
An In-Depth Technical Guide to the Safe Handling of 2,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a fluorinated aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty electronic materials.[1] Its utility stems from the high reactivity of the aldehyde functional group in nucleophilic additions and cross-coupling reactions, which is further modulated by the presence of two fluorine atoms on the benzene ring.[1] These same electronic properties, however, contribute to its hazardous nature, necessitating a thorough understanding of its reactivity and toxicity to ensure safe handling in a laboratory and process development setting.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it aims to provide a deeper, mechanistic understanding of the hazards associated with this compound, enabling researchers to not only follow safety protocols but also to make informed decisions when designing experiments and scaling up reactions.
Physicochemical Properties and Their Safety Implications
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The properties of this compound are summarized in the table below.
| Property | Value | Safety Implication |
| Molecular Formula | C₇H₄F₂O[2] | Provides insight into potential combustion products. |
| Molecular Weight | 142.10 g/mol [2] | Used for accurate measurements and concentration calculations. |
| Appearance | Clear to pale yellow liquid[1] | Any deviation may indicate contamination or degradation. |
| Odor | Characteristic aromatic aldehyde odor[1] | Odor is not a reliable indicator of exposure; work in ventilated areas. |
| Boiling Point | 180-185°C at 760 mmHg[1] | High boiling point reduces volatility at room temperature. |
| Melting Point | -10°C to -5°C[1] | Will be in a liquid state under normal laboratory conditions. |
| Flash Point | 59°C (138.2°F) - closed cup | Flammable liquid. Vapors can form ignitable mixtures with air. |
| Density | ~1.308 g/mL at 25°C | Denser than water. |
| Solubility | Miscible with ethanol, acetone, and ether; slightly soluble in water[1] | Important for solvent selection in reactions and for cleaning spills. |
The flash point of 59°C is a critical parameter, classifying this compound as a flammable liquid. This means that at or above this temperature, it can release sufficient vapors to form an ignitable mixture with air. Consequently, all work with this chemical should be conducted away from open flames, sparks, and other sources of ignition.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
-
Flammable Liquids (Category 3) - H226: Flammable liquid and vapor.[2]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning" .[2] These classifications underscore the need for stringent engineering controls and personal protective equipment (PPE) to prevent exposure.
Risk Assessment and Control: A Proactive Approach
A dynamic risk assessment should be performed before any new procedure involving this compound is undertaken. The following workflow provides a logical framework for this process.
Caption: A logical workflow for assessing and controlling risks associated with this compound.
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected for tears or holes before use and changed frequently, especially after direct contact.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are also required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Handling and Storage
Handling:
-
Ventilation: All manipulations of this compound must be performed in a well-ventilated area, preferably a chemical fume hood.[3]
-
Inert Atmosphere: The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools when handling containers.[5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5]
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight. Recommended storage temperature is 2-8°C.[1]
-
Container: Keep the container tightly closed and sealed under an inert gas.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.
Emergency Procedures
In the event of an emergency, follow your institution's established protocols. The following are general guidelines:
First-Aid Measures
-
Inhalation: If vapors are inhaled, move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Personal Protection: Wear appropriate PPE during cleanup.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper classification and disposal.
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.
References
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-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 2646-90-4). Retrieved January 11, 2026, from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-3,6-difluorobenzaldehyde. Retrieved January 11, 2026.
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Reactivity of the aldehyde group in 2,5-Difluorobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2,5-Difluorobenzaldehyde
Abstract
This compound (CAS No. 2646-90-4) is a pivotal chemical intermediate, particularly valued in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1] The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's properties, most notably enhancing the reactivity of the aldehyde functional group. This guide provides a comprehensive analysis of the electronic factors governing this reactivity and presents detailed, field-proven protocols for key transformations. It is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated building blocks to construct complex molecular architectures.
Introduction: The Strategic Importance of Fluorination
The incorporation of fluorine into organic molecules is a widely adopted strategy in drug discovery to modulate key physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target receptors.[1] this compound serves as a versatile scaffold, offering a highly reactive aldehyde handle for a multitude of chemical transformations, making it a preferred starting material for introducing difluorinated phenyl moieties into drug candidates.[1][2]
This guide delves into the core principles that dictate the chemical behavior of the aldehyde group in this specific fluorinated isomer, moving beyond simple reaction schemes to explain the causality behind its heightened reactivity and the rationale for specific experimental designs.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2646-90-4[2][3] |
| Molecular Formula | C₇H₄F₂O[2][3] |
| Molecular Weight | 142.10 g/mol [2][3] |
| Appearance | Clear to pale yellow liquid[2] |
| Boiling Point | 180-185°C at 760 mmHg[2]; 67-69 °C/17 mmHg |
| Density | ~1.308 g/mL at 25 °C |
The Electronic Landscape: How Fluorine Activates the Aldehyde
The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic nature of the substituents on the aromatic ring.[4] Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[4][5]
In this compound, the two fluorine atoms act as potent EWGs. Their primary mode of influence is a strong negative inductive effect (-I), which withdraws electron density from the aromatic ring. This effect is transmitted to the aldehyde group, leading to a significant increase in the partial positive charge (δ+) on the carbonyl carbon. This "electronic activation" is the cornerstone of this compound's high reactivity.[5]
Compared to unsubstituted benzaldehyde, the carbonyl carbon in this compound is substantially more electrophilic and, therefore, more reactive towards nucleophiles.[4][5]
Caption: Inductive electron withdrawal by fluorine atoms enhances carbonyl electrophilicity.
Core Reactivity: Nucleophilic Addition Reactions
The primary mode of reaction for aldehydes and ketones is nucleophilic addition.[6] The electron-deficient carbonyl carbon is readily attacked by a nucleophile, causing the π-bond electrons to move to the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. Aldehydes are inherently more reactive than ketones due to reduced steric hindrance and having only one electron-donating alkyl group compared to a ketone's two.[7] The potent electronic activation in this compound makes this reaction particularly facile.
Caption: General workflow for nucleophilic addition to this compound.
Validated Experimental Protocols
The following protocols are presented as robust, self-validating systems. The rationale behind key experimental choices is explained to provide a deeper understanding of the reaction mechanics.
Protocol: Henry (Nitroaldol) Condensation
The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. This compound is an excellent substrate for this transformation.
Objective: To synthesize 1-(2,5-difluorophenyl)-2-nitroethanol.
Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10 mmol) and nitroethane (0.90 g, 12 mmol, 1.2 eq).
-
Solvent Addition: Add 20 mL of ethanol to dissolve the reactants.
-
Catalyst Introduction: While stirring at room temperature (20-25°C), add triethylamine (0.2 mL, ~1.4 mmol, 0.14 eq) dropwise.
-
Causality: Triethylamine acts as a base to deprotonate nitroethane, forming the nitronate anion nucleophile. A catalytic amount is sufficient as the base is regenerated. The reaction is typically exothermic; slow addition helps control the temperature.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Self-Validation: The disappearance of the this compound spot on the TLC plate indicates reaction completion.
-
-
Work-up: a. Once the reaction is complete, cool the mixture in an ice bath. b. Acidify the solution to pH ~5-6 by the dropwise addition of 1 M HCl. This step neutralizes the catalyst and protonates the product alkoxide. c. Concentrate the mixture under reduced pressure to remove the ethanol. d. Add 30 mL of ethyl acetate and 20 mL of water. Transfer to a separatory funnel, shake, and separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 15 mL). f. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Protocol: Reductive Amination
Reductive amination is a powerful method to form amines from carbonyl compounds.[7] It involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.
Objective: To synthesize N-benzyl-1-(2,5-difluorophenyl)methanamine.
Methodology:
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve this compound (1.42 g, 10 mmol) and benzylamine (1.07 g, 10 mmol, 1.0 eq) in 30 mL of methanol.
-
Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze the formation of the imine intermediate. Stir at room temperature for 1 hour.
-
Causality: The acid catalyzes the dehydration step in imine formation. The reaction is an equilibrium; the subsequent reduction step drives it to completion.
-
-
Reduction Step: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (0.45 g, 12 mmol, 1.2 eq).
-
Causality: NaBH₄ is a mild reducing agent suitable for reducing the imine in the presence of the methanol solvent. Adding it in portions controls the hydrogen gas evolution and exothermic nature of the reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Work-up: a. Quench the reaction by slowly adding 20 mL of 1 M NaOH. b. Remove the methanol under reduced pressure. c. Extract the aqueous residue with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purification: The product can be purified by column chromatography or by conversion to its hydrochloride salt.
Protocol: Wittig Olefination
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and phosphorus ylides.[7] The enhanced electrophilicity of this compound ensures an efficient reaction.
Objective: To synthesize 1,4-difluoro-2-(styryl)benzene.
Methodology:
-
Ylide Preparation: a. In a flame-dried 250 mL flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol, 1.1 eq) in 50 mL of anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0°C in an ice bath. c. Slowly add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq) dropwise. A deep orange-red color indicates the formation of the phosphorus ylide. d. Stir the ylide solution at 0°C for 30 minutes.
-
Causality: Anhydrous and inert conditions are critical as the ylide and n-BuLi are highly reactive towards water and oxygen. n-BuLi is a strong base required to deprotonate the phosphonium salt.[5]
-
-
Aldehyde Addition: a. While maintaining the temperature at 0°C, add a solution of this compound (1.42 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the ylide solution. b. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: a. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.[5] b. Extract the product with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: a. Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. b. Purify the crude material by column chromatography on silica gel (eluting with hexanes) to isolate the desired alkene.
Conclusion
The reactivity of the aldehyde group in this compound is significantly enhanced by the strong, cumulative electron-withdrawing inductive effects of the two fluorine substituents. This inherent electronic activation makes the carbonyl carbon highly electrophilic and thus exceptionally receptive to a wide range of nucleophilic addition and related reactions. Understanding this fundamental principle allows medicinal and materials chemists to harness this compound as a powerful and versatile building block for the synthesis of complex, high-value fluorinated molecules. The protocols detailed herein provide reliable and scalable methods for its derivatization, grounded in a clear understanding of the chemical causality that ensures their success.
References
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem.
- Optimizing Pharmaceutical Synthesis with this compound: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C7H4F2O | CID 137663. PubChem - NIH.
- This compound: Properties, Applications, and Quality Specific
- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Benchchem.
- This compound 98 2646-90-4. Sigma-Aldrich.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- This compound, 98%. Sigma-Aldrich.
- 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Domain Name Not Found.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
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An In-depth Technical Guide to the Electronic Effects of Fluorine in 2,5-Difluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] 2,5-Difluorobenzaldehyde stands as a prototypical example of how the unique electronic properties of fluorine can be harnessed to modulate molecular reactivity and function. This guide provides a detailed examination of the dual electronic nature of fluorine—its potent inductive withdrawal and modest resonance donation—and its specific manifestation in the this compound scaffold. We will dissect the impact of this substitution pattern on the reactivity of the aldehyde carbonyl group and the aromatic ring, bridging theoretical principles with practical, field-proven insights. This document serves as a technical resource, offering both mechanistic explanations and actionable experimental and computational protocols for professionals engaged in chemical synthesis and drug discovery.
The Dichotomy of Fluorine's Electronic Influence
At the heart of organofluorine chemistry lies the unique and often counterintuitive electronic behavior of the fluorine atom. Its effects on an aromatic system are a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[3] This effect is distance-dependent, decaying rapidly with each successive bond, but it significantly polarizes the C-F bond and lowers the electron density of the attached carbon and its neighbors.[4]
-
Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the aromatic ring. This allows it to donate electron density into the ring, a stabilizing interaction.[5] However, due to the poor energy and size match between the 2p orbital of carbon and the highly contracted 2p orbitals of the electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.[5]
For halogens, the strong -I effect almost always dominates the weaker +R effect.[6] This makes fluorine an overall electron-withdrawing group that deactivates the aromatic ring toward electrophilic attack, yet it paradoxically directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the cationic intermediates at those sites.
Caption: Dueling electronic effects of a fluorine substituent on an aromatic ring.
Analysis of this compound: A Position-Specific Interplay
In this compound, the fluorine atoms are positioned ortho (C2) and meta (C5) relative to the aldehyde group. This specific arrangement creates a unique electronic landscape that dictates the molecule's chemical personality.
Impact on the Aldehyde Group Reactivity
The primary consequence of fluorine substitution is the heightened electrophilicity of the carbonyl carbon.
-
C2-Fluorine (ortho): Exerts a strong -I effect, significantly withdrawing electron density from the C1 carbon, which in turn pulls density from the attached carbonyl carbon.
-
C5-Fluorine (meta): Also contributes a -I effect, though it is attenuated by the greater distance from the aldehyde group.
This additive electron withdrawal substantially increases the partial positive charge (δ+) on the carbonyl carbon, making it a much more potent electrophile. Consequently, this compound exhibits enhanced reactivity toward nucleophilic addition reactions compared to unsubstituted benzaldehyde.[7] This is a critical feature leveraged in the synthesis of complex molecules, as it often allows for milder reaction conditions and improved yields.[8][9]
Impact on Aromatic Ring Reactivity
The two fluorine atoms collectively deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) due to their dominant inductive effects. However, their resonance effects still dictate the position of substitution.
-
Directing Effects: The C2-fluorine directs incoming electrophiles to the C3 and C1 positions. The C5-fluorine directs to the C4 and C6 positions. The aldehyde group is a meta-director and strongly deactivating.
-
Overall Activation/Deactivation: The synergistic deactivation by two fluorine atoms and an aldehyde group renders EAS reactions on this scaffold challenging.
Conversely, for nucleophilic aromatic substitution (NAS) , the strong electron-withdrawing character of the substituents activates the ring. The fluorine atom at the C2 position, being ortho to the powerful electron-withdrawing aldehyde group, is particularly susceptible to displacement by strong nucleophiles. Fluorine's high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step in NAS reactions.[10]
Caption: Standard computational workflow for analyzing electronic properties using DFT.
Implications in Drug Discovery and Development
The precise electronic modulation offered by fluorine is not merely an academic curiosity; it is a powerful tool in rational drug design. [11][12]The this compound moiety and similar fluorinated building blocks are valuable because they allow medicinal chemists to fine-tune critical properties of a drug candidate. [1][8]
-
Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes. A C-F bond is much stronger than a C-H bond, thus increasing the metabolic half-life of a drug.
-
Binding Affinity: The altered electronic nature of the aromatic ring can change its interaction with protein residues in a binding pocket. The C-F bond can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or multipolar interactions, potentially increasing binding affinity. [12]* Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes. This property is crucial for oral bioavailability and penetration of the blood-brain barrier. [11] By starting a synthesis with a building block like this compound, chemists embed these desirable electronic features into the core of the final molecule, providing a strategic advantage in the development of safer and more effective therapeutics. [8]
Conclusion
The electronic effects of the fluorine atoms in this compound are a compelling case study in the power of strategic halogenation. The dominant inductive withdrawal, modulated by position-specific resonance, creates a molecule with a highly electrophilic aldehyde center and an electronically modified aromatic ring. This unique profile enhances its utility as a versatile synthetic intermediate in fields ranging from pharmaceuticals to advanced materials. Understanding these fundamental principles, validated through empirical data, spectroscopy, and computational modeling, empowers researchers to rationally design and synthesize next-generation molecules with precisely tailored properties.
References
- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of this compound. (n.d.). PrepChem.com.
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- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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2,5-Difluorobenzaldehyde: A Core Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2,5-Difluorobenzaldehyde (CAS No: 2646-90-4), a clear to pale yellow liquid, has emerged as a critical fluorinated building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its difluorinated aromatic ring provides a versatile platform for constructing intricate molecular architectures, making it a valuable starting material in the development of novel therapeutics, including antiviral and anticancer agents.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its key chemical transformations and applications in drug discovery.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below. For reliable and reproducible results in pharmaceutical synthesis, it is crucial to use high-purity starting materials, typically exceeding 98.5%.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₂O | [1][3] |
| Molecular Weight | 142.10 g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | 180-185°C at 760 mmHg | [1] |
| 67-69 °C at 17 mmHg | [4] | |
| Melting Point | -10°C to -5°C | [1] |
| Density | 1.25 g/cm³ at 25°C | [1] |
| Solubility | Miscible with ethanol, acetone, and ether; slightly soluble in water. | [1] |
| Purity (GC) | ≥98.5% | [1] |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is crucial for its availability as a building block. A common and effective method involves the ortho-lithiation of 1,4-difluorobenzene followed by formylation.
Reaction Scheme:
Caption: Synthesis of this compound via ortho-lithiation.
Detailed Experimental Protocol:
This protocol is adapted from a procedure described by PrepChem.[5]
Materials:
-
1,4-Difluorobenzene (194.5 g, 1.70 mol)
-
Dry Tetrahydrofuran (THF) (2 L)
-
n-Butyllithium (1.70 mol, 2.2M in hexane)
-
N-Methylformanilide (230 g) in dry THF (300 ml)
-
10% Sulfuric Acid
-
Hexane
-
Saturated Sodium Chloride Solution
Procedure:
-
To a stirred solution of 1,4-difluorobenzene in dry THF at -60°C, add n-butyllithium dropwise over 45 minutes, ensuring the temperature remains below -55°C.[5]
-
Stir the reaction mixture for 45 minutes at a temperature below -50°C, and then for 1.5 hours at -50°C to -45°C.[5]
-
Cool the solution back to -60°C and add the solution of N-methylformanilide in THF dropwise over 30 minutes.[5]
-
Stir the mixture for 1 hour at -50°C and then allow it to warm to -30°C over 15 minutes.[5]
-
Pour the reaction mixture into ice water and neutralize to a pH of 6-7 with 10% sulfuric acid.[5]
-
Extract the aqueous layer three times with hexane.[5]
-
Wash the combined organic extracts once with 1N sulfuric acid and once with saturated sodium chloride solution.[5]
-
Concentrate the organic layer to an oil.[5]
-
Purify the product by distillation at 64°-65°C (20 mm) to yield this compound (187.5 g, 77.5%).[5]
Causality Behind Experimental Choices:
-
The low temperature (-60°C) is critical during the lithiation step to control the regioselectivity and prevent side reactions.
-
Dry THF and an inert atmosphere are essential as organolithium reagents are highly reactive towards water and oxygen.
-
N-Methylformanilide serves as the formylating agent, introducing the aldehyde functionality.
-
The acidic workup is necessary to protonate the intermediate alkoxide and neutralize any remaining base.
Key Chemical Transformations and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, which is enhanced by the electron-withdrawing effects of the two fluorine atoms on the aromatic ring. This makes it an excellent substrate for a variety of nucleophilic addition reactions.
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds, a common linkage in many pharmaceutical drugs.[6] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2,5-Difluorostilbene Derivatives via the Wittig Reaction
Abstract
This document provides a comprehensive guide to the synthesis of stilbene derivatives from 2,5-Difluorobenzaldehyde using the Wittig reaction. The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with a carbonyl compound.[1][2] This protocol is specifically tailored for researchers in drug development and materials science, focusing on an electron-deficient aromatic aldehyde. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, and discuss critical parameters, including the heightened reactivity of the fluorinated substrate and strategies for optimizing reaction outcomes.
Introduction and Scientific Principles
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is an indispensable method for converting aldehydes and ketones into alkenes.[2] Its primary advantage lies in the unambiguous placement of the C=C double bond at the position of the original carbonyl group, offering exceptional regioselectivity.[3][4] The reaction's versatility has cemented its role in the synthesis of complex organic molecules, including numerous pharmaceutical products.[3]
This application note focuses on the reaction between this compound and a benzyl-derived phosphorus ylide to form a difluorinated stilbene derivative. Stilbenes are a class of compounds with significant interest due to their diverse biological activities and applications in materials science.[5][6] The presence of fluorine atoms on the aromatic ring significantly modulates the electronic properties of the aldehyde. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon.[7] This electronic modification enhances the electrophilicity of the aldehyde, making this compound a highly reactive substrate for the Wittig reaction.
The Wittig Reaction Mechanism
The Wittig reaction involves two key reactants: a carbonyl compound (in this case, this compound) and a phosphorus ylide (also known as a Wittig reagent).[8] The driving force of the reaction is the formation of the thermodynamically very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]
The currently accepted mechanism, particularly under lithium-salt-free conditions, proceeds through a concerted [2+2] cycloaddition pathway.[1][10]
-
Ylide Formation: The process begins with the preparation of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide (e.g., benzyl bromide).[2][3] This salt is then deprotonated by a strong base to form the nucleophilic phosphorus ylide.[11]
-
Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads directly to a four-membered ring intermediate known as an oxaphosphetane.[9][12]
-
Cycloreversion: The unstable oxaphosphetane spontaneously decomposes in a retro-[2+2] cycloaddition process to yield the final alkene product and triphenylphosphine oxide.[8]
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) generally yield (E)-alkenes, whereas unstabilized ylides tend to produce (Z)-alkenes.[9][10] The benzyl-derived ylide used in this protocol is considered semi-stabilized, which can often result in a mixture of (E) and (Z) isomers.[1]
Detailed Experimental Protocol
This protocol is divided into two main stages: the in situ generation of the phosphorus ylide and its subsequent reaction with this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mmol | Equiv. | Supplier Example |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 2.33 g | 6.0 | 1.2 | Sigma-Aldrich |
| This compound | C₇H₄F₂O | 142.10 | 710 mg (542 µL) | 5.0 | 1.0 | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 324 mg | 6.0 | 1.2 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - | - |
Safety Precautions:
-
This compound: Irritant. Handle in a chemical fume hood.
-
Sodium Methoxide: Corrosive and water-reactive. Handle under an inert atmosphere and avoid contact with skin.
-
Anhydrous THF: Flammable and can form peroxides. Use in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
A. Ylide Generation and Wittig Reaction
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: To the flask, add benzyltriphenylphosphonium chloride (2.33 g, 6.0 mmol) and anhydrous THF (30 mL). Stir the resulting suspension.
-
Base Addition: Carefully add sodium methoxide (324 mg, 6.0 mmol) to the suspension in one portion. The mixture will typically turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.
-
Ylide Formation: Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound (710 mg, 5.0 mmol) in anhydrous THF (20 mL) in a separate flask. Add this solution dropwise to the ylide mixture at room temperature over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the aldehyde.
-
Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (25 mL).
B. Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a mixture of the desired stilbene (likely as E/Z isomers) and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is typically effective for separating the less polar stilbene product from the more polar triphenylphosphine oxide.
-
Analysis: Combine the fractions containing the purified product, remove the solvent in vacuo, and determine the final yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomer ratio.
Discussion and Troubleshooting
-
Reactivity: The electron-withdrawing fluorine atoms on the benzaldehyde ring accelerate the initial nucleophilic attack by the ylide, often leading to faster reaction times and higher yields compared to electron-neutral or electron-rich benzaldehydes. A solventless Wittig olefination of this compound with a stabilized ylide has been reported to proceed with a 93% yield, highlighting the high reactivity of this substrate.[13]
-
Stereoselectivity: As this reaction uses a semi-stabilized ylide, a mixture of (E) and (Z) isomers is expected. The ratio can be influenced by reaction conditions such as solvent, temperature, and the presence of salts. The isomers can typically be separated during column chromatography.
-
Ylide Formation: The color change upon adding the base is a critical visual cue for successful ylide formation. If no color develops, it may indicate wet solvent/reagents or an insufficiently strong base.
-
Triphenylphosphine Oxide Removal: This is the most common challenge in Wittig reaction work-ups. Its polarity is similar to many alkene products. Careful chromatography is essential. If the product is highly nonpolar, triphenylphosphine oxide can sometimes be precipitated from the crude mixture by adding a nonpolar solvent like hexanes or ether and filtering.
-
Alternative Bases: While sodium methoxide is effective, other bases can be used. For non-stabilized ylides, stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[3][8] The choice of base must be compatible with the functional groups present in the reactants.
Conclusion
The Wittig reaction is a powerful and reliable method for the synthesis of difluorinated stilbene derivatives from this compound. The protocol detailed herein provides a robust framework for researchers, leveraging the enhanced electrophilicity of the fluorinated aldehyde to achieve efficient olefination. By understanding the reaction mechanism and key experimental parameters, scientists can effectively utilize this reaction to generate novel molecular entities for applications in drug discovery, medicinal chemistry, and materials science.
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Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
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OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]
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PMC - NIH. Synthetic approaches toward stilbenes and their related structures. [Link]
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Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
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RSC Publishing. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. [Link]
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ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters. [Link]
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YouTube. The Wittig Reaction Synthesis of Stlbene. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
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ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
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Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
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Chemistry Steps. Wittig Reaction Practice Problems. [Link]
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Utah Tech University. Wittig reaction. [Link]
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Application Notes & Protocols: Strategic Synthesis of Fluorinated Chalcones via Aldol Condensation of 2,5-Difluorobenzaldehyde with Ketones
Introduction: The Strategic Importance of Fluorinated Chalcones in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a privileged scaffold, known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The convergence of these two concepts—fluorination and the chalcone framework—presents a powerful strategy for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview and detailed protocols for the Aldol condensation of 2,5-difluorobenzaldehyde with various ketones. This specific reaction, a variant of the Claisen-Schmidt condensation, offers a direct and efficient route to synthesize fluorinated chalcones.[2] By reacting an aromatic aldehyde lacking α-hydrogens (this compound) with an enolizable ketone, we can construct the characteristic α,β-unsaturated ketone backbone.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations to ensure robust and reproducible outcomes.
Mechanistic Insights: Understanding the Aldol Condensation Pathway
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction can be catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway to ultimately form a β-hydroxy carbonyl compound (the aldol adduct), which then typically undergoes dehydration to yield the more stable α,β-unsaturated carbonyl product.[4]
Base-Catalyzed Mechanism (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3] The mechanism can be delineated into three primary stages:
-
Enolate Formation: A base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the ketone. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. The presence of two electron-withdrawing fluorine atoms on the benzaldehyde ring does not directly participate in this step but enhances the electrophilicity of the aldehyde's carbonyl carbon, making the subsequent step more favorable.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide is protonated by the solvent (typically an alcohol or water) to yield the β-hydroxy ketone (aldol adduct). Under the reaction conditions, particularly with heating, this adduct readily undergoes dehydration via an E1cB mechanism to form the final α,β-unsaturated ketone, or chalcone. The formation of the conjugated system provides the thermodynamic driving force for this elimination.
Caption: Base-catalyzed aldol condensation mechanism.
Acid-Catalyzed Mechanism
While less common for chalcone synthesis, the acid-catalyzed aldol condensation is also a viable pathway.
-
Tautomerization: The acid catalyst protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol acts as the nucleophile, attacking the protonated carbonyl carbon of this compound.
-
Dehydration: The resulting β-hydroxy ketone is protonated at the hydroxyl group, which is then eliminated as water to form the conjugated chalcone.[1]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification. The choice of ketone will influence the specific reaction conditions and the properties of the resulting chalcone.
Protocol 1: Synthesis of (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one from Acetophenone
This protocol is adapted from a peer-reviewed method and provides a robust procedure for the synthesis of a specific fluorinated chalcone.[5]
Materials:
-
This compound
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), dilute
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Instrumentation:
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in a 6:1 mixture of ethanol and water to a concentration of 10% molar relative to the ketone.
-
Addition of Reactants: To this basic solution, add this compound (1.0 equivalent) and half of the total amount of acetophenone (0.6 equivalents) at room temperature with continuous stirring.
-
Reaction Monitoring: After approximately 1-2 hours, add the remaining acetophenone (0.6 equivalents) and continue stirring at room temperature (298 K). Monitor the reaction progress by TLC until the starting materials are consumed. The appearance of a yellow precipitate indicates product formation.
-
Workup and Isolation: Once the reaction is complete, filter the reaction mixture to collect the crude product. Wash the solid with cold water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure, yellow crystals of (E)-3-(2,5-difluorophenyl)-1-phenylprop-2-en-1-one. A reported yield for this reaction is 65%.[5]
Characterization Data for (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one: [5]
-
¹H NMR (500 MHz, CDCl₃): δ 7.90–6.50 (m, 8H, Ar-H), 7.59 (d, 1H, vinyl-H), 7.20 (d, 1H, vinyl-H).
-
¹³C NMR (125 MHz, CDCl₃): δ 198.8 (C=O), 160.5 (dd, C-F), 155.0 (dd, C-F), 137.6, 135.9, 133.0, 128.6, 128.5, 125.3, 118.5 (d), 117.9 (d), 117.2 (d).
-
IR (KBr, cm⁻¹): 1660 (C=O stretch), 1598 (C=C stretch).
Protocol 2: General Procedure for the Synthesis of Chalcones from this compound and Various Ketones
This general protocol can be adapted for reactions with other ketones such as acetone or cyclohexanone. Optimization of reaction time and temperature may be necessary.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise, maintaining the temperature below 25°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol.
Caption: A generalized workflow for the synthesis of chalcones.
Data Presentation: A Comparative Overview
The following table summarizes expected outcomes for the Claisen-Schmidt condensation of this compound with representative ketones.
| Entry | Ketone | Catalyst/Solvent | Expected Product | Yield (%) | Reference |
| 1 | Acetophenone | KOH / EtOH:H₂O | (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one | 65 | [5] |
| 2 | Acetone | NaOH / EtOH | 4-(2,5-Difluorophenyl)-3-buten-2-one | - | |
| 3 | Cyclohexanone | NaOH / EtOH | 2-[(E)-(2,5-Difluorophenyl)methylidene]cyclohexan-1-one | - |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation of the ketone), or product loss during workup. | Monitor the reaction by TLC to ensure completion. Consider adjusting the reaction temperature or time. Use freshly distilled aldehyde to avoid acidic impurities. Ensure efficient extraction and careful recrystallization. |
| Formation of Oily Product | Impurities or low melting point of the product. | Attempt to induce crystallization by scratching the flask or seeding with a crystal. Purify by column chromatography. |
| Multiple Products on TLC | Self-condensation of the ketone is a common side reaction. | Slowly add the ketone to a mixture of the aldehyde and base to keep the enolate concentration low. |
Conclusion and Future Perspectives
The Aldol condensation of this compound with various ketones provides a reliable and efficient method for the synthesis of novel fluorinated chalcones. These compounds are of significant interest to the drug discovery community due to the potential for enhanced pharmacological activity conferred by the fluorine substituents. The protocols detailed in this guide offer a solid foundation for the synthesis and characterization of these valuable molecular entities. Further exploration into the biological activities of these newly synthesized chalcones could unveil promising candidates for future therapeutic development.
References
-
The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. Retrieved January 11, 2026, from [Link]
-
JETIR. (2021, May). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 8(5). Retrieved January 11, 2026, from [Link]
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Ekinci, D., et al. (n.d.). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). (a) ¹H-NMR; (b) ¹³C-NMR spectra of chalcone 1 (CDCl₃). Retrieved January 11, 2026, from [Link]
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Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-455. Retrieved January 11, 2026, from [Link]
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de Oliveira, A. B., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 15(3). Retrieved January 11, 2026, from [Link]
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Al-Jbouri, F. Y. (2018). Solvent- Free Synthesis and Spectroscopic Identification of Some Chalcones and Imines Derived From p-Amino acetophenone. Journal of University of Babylon for Pure and Applied Sciences, 26(9), 133-145. Retrieved January 11, 2026, from [Link]
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Santos de Barros, L., et al. (2016). (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData, 1(9), x161295. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 11, 2026, from [Link]
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PubMed. (1989). ¹H and ¹³C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. Retrieved January 11, 2026, from [Link]
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Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6033-6038. Retrieved January 11, 2026, from [Link]
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Taylor & Francis. (n.d.). Aldol condensation – Knowledge and References. Retrieved January 11, 2026, from [Link]
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MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Condensation of polyfluorinated aldehydes with polyfluorinated β-diketones. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 11, 2026, from [Link]
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Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved January 11, 2026, from [Link]
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SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with.... Retrieved January 11, 2026, from [Link]
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ACS Publications. (2023, June 13). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. Retrieved January 11, 2026, from [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Grignard Reaction on 2,5-Difluorobenzaldehyde
Introduction
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Its versatility in creating secondary and tertiary alcohols from aldehydes and ketones has made it an indispensable tool.[1][2][4] This application note provides a detailed guide for the Grignard reaction using 2,5-Difluorobenzaldehyde as a substrate. The resulting (2,5-difluorophenyl) carbinols are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as altered metabolic stability and binding affinities.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and safe execution of this important transformation.
Reaction Mechanism and Scientific Principles
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[5] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[4]
The mechanism can be broken down into two key stages:
-
Nucleophilic Addition: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the carbonyl carbon of the this compound. Simultaneously, the pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[4]
-
Acidic Workup: The reaction is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final secondary alcohol product.[6][7]
The presence of two electron-withdrawing fluorine atoms on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction compared to unsubstituted benzaldehyde. However, it is crucial to maintain strict anhydrous conditions, as Grignard reagents are highly basic and will react readily with any protic source, such as water, leading to the quenching of the reagent and reduced product yield.[2][8]
Figure 1: General mechanism of the Grignard reaction on this compound.
Experimental Protocols
General Safety Precautions:
-
All manipulations involving Grignard reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried or flame-dried glassware.[6]
-
Anhydrous solvents are essential for the success of the reaction.[2][6]
-
Grignard reagents are highly reactive and can be pyrophoric. Handle with extreme care in a well-ventilated fume hood.[5]
-
The reaction can be exothermic, and proper temperature control is crucial.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Protocol 1: Synthesis of (2,5-Difluorophenyl)(phenyl)methanol using Phenylmagnesium Bromide
This protocol outlines the reaction of this compound with phenylmagnesium bromide to yield (2,5-Difluorophenyl)(phenyl)methanol.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₇H₄F₂O | 142.10 | 1.42 g | 10.0 |
| Phenylmagnesium bromide (1.0 M in THF) | C₆H₅MgBr | 181.31 | 12.0 mL | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 3 x 30 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure
-
Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.42 g, 10.0 mmol) and dissolve it in 20 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (12.0 mL, 12.0 mmol) dropwise from the dropping funnel to the stirred solution of the aldehyde over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (2,5-Difluorophenyl)(phenyl)methanol.
Protocol 2: Synthesis of 1-(2,5-Difluorophenyl)ethanol using Methylmagnesium Bromide
This protocol is analogous to Protocol 1, substituting methylmagnesium bromide for phenylmagnesium bromide.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₇H₄F₂O | 142.10 | 1.42 g | 10.0 |
| Methylmagnesium bromide (3.0 M in Et₂O) | CH₃MgBr | 119.31 | 4.0 mL | 12.0 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 30 mL | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 3 x 30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Follow the same procedure as in Protocol 1, substituting the corresponding reagents.
Figure 2: Experimental workflow for the Grignard reaction on this compound.
Data Interpretation and Characterization
The successful synthesis of the desired (2,5-difluorophenyl) carbinols can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of a new carbinol proton signal are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (typically ~1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3200-3600 cm⁻¹) in the product spectrum are indicative of the reaction's completion.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
Expected Outcomes for Analogous Reactions
| Grignard Reagent | Aldehyde Substrate | Product | Typical Yield (%) |
| Methylmagnesium bromide | 3-(Trifluoromethyl)benzaldehyde | 1-(3-(Trifluoromethyl)phenyl)ethanol | ~85-95[6] |
| Ethylmagnesium bromide | 3-(Trifluoromethyl)benzaldehyde | 1-(3-(Trifluoromethyl)phenyl)propan-1-ol | ~80-90[6] |
| Phenylmagnesium bromide | 3-(Trifluoromethyl)benzaldehyde | Phenyl(3-(trifluoromethyl)phenyl)methanol | 87[6] |
Troubleshooting Guide
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Grignard reagent formation or decomposition due to moisture.[9]2. Premature quenching of the Grignard reagent.[9] | 1. Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere.[9]2. Use anhydrous solvents.[9]3. Activate magnesium turnings if preparing the Grignard reagent in situ (e.g., with a crystal of iodine).[8][10] |
| Recovery of Starting Aldehyde | Inefficient reaction between the Grignard reagent and the aldehyde. | 1. Increase the reaction time or temperature (gently refluxing in THF can sometimes be beneficial).2. Use a slight excess of the Grignard reagent (1.2-1.5 equivalents). |
| Formation of Side Products | 1. Reduction: The Grignard reagent acts as a reducing agent, converting the aldehyde to a primary alcohol.2. Enolization: If the Grignard reagent is sterically hindered, it may act as a base, deprotonating the alpha-carbon. | 1. Perform the addition of the Grignard reagent at a low temperature (0 °C or -78 °C) to minimize side reactions.[10]2. Choose a less sterically hindered Grignard reagent if possible. |
| Persistent Emulsion during Extraction | Formation of magnesium salts that are difficult to separate. | 1. Add more of the quenching solution (saturated aq. NH₄Cl) or dilute with water.2. In some cases, a dilute solution of HCl can be used for quenching, but this should be done cautiously to avoid any acid-catalyzed side reactions of the product alcohol.[11] |
References
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Scribd. Grignard Reaction Purification Guide. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
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Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
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BYJU'S. Grignard Reaction Mechanism. [Link]
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University of California, Irvine. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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University of Massachusetts Boston. 14 Formation and reaction of a Grignard reagent. [Link]
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Nature. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. [Link]
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National Institutes of Health. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
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Royal Society of Chemistry. One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. [Link]
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ResearchGate. To explore grignard's reaction in the synthesis of structurally related compounds of carbinoxamine and evaluate anti histaminic activity. [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases from 2,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1] The incorporation of fluorine atoms into the benzaldehyde moiety, as in 2,5-Difluorobenzaldehyde, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting Schiff bases. This often leads to enhanced biological activity, making these compounds promising candidates for drug discovery and development.[2][3] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde and the properties of the final product. This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases from this compound, tailored for researchers in organic synthesis and medicinal chemistry.
Chemical Profile: this compound
Before proceeding with the synthesis, it is crucial to understand the properties of the starting material, this compound.
| Property | Value | Reference |
| CAS Number | 2646-90-4 | |
| Molecular Formula | C₇H₄F₂O | |
| Molecular Weight | 142.10 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 67-69 °C/17 mmHg | |
| Density | 1.308 g/mL at 25 °C | |
| Safety | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. | [4][5] |
General Reaction Scheme
The synthesis of Schiff bases from this compound follows a general condensation reaction between the aldehyde and a primary amine. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule.[6]
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of a Schiff base from this compound and aniline as a representative primary amine.
Materials and Reagents
-
This compound (98% purity)
-
Aniline (99% purity)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7]
-
This compound is a flammable liquid; keep away from ignition sources.[4]
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.42 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.
-
-
Reaction Setup:
-
While stirring the this compound solution at room temperature, add the aniline solution dropwise.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
-
-
Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. Pure crystals of the Schiff base will form.
-
-
Drying:
-
Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature.
-
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the successful reaction.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the expected molecular formula.
Caption: Experimental workflow for synthesis and characterization.
Applications of Schiff Bases Derived from this compound
Schiff bases derived from fluorinated benzaldehydes, including this compound, and their metal complexes have shown significant potential in various fields:
-
Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activities.[11][12][13] The presence of fluorine atoms can enhance this activity.[3]
-
Anticancer Agents: Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[14][15][16][17][18] The mechanism of action often involves apoptosis induction and DNA interaction.
-
Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations, including oxidation, reduction, and coupling reactions.[1][19][20][21]
-
UV Protection: Certain Schiff base derivatives have been explored for their application in UV-protective coatings for materials like cotton fabrics.[6][22]
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel compounds with diverse applications, particularly in the pharmaceutical and materials science sectors. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this interesting class of molecules. The fluorinated nature of these compounds warrants further investigation into their unique biological and chemical characteristics.
References
- Al-Hamdani, A. A. S., et al. (2021). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI.
- da Silva, C. M., et al. (2011). A Review on the Antimicrobial Activity of Schiff Bases. Molecules.
- Singh, R., et al. (2021). Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. Research Journal of Chemistry and Environment.
- Abdel-Rahman, L. H., et al. (2019). Spectroscopic characterization for new model from Schiff base and its complexes. Journal of Molecular Structure.
- Kumar, S., et al. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org.
- Sharma, K., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application.
- Rehman, S. U., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics.
- Kumar, S., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.
- Hranjec, M., et al. (2017). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI.
- Hranjec, M., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI.
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PubChem. This compound. National Institutes of Health. Retrieved from [Link]
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ResearchGate. Spectroscopic characterization for the Schiff base 5. Retrieved from [Link]
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- Liu, M. C., et al. (2007).
- Al-Zuhairi, A. J. (2010). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method.
- El-Behery, M., et al. (2021). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
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Application Notes and Protocols: The Suzuki-Miyaura Cross-Coupling of Halogenated 2,5-Difluorobenzaldehydes for the Synthesis of Biaryl Aldehydes
Introduction: Synthesizing High-Value Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in the pharmaceutical, agrochemical, and materials science industries.[3][4] A particularly valuable application of this methodology is the synthesis of biaryl aldehydes, which serve as versatile intermediates for the construction of more complex molecular architectures.
This guide focuses on the application of halogenated 2,5-difluorobenzaldehyde derivatives as electrophilic partners in the Suzuki-Miyaura reaction. The 2,5-difluorophenyl moiety is of significant interest in drug discovery, as the strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the use of these substrates presents unique challenges. The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group deactivates the aryl halide towards the critical oxidative addition step in the catalytic cycle. Furthermore, the presence of the aldehyde functionality requires careful consideration of reaction conditions to prevent unwanted side reactions.
These application notes provide a comprehensive technical overview, including mechanistic insights, detailed experimental protocols, and troubleshooting guidance for the successful coupling of this compound derivatives with a range of arylboronic acids.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] The cycle consists of three fundamental steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a bromo- or chloro-2,5-difluorobenzaldehyde) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[2] The reactivity of the aryl halide is paramount, following the general trend: I > Br > OTf >> Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Key Considerations for Coupling with this compound Derivatives
Achieving high yields and purity when using halogenated 2,5-difluorobenzaldehydes requires careful optimization of several parameters.
-
Choice of Halide (X = Br vs. Cl):
-
Aryl Bromides (e.g., 4-Bromo-2,5-difluorobenzaldehyde) are significantly more reactive than their chloride counterparts.[1] They undergo oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and a broader range of compatible boronic acids.
-
Aryl Chlorides (e.g., 4-Chloro-2,5-difluorobenzaldehyde) are less reactive due to the stronger C-Cl bond. Their successful coupling typically necessitates more sophisticated and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures.[7][8]
-
-
Catalyst and Ligand Selection:
-
For the less reactive aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[7] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.
-
For more reactive aryl bromides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, although modern ligand systems often provide better yields and reliability.[9]
-
-
Base and Solvent System:
-
The choice of base is critical for activating the boronic acid for transmetalation.[6] Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often a good choice for sensitive substrates.
-
The reaction is typically performed in aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF).[5] The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the reactive boronate species.[10]
-
-
Aldehyde Group Compatibility:
-
The aldehyde functional group is generally well-tolerated under Suzuki-Miyaura conditions, and protection is often not necessary.[11]
-
However, it is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen). The presence of oxygen can lead to the formation of Pd(II) species that promote the unwanted homocoupling of the boronic acid partner.[5]
-
Strong bases or high temperatures could potentially lead to side reactions involving the aldehyde, although this is less common with the standard conditions outlined below.
-
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of halogenated 2,5-difluorobenzaldehydes. Optimization may be necessary for specific substrates.
Protocol 1: Coupling of 4-Bromo-2,5-difluorobenzaldehyde (More Reactive Substrate)
This protocol is suitable for the more reactive aryl bromides and employs a standard, yet robust, catalyst system.
Materials:
-
4-Bromo-2,5-difluorobenzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-2,5-difluorobenzaldehyde, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Ensure the mixture is stirring vigorously and heat to 80-90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl aldehyde.
Protocol 2: Coupling of 4-Chloro-2,5-difluorobenzaldehyde (Less Reactive Substrate)
This protocol utilizes a more active catalyst system necessary for the challenging coupling of an aryl chloride.[7]
Materials:
-
4-Chloro-2,5-difluorobenzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Schlenk flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser, add 4-Chloro-2,5-difluorobenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the system and thoroughly purge with an inert gas for at least 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe (e.g., 10 mL toluene, 1 mL water).
-
With vigorous stirring, heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS. Due to the lower reactivity of the chloride, the reaction may require 12-24 hours.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Data Summary and Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of halogenated 2,5-difluorobenzaldehydes with various arylboronic acids. Yields are highly dependent on the specific substrates and precise reaction conditions.
| Aryl Halide (1.0 equiv.) | Boronic Acid (1.2-1.5 equiv.) | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 4-Bromo-2,5-difluorobenzaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ (4%) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 6 | 85-95% |
| 4-Bromo-2,5-difluorobenzaldehyde | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (4%) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 8 | 80-90% |
| 4-Bromo-2,5-difluorobenzaldehyde | 4-(Trifluoromethyl)phenylboronic Acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | Toluene/H₂O | 100 | 10 | 75-85% |
| 4-Chloro-2,5-difluorobenzaldehyde | Phenylboronic Acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 18 | 70-80% |
| 4-Chloro-2,5-difluorobenzaldehyde | 3,5-Dimethylphenylboronic Acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 20 | 65-75% |
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently active catalyst for the substrate (especially for aryl chlorides).3. Poor quality of reagents (e.g., wet solvent, impure boronic acid). | 1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions facilitate reduction.2. For chlorides, switch to a more active ligand system (e.g., SPhos, XPhos). Increase temperature.[7]3. Use anhydrous solvents and high-purity reagents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[5]2. Consider using a Pd(0) source directly. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (base, temperature).2. Prolonged reaction times. | 1. Use a milder base (e.g., K₃PO₄ instead of stronger bases).2. Use a more active catalyst to shorten reaction time. Consider using a boronic ester (e.g., pinacol ester) for more sensitive substrates.[5] |
| Aldehyde Decomposition | 1. Excessively harsh conditions (very strong base or very high temperature).2. Presence of incompatible reagents. | 1. Adhere to the recommended temperature and base conditions. The aldehyde is generally stable under standard Suzuki conditions.2. Ensure all reagents are compatible; avoid strong reducing or oxidizing agents in the reaction mixture. |
Conclusion
The Suzuki-Miyaura cross-coupling of halogenated 2,5-difluorobenzaldehydes is a highly effective method for the synthesis of fluorinated biaryl aldehydes. While the electron-deficient nature of the substrate requires careful selection of the catalyst system—particularly for less reactive aryl chlorides—the reaction proceeds with good to excellent yields without the need for protecting the aldehyde functionality. By choosing the appropriate palladium catalyst, ligand, base, and solvent system, researchers can reliably access these valuable synthetic intermediates, paving the way for advancements in medicinal chemistry and materials science.
References
- So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. PolyU Institutional Research Archive.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Hearn, J. M., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Chemistry LibreTexts. (2023). 2.
- Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4494-4497.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central.
- So, C. M., & Yuen, O. Y. (2022). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2006).
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2006).
- Palladium-Catalysed Coupling Reactions. (n.d.). The University of Groningen research portal.
- Chemistry LibreTexts. (2023). 12.
- Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (n.d.).
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.).
- Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. (2009).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). Bentham Science Publisher.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Olefination
An Application Guide for the Heck Reaction of 2,5-Difluorobenzaldehyde
This document provides researchers, scientists, and drug development professionals with a detailed technical guide for performing the Heck reaction on this compound. This versatile substrate, featuring both electron-withdrawing fluorine atoms and a reactive aldehyde handle, is a valuable building block in medicinal chemistry. This guide moves beyond a simple recitation of steps to explain the underlying principles that govern this powerful C-C bond-forming reaction, ensuring both successful execution and informed optimization.
The Strategic Value of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the direct coupling of unsaturated halides with alkenes.[1][2] It stands as a premier method for constructing substituted alkenes, a motif prevalent in pharmaceuticals and advanced materials.[3][4] For a substrate like this compound, the Heck reaction offers a strategic pathway to elaborate the aromatic core, introducing complex side chains while preserving the aldehyde functionality for subsequent transformations. The reaction is catalyzed by palladium complexes and requires a base to complete the catalytic cycle.[5][6]
The presence of two electron-withdrawing fluorine atoms on the benzaldehyde ring influences the reactivity of the C-X bond (where X is typically Br or I), generally making it more susceptible to the initial oxidative addition step in the catalytic cycle. This guide will detail the critical parameters that must be controlled to achieve high yield and selectivity.
The Engine of the Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and rational optimization. The widely accepted catalytic cycle proceeds through a sequence of Pd(0) and Pd(II) intermediates.[1][7]
The primary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of this compound, forming a square planar Aryl-Pd(II)-Halide complex.[8] This is often the rate-determining step.
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][9]
-
β-Hydride Elimination : For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the β-carbon atom syn-periplanar to the palladium. The elimination of this hydrogen forms a palladium-hydride species and releases the desired substituted alkene product.[8][9] This step typically favors the formation of the more thermodynamically stable E-isomer.[8]
-
Reductive Elimination & Catalyst Regeneration : A base is required to react with the palladium-hydride species (HPdX), regenerating the active Pd(0) catalyst and forming a halide salt byproduct.[3][10] This final step closes the catalytic cycle.
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The Strategic Role of 2,5-Difluorobenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Scaffolds in Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. It is within this context that 2,5-difluorobenzaldehyde establishes itself as a pivotal precursor for a new generation of agrochemicals. Its difluorinated phenyl ring offers a robust platform for the synthesis of complex molecules with enhanced biological activity. This document serves as a comprehensive guide for researchers and drug development professionals, detailing the application of this compound in the synthesis of promising agrochemical candidates.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 2646-90-4 | [1] |
| Molecular Formula | C₇H₄F₂O | [1] |
| Molecular Weight | 142.10 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [2] |
| Boiling Point | 67-69 °C at 17 mmHg | [1] |
| Density | 1.308 g/mL at 25 °C | [1] |
Synthetic Pathways to Agrochemical Scaffolds
This compound is a versatile building block that can be elaborated into several key agrochemical classes. Below, we explore plausible and documented synthetic routes.
Pathway to Benzoylphenylurea Insecticide Analogues
Benzoylphenylurea (BPU) insecticides are a critical class of insect growth regulators that function by inhibiting chitin biosynthesis. While many commercial BPUs are derived from 2,6-difluorobenzamide, the 2,5-difluoro isomer is a compelling alternative for the development of novel insecticides with potentially different efficacy and selectivity profiles. The following proposed pathway outlines the synthesis of a 2,5-difluorobenzoylphenylurea analogue.
Caption: Proposed synthetic pathway from this compound to a benzoylphenylurea insecticide analogue.
Rationale: The conversion of the aldehyde to a carboxylic acid is a crucial first step, enabling the subsequent formation of an acyl chloride and isocyanate. Various oxidizing agents can be employed; however, a continuous oxidation process using hydrogen peroxide offers a greener and more scalable approach.
Step-by-Step Protocol:
-
Catalyst Preparation: Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 2,5-difluorotoluene and acetic acid. A separate solution of sodium bromide in aqueous hydrogen peroxide is also prepared.[3]
-
Reaction Setup: The two solutions are continuously fed into a tubular reactor at controlled flow rates.[3] The reaction is exothermic and requires efficient heat exchange to maintain the desired temperature.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature and pressure to ensure efficient conversion.
-
Work-up and Isolation: Upon exiting the reactor, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic phase is washed, dried, and concentrated to yield 2,5-difluorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization.
Rationale: This protocol is adapted from the well-established synthesis of other benzoylphenylurea insecticides. The key step is the addition of a substituted aniline to the in-situ generated 2,5-difluorobenzoyl isocyanate.
Step-by-Step Protocol:
-
Formation of 2,5-Difluorobenzoyl Chloride: Suspend 2,5-difluorobenzoic acid in an inert solvent such as toluene containing a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the reaction is complete (monitored by TLC or GC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,5-difluorobenzoyl chloride.[4]
-
Formation of 2,5-Difluorobenzoyl Isocyanate: Dissolve the crude 2,5-difluorobenzoyl chloride in a dry, inert solvent like dichloroethane. Add a solution of a suitable isocyanate source, such as oxalyl chloride, dropwise at a controlled temperature.
-
Reaction with Substituted Aniline: In a separate flask, dissolve the desired substituted aniline in a dry, inert solvent. Add the freshly prepared 2,5-difluorobenzoyl isocyanate solution dropwise to the aniline solution under an inert atmosphere (e.g., argon).
-
Reaction Completion and Isolation: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product can be purified by washing with appropriate solvents and recrystallization.
Pathway to Pyrazole Carboxamide Fungicide Intermediates
Pyrazole carboxamide fungicides are a highly successful class of agrochemicals that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthesis of these complex molecules often relies on the coupling of a pyrazole carboxylic acid derivative with a substituted aniline. 2,5-Difluorobenzoic acid, readily accessible from this compound, is a valuable intermediate for creating novel aniline moieties for this class of fungicides.
Caption: Plausible pathway for the use of this compound in the synthesis of pyrazole carboxamide fungicide candidates.
Application in Henry (Nitroaldol) Reactions
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. It is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols, nitroalkenes, and other valuable synthons. The use of this compound in the Henry reaction allows for the introduction of the 2,5-difluorophenyl moiety into these building blocks.[1]
Caption: General scheme for the Henry reaction using this compound.
Rationale: This protocol provides a method for the synthesis of a fluorinated β-nitro alcohol, a valuable intermediate for further elaboration into more complex agrochemical candidates. The choice of base and solvent is critical to control the reaction and prevent the elimination of water to form the corresponding nitroalkene.[5]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as THF or a mixture of water and THF.[2]
-
Addition of Reagents: Add nitroethane (1.1 eq) to the solution.
-
Initiation of Reaction: Add a catalytic amount of a base, such as potassium hydroxide or a solid-supported base, to the reaction mixture.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a weak acid (e.g., dilute HCl) until the solution is neutral. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of advanced agrochemicals. Its utility is demonstrated in the plausible synthesis of novel benzoylphenylurea insecticides and as a key building block for pyrazole carboxamide fungicides. Furthermore, its application in established C-C bond-forming reactions like the Henry reaction opens up avenues for the creation of diverse fluorinated intermediates. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important fluorinated building block in the development of next-generation crop protection solutions.
References
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ChemBK. (2024, April 9). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
Changzhou University. (2017, May 10). Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. Retrieved from [Link]
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-
PrepChem.com. Synthesis of this compound. Retrieved from [Link]
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Scribd. Henry Reaction. Retrieved from [Link]
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- Dow Chemical Company. (1988, March 29). Pesticidal benzoylureidoaryl phosphate compounds. Google Patents.
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Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. 2,5-Difluorobenzoyl chloride. Retrieved from [Link]
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Cheméo. This compound. Retrieved from [Link]
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Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]
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OSTI.GOV. Henry reaction resubmission. Retrieved from [Link]
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- E. I. Du Pont De Nemours and Company. (1993, June 29). Pyrazole carboxanilide fungicides and use. Google Patents.
- Ishihara Sangyo Kaisha, Ltd. (1990, January 2). Industrial production method for 2, 6-difluorobenzaldehyde. Google Patents.
- Henan Normal University. (2012, August 8). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
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Synthesis of heterocyclic compounds using 2,5-Difluorobenzaldehyde
Application Notes & Protocols
Topic: Synthesis of Heterocyclic Compounds Using 2,5-Difluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Leveraging this compound in Modern Heterocyclic Synthesis
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] this compound stands out as a pivotal starting material, a versatile and highly reactive building block for constructing a diverse array of fluorinated heterocyclic compounds.[2] The electron-withdrawing nature of its dual fluorine substituents activates the aldehyde group for nucleophilic attack, making it an ideal substrate for various classical and contemporary synthetic transformations. This guide provides an in-depth exploration of its application in key heterocyclic syntheses, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 2646-90-4) is more than just a functionalized aromatic aldehyde; it is a gateway to novel chemical entities with enhanced pharmacological profiles. Its utility stems from two primary features:
-
Activated Carbonyl Group: The two fluorine atoms exert a strong inductive electron-withdrawing effect, rendering the aldehydic carbon significantly more electrophilic. This heightened reactivity facilitates reactions under milder conditions and often leads to higher yields compared to non-fluorinated analogues.
-
Fluorine as a Bioisostere: The presence of the C-F bond is critical in drug design. It can block metabolic oxidation sites, modulate pKa, and form favorable interactions with biological targets, thereby improving the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]
This document details its application in three powerful and widely used synthetic strategies for building key heterocyclic cores: the Pictet-Spengler reaction for tetrahydro-β-carbolines, the Biginelli reaction for dihydropyrimidinones, and multicomponent Ugi reactions for generating diverse molecular scaffolds.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 2646-90-4 | [2] |
| Molecular Formula | C₇H₄F₂O | [2][3] |
| Molecular Weight | 142.10 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [2] |
| Boiling Point | 180-185°C at 760 mmHg | [2] |
| Density | 1.25 g/cm³ at 25°C | [2] |
| Solubility | Miscible with ethanol, acetone, ether; slightly soluble in water. | [2] |
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are prevalent in alkaloid natural products and pharmaceutical agents. The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[4][5]
Mechanistic Rationale
The driving force of this reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[4][6] The electron-rich indole ring of tryptamine then acts as the nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[7] The use of this compound introduces the difluorophenyl moiety, a valuable substituent for tuning the biological activity of the final product.
Visualizing the Pictet-Spengler Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Laboratory Protocol
Objective: To synthesize 1-(2,5-difluorophenyl)-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Scientist's Note: A slight excess of the aldehyde ensures complete consumption of the more valuable tryptamine starting material.[6] DCM is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the starting materials.
-
-
Acid Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise.
-
Scientist's Note: The reaction is often initiated at a lower temperature to control the initial exothermic condensation. TFA is a strong acid that effectively catalyzes the formation of the key iminium ion intermediate required for cyclization.[4]
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetrahydro-β-carboline derivative.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[8] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8]
Mechanistic Rationale
This acid-catalyzed reaction is believed to proceed through an acyl-iminium ion intermediate, which is formed from the aldehyde and urea. This intermediate then undergoes nucleophilic addition from the enol of the β-ketoester, followed by cyclization and dehydration to afford the final heterocyclic product.
Visualizing the Biginelli Workflow
Caption: General workflow for generating heterocycles via an Ugi reaction followed by cyclization.
Representative Laboratory Protocol
Objective: To synthesize a representative α-acylamino amide scaffold using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic acid (1.0 eq)
-
Cyclohexyl isocyanide (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in methanol. Stir for 20 minutes at room temperature to pre-form the imine.
-
Scientist's Note: Pre-formation of the imine can often lead to cleaner reactions and higher yields, although all components can be mixed at once. Methanol is an excellent solvent for the Ugi reaction.
-
-
Component Addition: Add acetic acid (1.0 eq) to the solution, followed by the dropwise addition of cyclohexyl isocyanide (1.0 eq).
-
Caution: Isocyanides are notoriously malodorous and should be handled in a well-ventilated fume hood.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often complete when a precipitate forms, or its progress can be monitored by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect the product by vacuum filtration and wash with cold methanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by silica gel chromatography or recrystallization to yield the pure Ugi adduct. This product can then be carried forward into a subsequent cyclization step depending on its designed functionality.
References
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Zhang, X. et al. (2025). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Nature Communications. Available from: [Link]
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Lin, W. et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294–1298. Available from: [Link]
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Fedosov, S. et al. (2012). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Journal of Molecular Catalysis B: Enzymatic, 82, 83-89. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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Sharma, U. et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 521. Available from: [Link]
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Al-Amiery, A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
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Gomaa, A. M. et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 108-118. Available from: [Link]
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Pessel, F. et al. (2024). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications. Available from: [Link]
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Kumar, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20455–20481. Available from: [Link]
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Tolba, M. S. et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(6), 1466. Available from: [Link]
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Zhang, Z. et al. (2023). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 28(14), 5522. Available from: [Link]
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Vilka, K. et al. (2017). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 13, 1933–1939. Available from: [Link]
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Kumar, A. et al. (2024). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. Available from: [Link]
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Heravi, M. M. & Mohammadkhani, L. (2021). Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Available from: [Link]
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Sharma, U. et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 521. Available from: [Link]
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Tempest, P. A. (2005). Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. Current Opinion in Drug Discovery & Development, 8(6), 776-88. Available from: [Link]
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Chen, Y.-J. et al. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 10, 2512–2518. Available from: [Link]
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Wang, L. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(2), 286. Available from: [Link]
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Al-Mahmoud, M. S. (2009). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ResearchGate. Available from: [Link]
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Al-Amiery, A. A. et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Chemistry, 4(4). Available from: [Link]
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Shodhganga. (n.d.). An overview of heterocyclic compounds and their biological significance. Shodhganga. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Available from: [Link]
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Gáspár, A. & Szolcsányi, P. (2004). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Arkivoc, 2005(4), 126-156. Available from: [Link]
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eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Available from: [Link]
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Application Note: One-Pot Synthesis of Fluorinated Peptoid Scaffolds via Ugi Multicomponent Reaction Using 2,5-Difluorobenzaldehyde
Introduction: The Strategic Role of Fluorine and Efficiency in Drug Discovery
The development of novel therapeutic agents is a cornerstone of pharmaceutical research, demanding both innovative molecular design and highly efficient synthetic strategies. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance critical pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. 2,5-Difluorobenzaldehyde (DFBA) has emerged as a pivotal starting material, offering a versatile scaffold for introducing the difluorinated phenyl moiety into complex molecular architectures[1][2].
However, traditional multi-step synthetic routes are often time-consuming, resource-intensive, and generate significant waste. To address these challenges, the principles of green chemistry have spurred the adoption of one-pot syntheses and multicomponent reactions (MCRs). MCRs are convergent, atom-efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials[3][4]. This approach aligns with the demand for Pot, Atom, and Step Economy (PASE), accelerating the discovery and development pipeline[4].
This application note provides a detailed protocol and scientific rationale for a one-pot synthesis utilizing this compound in the Ugi four-component reaction (U-4CR). This powerful MCR serves as an exemplary method for the rapid generation of a diverse library of fluorinated α-acylamino carboxamides, which are valuable precursors for peptoids and complex heterocyclic scaffolds in drug discovery.
Reaction Principle: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most significant and widely utilized isocyanide-based MCRs, celebrated for its remarkable ability to generate molecular complexity in a single step[5][6]. It combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide. The reaction proceeds through a sequence of equilibria and irreversible steps, culminating in a highly stable bis-amide product.
Mechanism Insight: The generally accepted mechanism involves several key stages[6][7]:
-
Imine Formation: The aldehyde (this compound) and the amine first condense to form an imine, which is in equilibrium with the starting materials.
-
Protonation & Nucleophilic Attack: The imine is protonated by the carboxylic acid to form a highly electrophilic iminium ion. This ion is then irreversibly attacked by the nucleophilic carbon of the isocyanide.
-
Nitrilium Intermediate Trapping: This attack generates a reactive nitrilium intermediate. The carboxylate anion, acting as a nucleophile, traps this intermediate to form an O-acyl-isoamide adduct.
-
Mumm Rearrangement: The final step is an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom. This irreversible step drives the reaction to completion, yielding the thermodynamically stable α-acylamino carboxamide product.
The power of this reaction lies in its tolerance for a wide variety of functional groups on each of the four components, making it an ideal tool for creating large, diverse libraries of compounds for high-throughput screening.
Caption: General mechanism of the Ugi four-component reaction.
Application Protocol: One-Pot Synthesis of N-Benzyl-2-(2,5-difluorophenyl)-2-(isobutyramido)acetamide
This protocol details a representative Ugi reaction using this compound to produce a specific fluorinated peptoid precursor. The chosen components are readily available and demonstrate the core principles of the synthesis.
Caption: Experimental workflow for the Ugi one-pot synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity |
| This compound | 2646-90-4 | 142.10 g/mol | ≥98% |
| Benzylamine | 100-46-9 | 107.15 g/mol | ≥99% |
| Isobutyric Acid | 79-31-2 | 88.11 g/mol | ≥99% |
| tert-Butyl Isocyanide | 594-43-4 | 83.13 g/mol | ≥98% |
| Methanol (Anhydrous) | 67-56-1 | - | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | HPLC Grade |
| Hexanes | 110-54-3 | - | HPLC Grade |
| Saturated NaHCO₃ (aq) | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
Safety Precautions
-
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation[8].
-
tert-Butyl Isocyanide: Highly flammable, toxic upon inhalation, and possesses an extremely unpleasant odor. Handle with extreme care using a syringe in a fume hood. Quench any residual isocyanide with acid before disposal.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 142 mg).
-
Reagent Addition: Add anhydrous methanol (10 mL) to dissolve the aldehyde. Sequentially add benzylamine (1.0 mmol, 107 mg) and isobutyric acid (1.0 mmol, 88 mg) to the stirring solution.
-
Initiation: While stirring vigorously, add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise via syringe.
-
Causality Note: The reaction is typically performed at equimolar stoichiometry. Methanol is a common solvent as it effectively solvates the intermediates without interfering with the reaction[6]. The order of addition before the isocyanide allows for the pre-formation of the imine equilibrium.
-
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes as eluent). The disappearance of the starting aldehyde spot and the appearance of a new, higher-Rf product spot indicate reaction progression.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting residue in Ethyl Acetate (25 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid, and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure α-acylamino carboxamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data and Expected Results
The Ugi reaction is known for its robustness and generally provides good to excellent yields. By varying the input components, a diverse library can be synthesized.
| Aldehyde | Amine | Acid | Isocyanide | Approx. Time (h) | Expected Yield (%) |
| 2,5-DFBA | Benzylamine | Isobutyric Acid | t-BuNC | 24 | 75-90% |
| 2,5-DFBA | Aniline | Acetic Acid | Cyclohexyl NC | 36 | 70-85% |
| 2,5-DFBA | Allylamine | Benzoic Acid | t-BuNC | 24 | 70-88% |
| 2,5-DFBA | Furfurylamine | Propionic Acid | Benzyl NC | 48 | 65-80% |
Post-MCR Strategy: Accessing Complex Heterocycles
A key advantage of MCRs in drug discovery is that their products can serve as intermediates for subsequent complexity-generating transformations[9]. The Ugi product, with its multiple functional handles, is an ideal substrate for post-Ugi cyclizations. For instance, if a component with a pendant nucleophile or electrophile is used (e.g., an amino acid as the acid component or allylamine as the amine), the resulting Ugi product can undergo intramolecular cyclization to form diverse heterocyclic scaffolds like lactams, piperazinones, or benzodiazepines.
Caption: Strategy for post-Ugi transformation into heterocyclic systems.
Conclusion
This application note demonstrates that this compound is an exceptionally useful building block for one-pot syntheses in medicinal chemistry. The Ugi four-component reaction provides a robust, efficient, and highly convergent pathway to generate complex, fluorinated, peptide-like molecules from simple precursors. This strategy not only accelerates the synthesis of compound libraries but also provides versatile intermediates for the construction of novel heterocyclic drug candidates, thereby streamlining the early stages of the drug discovery process.
References
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: this compound 98 2646-90-4 Source: Sigma-Aldrich URL
- Title: this compound: Properties, Applications, and Quality Specifications Source: ChemBlink URL
- Title: Multi-component reactions via copper(I)
- Title: Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines Source: Beilstein Journal of Organic Chemistry URL
- Source: Molecules (via PMC)
- Title: Ugi Four-Component Reactions Using Alternative Reactants Source: Semantic Scholar / Molecules URL
- Title: Recent Developments on Five-Component Reactions Source: MDPI URL
- Source: Tokyo Chemical Industry (India) Pvt. Ltd.
-
Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: Synthesis URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGebYGonH3tkYOd1MJUi7vPKlGZWR6vbcaRovOqEEZGOVDBuXhZBHVYTuT65nFII1d3vNhZGMfnDtvoCko1ZFIZlc-loox9aZnXhjL4UP6BSq90LgWlKnqeq-HFqql9C3hEnAsY4NqkKbGzQ==]([Link]
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Application Note: 2,5-Difluorobenzaldehyde as a Key Building Block for Advanced Nematic Liquid Crystals
Introduction: The Strategic Role of Lateral Fluorine Substitution in Liquid Crystal Design
The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) is a powerful and widely employed strategy for tuning their physicochemical properties to meet the stringent demands of modern display technologies.[1] Lateral substitution, in particular, has a profound impact on mesomorphic behavior, dielectric anisotropy (Δε), and birefringence (Δn).[2][3] The 2,5-difluorobenzaldehyde scaffold offers a unique combination of steric and electronic effects. The two lateral fluorine atoms introduce a strong dipole moment perpendicular to the long molecular axis, which is a key feature for developing materials with negative dielectric anisotropy (Δε < 0).[2][4] Such materials are essential for advanced display modes like In-Plane Switching (IPS) and Vertically Aligned Nematic (VAN) LCDs, which offer superior viewing angles and contrast ratios.[2]
This application note provides a comprehensive guide to the synthesis of novel liquid crystals incorporating the 2,5-difluorophenyl moiety. We will detail two primary synthetic pathways: the formation of Schiff base LCs and the synthesis of tolane-type LCs via palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed protocols, and expected material properties will be discussed to provide researchers with a robust framework for developing new high-performance liquid crystalline materials.
The Influence of the 2,5-Difluoro Moiety on Mesomorphic Properties
The introduction of two lateral fluorine atoms, as in the case of liquid crystals derived from this compound, has several predictable and advantageous consequences for the resulting material's properties:
-
Negative Dielectric Anisotropy (Δε): The strong C-F bond dipoles are oriented perpendicular to the molecule's long axis. This orientation results in a larger perpendicular component of the dielectric permittivity (ε⊥) compared to the parallel component (ε∥), leading to a negative Δε.[4]
-
Reduced Melting Point and Smectic Phase Suppression: The lateral fluorine atoms increase the molecular breadth, which can disrupt the close packing required for stable crystalline and smectic phases. This often leads to a lower melting point and a broader nematic phase range, which is desirable for practical applications.[2][5]
-
High Birefringence (Δn): The 2,5-difluorophenyl group is a rigid, polarizable unit that contributes to a high optical anisotropy, which is beneficial for applications requiring high brightness and fast response times.
-
Chemical Stability: The inherent strength of the C-F bond imparts excellent chemical and thermal stability to the final liquid crystal molecules.[6]
These combined properties make this compound a highly valuable building block for the synthesis of next-generation liquid crystals.
Synthetic Pathways and Experimental Protocols
Two versatile and high-yielding synthetic routes are presented below. The first is a classical condensation reaction to form Schiff bases, and the second involves modern palladium-catalyzed cross-coupling for the synthesis of tolane-type liquid crystals.
Protocol 1: Synthesis of a Schiff Base Liquid Crystal: N-(2,5-Difluorobenzylidene)-4-alkoxyaniline
Schiff base formation is a robust and straightforward method for creating the core structure of many calamitic liquid crystals.[6][7] The imine linkage (-CH=N-) effectively extends the rigid core while maintaining molecular linearity.[8] This protocol details the synthesis of a representative Schiff base liquid crystal from this compound and 4-octyloxyaniline.
Reaction Scheme:
Caption: Synthesis of N-(2,5-Difluorobenzylidene)-4-octyloxyaniline.
Materials:
-
4-Octyloxyaniline (2.21 g, 10.0 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reactant Dissolution: In the round-bottom flask, dissolve this compound (1.42 g, 10.0 mmol) and 4-octyloxyaniline (2.21 g, 10.0 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. The acid catalyzes the nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, facilitating the formation of the imine.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution as the solubility decreases at lower temperatures.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from absolute ethanol to yield the final liquid crystal.
Protocol 2: Synthesis of a Tolane-Type Liquid Crystal via Suzuki Coupling
Tolane-based liquid crystals are known for their high thermal stability and broad nematic ranges. This protocol outlines a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11][12]
Reaction Scheme:
Caption: Multi-step synthesis of a tolane-type liquid crystal.
Step 1: Suzuki Coupling to form 4'-Formyl-2,5-difluoro-1,1'-biphenyl
Materials:
-
4-Bromobenzaldehyde (1.85 g, 10.0 mmol)
-
2,5-Difluorophenylboronic acid (2.37 g, 15.0 mmol)[13]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 2M aqueous solution (10 mL)
-
1,4-Dioxane (30 mL), degassed
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde, 2,5-difluorophenylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Add the degassed 1,4-dioxane and the 2M aqueous K₃PO₄ solution.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the biphenyl intermediate.
Step 2: Sonogashira Coupling to form the Final Tolane Liquid Crystal
This step would involve the reaction of the formyl-biphenyl intermediate with a suitable terminal alkyne (e.g., 1-octyne) under Sonogashira coupling conditions (a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine). This would be followed by reduction of the aldehyde and etherification to add a terminal alkoxy chain, thus completing the synthesis of the tolane liquid crystal.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds must be thoroughly characterized to determine their suitability for applications. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and their associated enthalpy changes (ΔH).[3][14] The sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured. Phase transitions appear as endothermic or exothermic peaks on the DSC thermogram.
-
Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing the characteristic optical textures that form as the sample is heated and cooled on a hot stage.[8]
Data Presentation: Expected Mesomorphic Properties
While experimental verification is essential, based on structurally similar compounds reported in the literature, we can predict the likely mesomorphic properties of the N-(2,5-difluorobenzylidene)-4-alkoxyaniline series.[6][8]
| Alkoxy Chain (n) | Abbreviation | Expected Phase Transitions (°C) on Cooling |
| 4 | 4O-DFBA | Cr ↔ N (~60) ↔ I (~75) |
| 6 | 6O-DFBA | Cr ↔ N (~55) ↔ I (~80) |
| 8 | 8O-DFBA | Cr ↔ SmA (~50) ↔ N (~65) ↔ I (~82) |
| 10 | 10O-DFBA | Cr ↔ SmA (~58) ↔ N (~70) ↔ I (~81) |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Temperatures are indicative and will vary.
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized liquid crystal follows a logical progression.
Caption: Workflow from synthesis to characterization.
Conclusion
This compound is a strategic and versatile precursor for the synthesis of advanced liquid crystals, particularly those requiring negative dielectric anisotropy. The synthetic routes outlined in this note, including Schiff base condensation and palladium-catalyzed cross-coupling reactions, are reliable methods for incorporating the 2,5-difluorophenyl moiety into calamitic LC structures. The resulting materials are expected to exhibit broad nematic phase ranges and properties suitable for use in high-performance liquid crystal displays. The provided protocols and characterization guidelines offer a solid foundation for researchers and materials scientists to explore and develop novel fluorinated liquid crystals with tailored properties.
References
-
Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 5(2), 24-29. [Link]
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Yeap, G. Y., et al. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. International Journal of Molecular Sciences, 15(1), 1383-1399. [Link]
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Hird, M. (2013). Liquid crystals based on the ortho-difluorophenyl unit. REF Impact Case Studies. [Link]
-
Shirodkar, M. J., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [Link]
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Gryn, V., et al. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 10(9), 784. [Link]
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Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(10), 1163-1166. [Link]
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Mabrouki, A., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(5), 12495-12505. [Link]
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Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-503. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Pharmaceutical Synthesis with this compound: A Supplier's Perspective. [Link]
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Shirodkar, M. J., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 15(1), 1-13. [Link]
-
Hagar, M., et al. (2021). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Crystals, 11(11), 1381. [Link]
-
Chemicalland21. This compound: Properties, Applications, and Quality Specifications. [Link]
-
Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Crystals, 13(5), 820. [Link]
-
Zhang, Y., et al. (2018). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. Journal of Materials Chemistry C, 6(15), 4015-4020. [Link]
-
Clark, J. H., et al. (2015). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. [Link]
-
PrepChem. Synthesis of this compound. [Link]
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Application Notes & Protocols: 2,5-Difluorobenzaldehyde in Materials Science
Abstract
This technical guide provides an in-depth exploration of 2,5-Difluorobenzaldehyde (CAS No: 2646-90-4) as a pivotal building block in modern materials science. The unique electronic properties conferred by the two fluorine atoms on the aromatic ring make this compound a highly valuable precursor for a range of advanced materials.[1] We will detail its application in the synthesis of high-performance polymers, liquid crystals, and organic semiconductors. This document is intended for researchers, chemists, and materials scientists, offering both foundational scientific principles and detailed, field-proven experimental protocols.
Introduction: The Strategic Role of Fluorine in Material Design
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal stability and chemical resistance to the resulting materials.[2] Fluorine's high electronegativity and the low polarizability of the C-F bond also lead to unique properties such as low surface energy, hydrophobicity, and profound effects on molecular electronic structures.[2][3]
This compound emerges as a particularly interesting monomer for several reasons:
-
Reactive Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations, most notably condensation reactions to form Schiff bases (imines), which are foundational to polyazomethines and many liquid crystals.[4][5]
-
Asymmetric Fluorination: Unlike the more common 2,4- or 2,6-difluoro isomers, the 2,5-substitution pattern creates a distinct dipole moment and electronic distribution, which can be leveraged to fine-tune intermolecular interactions and molecular packing in the solid state.
-
Electronic Perturbation: The two electron-withdrawing fluorine atoms significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6] This modification is critical for designing organic semiconductors with enhanced stability and targeted charge transport properties.[7][8]
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below for reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 2646-90-4 | [9] |
| Molecular Formula | C₇H₄F₂O | [9][10] |
| Molecular Weight | 142.10 g/mol | [9][10] |
| Appearance | Clear to pale yellow liquid | [1][9] |
| Density | ~1.308 g/mL at 25 °C | |
| Boiling Point | 67-69 °C at 17 mmHg | |
| Refractive Index | ~1.498 (n20/D) | |
| Solubility | Miscible with ethanol, acetone, ether; slightly soluble in water | [9] |
Application in High-Performance Fluorinated Polymers
The aldehyde group of this compound is an excellent electrophile for polycondensation reactions with nucleophilic co-monomers, such as diamines, to form polyazomethines (polyimines or Schiff base polymers). These polymers are noted for their high thermal stability, mechanical strength, and interesting optoelectronic properties.
Causality Behind Experimental Design:
The inclusion of the 2,5-difluorophenyl moiety into the polymer backbone is not arbitrary. It is a deliberate design choice to:
-
Enhance Thermal Stability: The high dissociation energy of the C-F bond increases the overall thermal and oxidative stability of the polymer chain compared to non-fluorinated analogues.[2][3]
-
Modify Solubility: Fluorinated segments can alter the solubility profile of polymers, often making them soluble in a different range of organic solvents, which is crucial for processing and characterization.
-
Tune Electronic Properties: The electron-withdrawing nature of fluorine atoms makes the resulting conjugated polymers more electron-deficient, which is a key strategy in developing n-type organic semiconductors.[6]
Protocol 1: Synthesis of a Polyazomethine via Solution Polycondensation
This protocol describes the synthesis of a representative polyazomethine from this compound and p-phenylenediamine. The method is adapted from established procedures for similar fluorinated aldehydes.[11]
Materials:
-
This compound (≥98%)
-
p-Phenylenediamine (≥98%, purified by recrystallization from ethanol)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
High-purity nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Büchner funnel and vacuum filtration apparatus
-
Vacuum oven
Step-by-Step Methodology:
-
Reactor Setup: In a flame-dried 100 mL three-necked flask under a positive nitrogen atmosphere, add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous LiCl (0.42 g).
-
Solvent Addition: Add 20 mL of anhydrous DMAc to the flask. Stir the mixture at room temperature until all solids are fully dissolved. The LiCl is added to improve the solubility of the resulting polymer.[11]
-
Monomer Solution Preparation: In a separate flask, dissolve this compound (1.421 g, 10 mmol) in 10 mL of anhydrous DMAc. Transfer this solution to a dropping funnel.
-
Polymerization: Slowly add the this compound solution dropwise to the stirred diamine solution over 30 minutes at room temperature.
-
Heating and Reaction: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase noticeably as the polymer forms.
-
Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution into a beaker containing 250 mL of vigorously stirred methanol. This will cause the polymer to precipitate as a fibrous solid.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer extensively with hot methanol and then deionized water to remove unreacted monomers, LiCl, and residual solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.
Visualization: Polyazomethine Synthesis Workflow
Caption: Workflow for the synthesis of polyazomethine.
Application in Liquid Crystal Synthesis
Schiff bases derived from aromatic aldehydes and anilines are a well-established class of thermotropic liquid crystals. The molecular geometry, polarity, and aspect ratio required for mesophase formation can be precisely tuned through chemical synthesis. This compound is an excellent core fragment for creating such materials.
Causality Behind Experimental Design:
-
Dipole Moment: The two C-F bonds create a strong lateral dipole moment. This influences the dielectric anisotropy of the resulting liquid crystal, which is a critical parameter for display applications.
-
Molecular Shape: The fluorine atoms, while larger than hydrogen, are small enough not to disrupt the overall rod-like (calamitic) shape necessary for liquid crystallinity, but they can prevent overly close packing that would favor crystallization over mesophase formation.
-
Intermolecular Interactions: The potential for C-H···F interactions can influence the specific type of liquid crystalline phase (e.g., nematic vs. smectic) that is formed.[3]
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the synthesis of a model Schiff base liquid crystal, 4-((2,5-Difluorobenzylidene)amino)phenyl 4-octylbenzoate, by adapting established methods for similar compounds.[12][13]
Materials:
-
This compound (10 mmol)
-
4-Aminophenol (10 mmol)
-
4-Octylbenzoyl chloride (10 mmol)
-
Absolute Ethanol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
Part A: Synthesis of the Intermediate Schiff Base
-
Condensation: In a 100 mL round-bottom flask, dissolve this compound (1.42 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in 40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The intermediate product, 4-((2,5-difluorobenzylidene)amino)phenol, will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. Dry the product.
Part B: Esterification to Form the Final Liquid Crystal
-
Setup: In a flame-dried 100 mL flask under nitrogen, suspend the intermediate from Part A (10 mmol) in 50 mL of anhydrous DCM. Add pyridine (1.2 mL, 15 mmol) to act as a base.
-
Acylation: Cool the mixture in an ice bath. Slowly add 4-octylbenzoyl chloride (10 mmol) dissolved in 10 mL of anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/heptane mixture.
Characterization: The thermal properties and liquid crystalline phases should be investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[14]
Application in Organic Electronics
The ability of fluorine substituents to lower the HOMO and LUMO energy levels of conjugated molecules is a powerful tool for designing stable and efficient organic semiconductors.[6] Lowering these energy levels generally increases the material's resistance to oxidation (improving air stability) and can facilitate electron injection from common electrodes, making it easier to fabricate n-type or ambipolar Organic Field-Effect Transistors (OFETs).[6][7]
While this compound is not itself a semiconductor, it is a key building block for synthesizing larger π-conjugated systems. Its aldehyde group can be used in various carbon-carbon bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to extend the conjugation length.
Visualization: Impact of Fluorination on Molecular Orbitals
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Application Notes and Protocols for the Henry Condensation of 2,5-Difluorobenzaldehyde with Nitroalkanes
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Fluorinated Nitroalkenes
The Henry condensation, or nitroaldol reaction, is a robust and versatile carbon-carbon bond-forming reaction that has been a cornerstone of organic synthesis for over a century.[1] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, typically yielding a β-nitro alcohol.[1] This intermediate can be readily dehydrated to afford a nitroalkene, a highly valuable functional group in modern drug discovery and development.[1]
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2] Consequently, the synthesis of fluorinated building blocks is of paramount importance. This guide provides a detailed technical overview and practical protocols for the Henry condensation of 2,5-difluorobenzaldehyde with various nitroalkanes, yielding (E)-1-(2,5-difluorophenyl)-2-nitroalkenes. These products are valuable intermediates for the synthesis of novel therapeutic agents.
Reaction Mechanism: A Stepwise Look at the Base-Catalyzed Condensation
The Henry condensation proceeds in two main stages: the initial nitroaldol addition followed by dehydration. When the goal is the direct synthesis of the nitroalkene, the reaction is often performed under conditions that favor in-situ dehydration.
Step 1: Nitroaldol Addition The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, generating a resonance-stabilized nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated to yield the β-nitro alcohol.[1]
Step 2: Dehydration to the Nitroalkene The β-nitro alcohol intermediate can be dehydrated to the corresponding nitroalkene. This elimination of water is often facilitated by the same base used in the addition step or by subsequent treatment with a dehydrating agent. The formation of the conjugated nitroalkene is typically the thermodynamic driving force of the overall reaction.
Below is a diagram illustrating the general mechanism of the base-catalyzed Henry condensation leading to a nitroalkene.
Sources
Application Notes and Protocols for the Continuous Flow Synthesis of 2,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the continuous flow synthesis of 2,5-Difluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] We will explore the rationale behind employing continuous flow technology for this synthesis, offering detailed protocols for two primary synthetic routes: the selective oxidation of 2,5-difluorotoluene and a proposed continuous flow adaptation of the ortho-lithiation and formylation of 1,4-difluorobenzene. This guide is designed to provide researchers and process chemists with the necessary information to implement and optimize the continuous production of this valuable building block, emphasizing enhanced safety, efficiency, and scalability.
Introduction: The Case for Continuous Flow in this compound Synthesis
This compound is a critical precursor for a range of high-value molecules, where the difluorinated phenyl moiety imparts desirable properties such as enhanced metabolic stability and binding affinity.[2] Traditional batch production methods for this and similar aromatic aldehydes can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in scaling up.[3]
Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuously moving stream through a network of tubes or microreactors, we can achieve superior control over reaction parameters, leading to a safer, more efficient, and scalable synthesis.[4][5] The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, mitigating the risks associated with exothermic reactions.[3] Furthermore, the precise control over residence time and stoichiometry minimizes the formation of byproducts, often leading to higher yields and purities.[6]
This application note will delve into the practical application of these principles for the synthesis of this compound.
Synthetic Route 1: Continuous Catalytic Oxidation of 2,5-Difluorotoluene
The direct oxidation of the methyl group of 2,5-difluorotoluene is an atom-economical and attractive route to this compound. A patented continuous flow process highlights the feasibility and advantages of this method.[7]
Reaction Principle and Causality
This process relies on a liquid-phase oxidation using hydrogen peroxide as the oxidant, catalyzed by a synergistic system of cobalt and molybdenum salts with a bromide promoter in an acetic acid solvent.[7]
-
Catalyst System: The combination of cobalt and molybdenum ions is crucial. Cobalt ions are known to initiate the radical chain reaction by decomposing the hydroperoxide intermediates, while molybdenum species can facilitate the decomposition of hydrogen peroxide and participate in the catalytic cycle. The bromide source acts as a radical initiator, accelerating the oxidation process.
-
Solvent: Acetic acid is an ideal solvent as it is relatively stable to oxidation and can solubilize the catalyst system and the organic substrate.
-
Oxidant: Hydrogen peroxide is a green and effective oxidant, with water as its only byproduct.
-
Continuous Flow Advantage: Performing this potentially exothermic oxidation in a continuous flow reactor ensures excellent temperature control, preventing over-oxidation to the corresponding carboxylic acid and minimizing the risk of thermal runaway. The continuous nature also allows for the safe handling of concentrated hydrogen peroxide.
Experimental Protocol
This protocol is based on the methodology described in the patent literature for the continuous oxidation of difluorotoluene.[7]
Table 1: Reagent and Catalyst Solutions
| Solution | Component | Concentration/Amount | Solvent |
| Reactant Stream | 2,5-Difluorotoluene | 200 ml | Acetic Acid (200 ml) |
| Cobalt (II) Acetate | 1.01 g - 6.06 g | ||
| Sodium Molybdate | 1.01 g - 6.06 g | ||
| Oxidant Stream | Hydrogen Peroxide | 20% aqueous solution | Acetic Acid |
| Sodium Bromide | 1.01 g - 6.06 g |
Table 2: Continuous Flow Reactor Parameters
| Parameter | Value | Rationale |
| Reactor Type | Tubular Reactor (e.g., PFA tubing) | Provides good heat and mass transfer. |
| Reactor Temperature | 90 - 125 °C | To achieve a sufficient reaction rate. |
| Flow Rate (Reactant) | 5.33 - 8.33 ml/min | To control residence time and stoichiometry. |
| Flow Rate (Oxidant) | 10.67 - 16.67 ml/min | To maintain an excess of the oxidizing agent. |
| Residence Time | Calculated based on reactor volume and total flow rate | To be optimized for maximum conversion and selectivity. |
| Back Pressure | 5-10 bar | To prevent boiling of the solvent at elevated temperatures. |
Step-by-Step Methodology:
-
System Setup: Assemble a continuous flow system consisting of two pumps, a T-mixer, a tubular reactor immersed in a temperature-controlled bath, and a back-pressure regulator.
-
Solution Preparation: Prepare the Reactant and Oxidant streams as detailed in Table 1.
-
Reaction Initiation: Set the reactor temperature and back pressure to the desired values.
-
Pumping: Simultaneously pump the Reactant and Oxidant streams into the T-mixer and then through the heated reactor at the specified flow rates.
-
Steady State: Allow the system to reach a steady state, which can be monitored using in-line analytical techniques (see Section 4).
-
Collection and Quenching: Collect the reactor output in a cooled vessel containing a suitable quenching agent (e.g., sodium sulfite solution) to destroy any unreacted hydrogen peroxide.
-
Work-up and Purification: The collected mixture can be subjected to liquid-liquid extraction, followed by distillation under reduced pressure to isolate the pure this compound.
Visualization of the Workflow
Caption: Workflow for the continuous oxidation of 2,5-difluorotoluene.
Synthetic Route 2: Proposed Continuous Flow ortho-Lithiation and Formylation of 1,4-Difluorobenzene
An alternative approach involves the ortho-lithiation of 1,4-difluorobenzene followed by formylation. While batch protocols for this transformation exist, its adaptation to continuous flow offers significant advantages, particularly in handling highly reactive organolithium intermediates.
Reaction Principle and Causality
This two-step sequence leverages the directing effect of one of the fluorine atoms to achieve regioselective lithiation, followed by quenching with a formylating agent.[8]
-
ortho-Lithiation: The fluorine atom acts as a directing group, facilitating the deprotonation at the adjacent ortho position by a strong base like n-butyllithium (n-BuLi).[9] Performing this step in a flow reactor at low temperatures allows for precise control over the highly exothermic lithiation and enables the rapid generation and consumption of the unstable aryllithium intermediate, minimizing side reactions.
-
Formylation: The generated aryllithium is a potent nucleophile that readily reacts with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield the desired aldehyde after aqueous workup.[10] The rapid mixing in a flow reactor ensures efficient reaction with the formylating agent, preventing degradation of the aryllithium.
Proposed Experimental Protocol
This protocol is a proposed adaptation of known batch procedures to a continuous flow setup.
Table 3: Reagent Solutions
| Solution | Component | Concentration | Solvent |
| Substrate Stream | 1,4-Difluorobenzene | 1.0 M | Dry THF |
| Base Stream | n-Butyllithium | 2.5 M | Hexanes |
| Formylating Stream | N,N-Dimethylformamide (DMF) | 2.0 M | Dry THF |
Table 4: Proposed Continuous Flow Reactor Parameters
| Parameter | Step 1 (Lithiation) | Step 2 (Formylation) | Rationale |
| Reactor Type | Microreactor/Tubular Reactor | T-Mixer followed by Tubular Reactor | Efficient mixing and heat transfer are critical. |
| Reactor Temperature | -78 °C to -50 °C | -50 °C to -30 °C | To maintain the stability of the aryllithium intermediate. |
| Residence Time | < 1 minute | 1 - 5 minutes | Rapid generation and consumption of the organolithium species. |
Step-by-Step Methodology:
-
System Setup: Configure a two-stage continuous flow system. The first stage consists of two pumps for the substrate and base streams, a T-mixer, and a cooled reactor coil. The second stage introduces the formylating stream via a third pump and a second T-mixer, followed by another reactor coil.
-
Solution Preparation: Prepare the three reagent streams under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reaction Initiation: Cool the reactor coils to the specified temperatures.
-
Lithiation: Pump the Substrate and Base streams into the first T-mixer and through the first cooled reactor.
-
Formylation: The output from the first reactor is immediately mixed with the Formylating stream in the second T-mixer and passed through the second reactor coil.
-
Quenching and Collection: The output from the second reactor is continuously quenched by flowing it into a vigorously stirred, cooled aqueous solution (e.g., saturated ammonium chloride).
-
Work-up and Purification: The quenched mixture is subjected to standard liquid-liquid extraction, and the organic phase is dried and concentrated. The crude product can be purified by column chromatography or distillation.
Visualization of the Proposed Workflow
Caption: Proposed workflow for continuous ortho-lithiation and formylation.
Process Analytical Technology (PAT) for Reaction Monitoring and Optimization
The implementation of Process Analytical Technology (PAT) is crucial for understanding and optimizing continuous flow processes in real-time.[11] Various in-line and on-line analytical techniques can be integrated into the flow setup to monitor reaction progress, identify intermediates, and ensure process stability.[12][13][14]
-
FTIR/Raman Spectroscopy: These techniques can be used to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands. Flow cells can be easily integrated into the reactor outlet.
-
On-line Mass Spectrometry (MS): Provides real-time information on the molecular weight of components in the reaction stream, allowing for the identification of the product, byproducts, and even transient intermediates.
-
On-line NMR Spectroscopy: Can provide detailed structural information about the species in the flow stream, enabling quantitative analysis of the reaction mixture.
The data from these PAT tools can be used to create a feedback loop to control process parameters such as temperature, flow rates, and residence time, leading to a self-optimizing system.[11]
In-line Purification Strategies
A significant advantage of continuous flow chemistry is the potential for integrating purification steps directly into the workflow, a concept known as telescoping.[15][16]
-
Liquid-Liquid Extraction: For the proposed lithiation-formylation route, a continuous liquid-liquid extraction unit can be employed after the quenching step to separate the organic product from aqueous waste streams.
-
Scavenger Resins: Packed-bed reactors containing scavenger resins can be used to remove unreacted reagents or byproducts. For instance, a resin-bound amine could be used to scavenge any excess acid catalyst.
-
Continuous Crystallization: For solid products, continuous crystallization can be a highly effective purification method.
Conclusion
The continuous flow synthesis of this compound represents a significant advancement over traditional batch methods, offering enhanced safety, scalability, and process control. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to implement these modern manufacturing techniques. The selective oxidation of 2,5-difluorotoluene is a well-defined and viable continuous process. The proposed continuous ortho-lithiation and formylation of 1,4-difluorobenzene, while requiring further optimization, highlights the potential of flow chemistry to handle highly reactive intermediates safely and efficiently. By integrating Process Analytical Technology and in-line purification, the continuous production of this compound can be a robust, efficient, and highly controlled manufacturing process.
References
-
Sustainable Aldehyde Oxidations in Continuous Flow Using in Situ-Generated Performic Acid. ACS Publications. [Link]
-
Scaling the polymerization of polyaldehydes through continuous flow synthesis. MRS Communications. [Link]
-
Continuous-flow reactions of aromatic aldehydes/ketones with Grignard... ResearchGate. [Link]
-
(PDF) Scaling the polymerization of polyaldehydes through continuous flow synthesis. ResearchGate. [Link]
-
Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. [Link]
-
Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. [Link]
-
PAT for Pharmaceutical Continuous Manufacturing (PCM). Mettler Toledo. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Continuous flow synthesis enabling reaction discovery. Chemical Science (RSC Publishing). [Link]
-
Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. PMC - PubMed Central. [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
PROCESS ANALYTICAL TECHNOLOGY: INNOVATIVE PHARMACEUTICAL DEVELOPMENT. IJCRT.org. [Link]
- Process for continuously preparing difluorobenzene derivatives with long operating times.
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. [Link]
-
Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. PMC - NIH. [Link]
-
Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. [Link]
-
Reconfiguration of a Continuous Flow Platform for Extended Operation: Application to a Cryogenic Fluorine-Directed ortho -Lithiation Reaction. ResearchGate. [Link]
-
Continuous flow technology-a tool for safer oxidation chemistry. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene. Organic Process Research & Development. [Link]
-
Continuous catalytic aerobic oxidation of o‑chlorotoluene to o-chlorobenzoic acid under slug flow conditions. ResearchGate. [Link]
-
Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PMC. [Link]
-
Continuous-Flow Electrochemical Oxidation of Alkylarenes and Diarylmethanes to Aromatic Ketones Using Water under Catalyst-, Mediator-, and Additive-Free Conditions. PubMed. [Link]
-
Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. ResearchGate. [Link]
-
Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ResearchGate. [Link]
-
Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. ResearchGate. [Link]
-
Photocatalytic Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran over Nb2O5 under Visible Light. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2,5-Difluorobenzaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Section 1: The Primary Synthesis Route - Directed ortho-Metalation (DoM) and Formylation
The most prevalent and scalable method for synthesizing this compound is the directed ortho-metalation of 1,4-difluorobenzene, followed by quenching with an electrophilic formylating agent. The fluorine atom at C1 directs the deprotonation to the adjacent C2 position. This section addresses the most common issues encountered during this multi-step process.
FAQ 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?
Low yield is a multifaceted problem often stemming from a combination of factors. Let's break down the critical control points.
Answer: The success of this synthesis hinges on the precise execution of the lithiation step, which is highly sensitive to temperature, moisture, and reagent stoichiometry.
-
Causality - The "Why": The reaction intermediate, 2,5-difluorophenyllithium, is a potent nucleophile and base. It is thermally unstable and will readily react with trace amounts of water or oxygen. Furthermore, if the temperature rises, it can lead to unwanted side reactions, such as decomposition or reaction with the solvent (THF).
Troubleshooting Steps:
-
Inadequate Temperature Control: The lithiation step is highly exothermic. The temperature must be strictly maintained below -50 °C during the addition of n-butyllithium (n-BuLi) and the subsequent stirring period.[1]
-
Protocol: Use a cryostat or a dry ice/acetone bath. Ensure your thermometer is calibrated and placed directly in the reaction mixture, not just in the bath. Add the n-BuLi dropwise via a syringe pump to maintain a steady, low internal temperature.
-
-
Presence of Moisture or Oxygen: n-BuLi and the lithiated intermediate react instantaneously with water and oxygen.
-
Protocol: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. All reagents should be transferred via syringe or cannula under positive inert gas pressure.
-
-
Inaccurate Reagent Stoichiometry: The molar equivalent of n-BuLi is critical. Too little will result in incomplete conversion of the starting material, while a significant excess can lead to side reactions.
-
Protocol: n-BuLi solutions degrade over time. It is essential to titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
-
Sub-optimal Formylating Agent: While N,N-dimethylformamide (DMF) is commonly used, N-methylformanilide can sometimes provide better yields.[1]
-
Protocol: Ensure the formylating agent is also anhydrous. Add it dropwise at a low temperature (-60 °C) to prevent over-addition and side reactions.
-
FAQ 2: I see a large amount of my starting material, 1,4-difluorobenzene, remaining after the reaction. How can I drive the reaction to completion?
Answer: Poor conversion is almost always linked to inefficient lithiation. This can be due to reagent quality or reaction kinetics.
-
Causality - The "Why": The deprotonation of 1,4-difluorobenzene is the rate-determining step. If the n-BuLi is not sufficiently reactive or if it is consumed by trace impurities, the starting material will remain unreacted.
Troubleshooting Steps:
-
Verify n-BuLi Activity: As mentioned above, titrate your n-BuLi. This is the most common source of poor conversion.
-
Introduce a Carbanion Stabilizer: The addition of a negative ion stabilizer can significantly improve the conversion rate and subsequent yield.[2]
-
Protocol: Add an equivalent of an amine-based chelating agent like Pentamethyldiethylenetriamine (PMDTA) or Tetramethylethylenediamine (TMEDA) to the solution of 1,4-difluorobenzene before the addition of n-BuLi.[2] These agents chelate the lithium ion, breaking up n-BuLi aggregates and increasing its basicity and reactivity, leading to a more efficient and faster deprotonation. A patent suggests this can increase the yield to around 80%.[2]
-
-
Optimize Reaction Time: Allow the lithiation to stir for a sufficient period after n-BuLi addition. A typical duration is 1.5 to 2 hours at temperatures between -50 °C and -45 °C.[1]
Workflow Diagram: Lithiation-Formylation of 1,4-Difluorobenzene
The following diagram outlines the validated workflow for the primary synthesis route.
Caption: Experimental workflow for this compound synthesis.
FAQ 3: The workup is messy, and my final product is impure after distillation. What are the likely side products and how can I improve purification?
Answer: Impurities often arise from side reactions during the lithiation or formylation steps, or from incomplete separation during the workup.
-
Causality - The "Why": The high reactivity of the organolithium intermediate can lead to reactions with the solvent (THF) or the formation of di-lithiated species if conditions are not optimal. During workup, emulsions can form, trapping the product.
Troubleshooting Steps:
-
Common Impurities:
-
Unreacted 1,4-difluorobenzene: The most common impurity if conversion is low.
-
2,5-Difluorobenzyl alcohol: Formed if the aldehyde is reduced during workup or if the intermediate reacts with a proton source before formylation.
-
Di-formylated products: While less common under controlled conditions, excess n-BuLi and formylating agent could lead to this.
-
-
Improving Workup:
-
Quenching: Pour the reaction mixture into a vigorously stirred solution of iced water or a saturated aqueous ammonium chloride solution. This helps to dissipate heat and protonate any remaining organometallic species quickly.
-
Acidification: After quenching, acidify the aqueous layer slowly with dilute acid (e.g., 10% H2SO4 or 1N HCl) to a pH of 6-7 to ensure the product is fully protonated and any lithium salts are soluble.[1]
-
Extraction: Use a non-polar solvent like hexane or diethyl ether for extraction.[1] If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.
-
-
Improving Purification:
-
Vacuum Distillation: This is the most effective method for separating the product from less volatile impurities. The boiling point of this compound is approximately 64-65 °C at 20 mmHg.[1]
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel chromatography using a hexane/ethyl acetate gradient can be effective.
-
Section 2: Alternative Synthesis Route - Oxidation of 2,5-Difluorotoluene
An alternative approach involves the direct oxidation of the methyl group of 2,5-difluorotoluene. This method avoids the use of highly pyrophoric organometallic reagents but requires careful control of the oxidation conditions to prevent over-oxidation to the carboxylic acid.
FAQ 4: I am considering the oxidation of 2,5-difluorotoluene. What are the key parameters for a successful and selective oxidation to the aldehyde?
Answer: The key to this synthesis is the choice of a catalytic system that is active enough to oxidize the toluene derivative but selective enough to stop at the aldehyde stage.
-
Causality - The "Why": Direct oxidation of a methyl group to an aldehyde is challenging because the aldehyde is more susceptible to further oxidation than the starting toluene. A continuous process or carefully controlled batch reaction is necessary to remove the product from the oxidizing environment as it forms.
Recommended Method: Catalytic Oxidation with H₂O₂
A patented method describes a continuous oxidation process using a multi-component metal catalyst system.[3]
-
Catalyst System: A combination of cobalt, molybdenum, and bromine salts (e.g., cobalt acetate, sodium molybdate, and sodium bromide) is used.[3] These metals work synergistically to activate the C-H bonds of the methyl group and facilitate the oxidation.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a green and effective oxidant for this process.[3]
-
Solvent: Acetic acid is a suitable solvent that is relatively stable to the oxidation conditions.[3]
-
Reactor Type: A tubular reactor for continuous flow is ideal as it allows for precise control of reaction time and temperature, minimizing over-oxidation and improving safety.[3]
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,5-Difluorotoluene | The precursor for the oxidation reaction. |
| Catalyst | Co(OAc)₂, Na₂MoO₄, NaBr | A multi-component system for efficient and selective oxidation.[3] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | A clean and effective oxidizing agent.[3] |
| Solvent | Acetic Acid | Provides a suitable reaction medium.[3] |
| Reactor | Tubular/Continuous Flow | Allows for precise control, maximizing yield and minimizing byproducts.[3] |
Table 1: Key Parameters for the Oxidation of 2,5-Difluorotoluene.
Section 3: General Troubleshooting Logic
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is crucial. The following diagram provides a logical flow to diagnose the root cause.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting low yields.
References
-
Synthesis of this compound. PrepChem.com. [Link]
- CN112321400A - Synthetic method for improving yield of 2, 5-difluorobenzaldehyde by adopting negative ion stabilizer.
-
Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN112321400A - Synthetic method for improving yield of 2, 5-difluorobenzaldehyde by adopting negative ion stabilizer - Google Patents [patents.google.com]
- 3. Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
Purification of 2,5-Difluorobenzaldehyde reaction products by column chromatography
Welcome to the technical support center for the chromatographic purification of 2,5-Difluorobenzaldehyde reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target molecules. The unique electronic properties conferred by the two fluorine atoms on the benzaldehyde ring can influence reaction pathways and subsequent purification strategies. This resource provides in-depth, field-tested advice in a direct question-and-answer format to address the specific issues you may face.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the essential questions to consider before starting your purification. Proper planning at this stage is critical for a successful separation.
Q1: What are the most common impurities I should expect from a this compound reaction?
A1: The impurities are highly dependent on the reaction type. However, some common culprits include:
-
Unreacted this compound: As a starting material, its presence is almost guaranteed. It is a moderately polar compound.
-
2,5-Difluorobenzoic Acid: Aldehydes are susceptible to oxidation, which can occur during the reaction, work-up, or even on the silica gel column itself.[1] This impurity is significantly more polar than the starting aldehyde.
-
2,5-Difluorobenzyl Alcohol: If reducing agents (e.g., NaBH₄) are used, over-reduction or partial reduction can lead to the corresponding alcohol, which is also more polar than the aldehyde.
-
Reaction-Specific Byproducts: For a Wittig reaction, you will have triphenylphosphine oxide. For a Grignard reaction, you might have biphenyl-type impurities from coupling. It is crucial to understand the reaction mechanism to predict these.
Q2: How do I select the initial solvent system for my column?
A2: The best practice is to first perform a thorough Thin Layer Chromatography (TLC) analysis.[2][3]
-
Start Simple: A mixture of a non-polar solvent like Hexane (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the most common and effective starting point for many organic compounds.[2][3]
-
Run TLC Plates: Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate. Run several plates in different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Target an Rf Value: Aim for a solvent system that gives your desired product a Retention Factor (Rf) of 0.25 - 0.35 .[4] This Rf value typically provides the best balance for good separation on a flash column.
-
Check for Separation: The ideal TLC will show clear separation between your product spot and all major impurity spots. If spots are too close, you may need to explore alternative solvent systems.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific issues encountered during the column chromatography process.
Problem 1: My compound is streaking or "tailing" on the TLC and column.
-
Potential Cause 1: Acidity of Silica Gel. Silica gel is inherently acidic and can interact strongly with basic or even moderately polar compounds, causing them to tail. Aldehydes can sometimes exhibit this behavior.
-
Solution: Deactivate the silica gel by adding a small amount (0.1 - 1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[5][6] This neutralizes the acidic sites on the silica, leading to sharper bands. Always run a TLC with the modified solvent system first to confirm it improves the separation.
-
-
Potential Cause 2: Sample Overload. Applying too much crude material to the column is a common cause of poor separation and band broadening.
-
Solution: A general rule is to load 1-10% of the silica gel mass with your crude material, depending on the difficulty of the separation.[4] For a difficult separation (close spots on TLC), use less material (e.g., a 1:100 ratio of crude material to silica).
-
-
Potential Cause 3: Inappropriate Loading Solvent. Dissolving the sample in a solvent that is too polar relative to the mobile phase will cause it to spread out in a wide band at the top of the column before the separation even begins.[7][8]
-
Solution: Dissolve your crude sample in the minimum amount of the mobile phase itself. If solubility is an issue, use the least polar solvent possible (e.g., dichloromethane or toluene) that fully dissolves your sample. An alternative is "dry loading," where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[6]
-
Problem 2: My product is co-eluting with an impurity.
-
Potential Cause: Insufficient Selectivity. The chosen solvent system may not have the right properties to differentiate between your product and the impurity.
-
Solution 1: Change Solvent Polarity. If you are using a Hexane/EtOAc system, try switching to a Dichloromethane/Methanol system.[8] Solvents from different selectivity groups can alter the interactions with the stationary phase and improve separation.[8]
-
Solution 2: Introduce an Aromatic Solvent. For aromatic compounds like this compound derivatives, π-π stacking interactions can influence separation.[9] Replacing hexane with toluene in your mobile phase can sometimes dramatically improve the separation of aromatic compounds.[9]
-
Solution 3: Orthogonal Chromatography. If normal-phase chromatography fails, consider switching to a different stationary phase (e.g., alumina, C18-reversed phase) which provides a completely different separation mechanism.[5][8]
-
Problem 3: I loaded the column, but I'm not getting any compound off.
-
Potential Cause 1: Compound Decomposed on Silica. Some compounds are unstable on silica gel.[7] Aldehydes can be sensitive and may oxidize or undergo other reactions.[5][10]
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, stability is an issue. You can try using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[5][7]
-
-
Potential Cause 2: Eluent is Not Polar Enough. Your compound may be "stuck" at the top of the column because the mobile phase is too weak to move it.
-
Solution: Gradually increase the polarity of your eluent. If you started with 10% EtOAc in Hexane, try increasing to 20%, 30%, and so on. If necessary, a "methanol purge" (flushing the column with 100% methanol) can be used to wash out highly polar compounds, though this will elute everything remaining on the column.[11]
-
-
Potential Cause 3: The Compound is Highly Volatile. The fluorine atoms can increase volatility. It's possible the compound evaporated during solvent removal from the collected fractions.[12]
Section 3: Data Tables & Protocols
Table 1: Recommended Starting Solvent Systems (TLC)
This table provides suggested starting points for TLC analysis based on the expected product polarity relative to this compound.
| Reaction Type (Example) | Expected Product Polarity | Starting TLC Eluent (Hexane:EtOAc) | Notes |
| Wittig Reaction | Less Polar | 95:5 to 80:20 | The product is a larger, non-polar alkene. Triphenylphosphine oxide is a polar byproduct. |
| Grignard Addition | More Polar | 80:20 to 60:40 | The product is a secondary alcohol, which is more polar than the aldehyde.[2] |
| Aldol Condensation | More Polar | 70:30 to 50:50 | The resulting β-hydroxy aldehyde is more polar due to the hydroxyl group. |
| Oxidation to Acid | Much More Polar | 50:50 to 0:100 (or add MeOH) | Carboxylic acids are very polar and may require a more polar system like DCM/MeOH.[13] |
Protocol 1: Standard Flash Chromatography Workflow
This protocol outlines a typical procedure for purifying a this compound derivative.
-
TLC Analysis: Determine the optimal eluent system that gives the target compound an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped.[6][14]
-
Add another layer of sand on top of the packed silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the absolute minimum volume of a suitable solvent (ideally the eluent itself or a slightly more polar solvent like DCM).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica bed until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of eluent, and again, push it onto the column. Repeat twice to ensure the sample is loaded in a narrow band.[6]
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle, steady air pressure to achieve a solvent flow rate of about 2 inches per minute.
-
Collect fractions in test tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
-
Section 4: Visual Guides
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process from crude product to isolated compound.
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Poor Separation
This flowchart helps diagnose and solve common separation problems.
Caption: A logical guide for troubleshooting poor separation.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach Scientific. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness Discussion Board. Retrieved from [Link]
-
Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved from [Link]
-
-
Thin Layer Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]
-
Tips and Tricks for Flash Column Chromatography. (2024, February 26). Reddit. Retrieved from [Link]
-
9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]
-
METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Retrieved from [Link]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
-
Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from [Link]
-
How to isolate impurities from a reaction product. (2023, January 26). Biotage. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2015, August 5). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014, December 29). PubMed. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Side Product Formation in Wittig Reactions of 2,5-Difluorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Wittig reactions involving 2,5-Difluorobenzaldehyde. The electron-withdrawing nature of the fluorine substituents on the aromatic ring introduces specific complexities that can lead to undesired side products and lower yields. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues observed during the Wittig olefination of this compound in a question-and-answer format.
Question 1: I am observing a significant amount of unreacted this compound and a low yield of my desired alkene. What are the likely causes?
Answer:
Low conversion of this compound in a Wittig reaction can stem from several factors, primarily related to the generation and reactivity of the phosphorus ylide.[1]
Root Cause Analysis:
-
Incomplete Ylide Formation: The most common culprit is inefficient deprotonation of the phosphonium salt.[1] This can be due to:
-
Insufficiently Strong Base: The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[2]
-
Poor Quality Base: Bases like n-BuLi can degrade upon storage. It is crucial to use a freshly titrated or newly purchased solution.
-
Presence of Moisture: Ylides, particularly non-stabilized ones, are highly sensitive to moisture and oxygen.[1] Any water present in the reaction will quench the ylide as it is formed.
-
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose before reacting with the aldehyde, especially if there is a delay between their formation and the addition of the aldehyde.[1]
-
Reduced Aldehyde Reactivity: While the fluorine atoms make the carbonyl carbon of this compound more electrophilic, competing side reactions can occur if the ylide concentration is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkene yield.
Question 2: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired isomer?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[1]
-
For (Z)-Alkene Selectivity (with non-stabilized ylides):
-
Mechanism: Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the (Z)-alkene under kinetic control.[3] The reaction proceeds through a puckered, early transition state that minimizes steric interactions, favoring the formation of the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.[4]
-
Optimization:
-
Use Salt-Free Conditions: Lithium salts can stabilize the betaine intermediate, allowing for equilibration and leading to a loss of stereoselectivity.[3][4] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) can enhance (Z)-selectivity.[1]
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) helps to favor the kinetically controlled pathway.
-
-
-
For (E)-Alkene Selectivity (with stabilized ylides):
-
Mechanism: Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control to predominantly form the more stable (E)-alkene.[2] The initial cycloaddition is reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[2]
-
Optimization:
-
Reaction Time and Temperature: Allowing the reaction to stir for a longer period at room temperature or even with gentle heating can promote equilibration and increase the E/Z ratio.
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to deprotonate it, followed by reprotonation to form the more stable threo-betaine, which collapses to the (E)-alkene.[5]
-
-
| Ylide Type | R Group on Ylide | Typical Selectivity | Key Optimization Parameters |
| Non-stabilized | Alkyl | (Z)-alkene | Salt-free conditions, low temperature, sodium/potassium bases[1][2] |
| Stabilized | -CO₂R, -C(O)R | (E)-alkene | Longer reaction times, room temperature or gentle heating[1][2] |
| Semi-stabilized | Phenyl, Vinyl | Mixture of E/Z | Often gives mixtures, can be influenced by solvent and temperature[6] |
Question 3: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best purification strategies?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions due to its physical properties.[7]
Purification Strategies:
-
Crystallization: If your desired alkene is a solid, recrystallization can be an effective method. TPPO is often more soluble in common organic solvents than the alkene product.
-
Column Chromatography: This is the most common method. TPPO is a relatively polar compound and can be separated from less polar alkenes on silica gel. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Precipitation of TPPO: For non-polar products, you can sometimes precipitate the TPPO by concentrating the reaction mixture and then adding a non-polar solvent like hexanes or diethyl ether. The TPPO will crash out and can be removed by filtration.[8]
-
Conversion to a Water-Soluble Derivative: In more challenging cases, TPPO can be converted to a water-soluble phosphonium salt by reacting it with an acid, allowing it to be removed by an aqueous wash.
-
Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies purification.[1]
Question 4: Besides unreacted starting material and the wrong isomer, what other side products should I be aware of?
Answer:
Several other side reactions can occur, especially given the activated nature of this compound.
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can potentially undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is more likely if the ylide is not formed efficiently or is consumed by other pathways.
-
Michael Addition: If the Wittig ylide has an α,β-unsaturated moiety, the aldehyde could potentially act as a Michael acceptor.
-
Ylide Hydrolysis: If there is any moisture present, the ylide can be protonated to regenerate the phosphonium salt, which can then undergo hydrolysis, especially during workup, to form triphenylphosphine oxide and the corresponding hydrocarbon from the ylide.
Preventative Measures:
-
Ensure the rapid and efficient formation of the ylide.
-
Add the aldehyde dropwise to a pre-formed solution of the ylide to ensure the aldehyde is always in the presence of an excess of the nucleophile.[8]
-
Maintain strictly anhydrous reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (e.g., Methyltriphenylphosphonium Bromide) for (Z)-Alkene Synthesis
This protocol is designed to favor the formation of the (Z)-alkene by using a sodium base under salt-free conditions.
Reagents and Setup:
-
Methyltriphenylphosphonium bromide (1.1 eq.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq., as a 1M solution in THF)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Suspend the methyltriphenylphosphonium bromide in anhydrous THF in the reaction flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution dropwise. A distinct color change (typically to a deep yellow or orange) should be observed, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for (Z)-alkene synthesis.
Protocol 2: Synthesis of Ethyl (E)-3-(2,5-difluorophenyl)acrylate using a Stabilized Ylide
This protocol utilizes a commercially available, stabilized ylide which generally favors the (E)-isomer.[9]
Reagents and Setup:
-
(Carbethoxymethylene)triphenylphosphorane (1.05 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).
Procedure:
-
Dissolve this compound in anhydrous DCM in the reaction flask.
-
Add the (carbethoxymethylene)triphenylphosphorane in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add hexanes to precipitate the triphenylphosphine oxide.
-
Stir the resulting slurry for 20-30 minutes, then filter to remove the precipitated TPPO.
-
Wash the solid TPPO with a small amount of cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting oil or solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Optimizing base conditions for aldol condensation with 2,5-Difluorobenzaldehyde
Answering the user's request to create a technical support center for optimizing base conditions for aldol condensation with 2,5-Difluorobenzaldehyde.
Technical Support Center: Aldol Condensation with this compound
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the aldol condensation of this compound. The information herein is curated to address common challenges and provide robust, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Causes:
-
Insufficiently Basic Conditions: The chosen base may not be strong enough to deprotonate the ketone substrate to a sufficient concentration of the enolate.[1][2]
-
Degradation of this compound: Like many benzaldehydes, this compound can oxidize to the corresponding benzoic acid over time, especially if not stored properly.[3]
-
Low Reaction Temperature: While low temperatures can favor the aldol addition product, they can also significantly slow down the reaction rate, leading to low conversion.[2]
-
Steric Hindrance: The ketone substrate may be too sterically hindered, preventing the enolate from attacking the aldehyde.
Recommended Solutions:
-
Base Selection:
-
If using a weak base (e.g., NaOH, KOH), ensure the pKa of your ketone's α-hydrogen is low enough for deprotonation to occur. For less acidic ketones, consider switching to a stronger base like Lithium Diisopropylamide (LDA).[1]
-
Consult the pKa table below to match your ketone with an appropriate base.
-
-
Reagent Quality:
-
Use freshly distilled or recently purchased this compound.
-
Confirm the purity of your ketone substrate.
-
-
Temperature Optimization:
-
Reaction Monitoring:
-
Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[3] This will help you determine if the reaction is slow or has stalled.
-
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid
Possible Causes:
-
Mixture of Products: The oil may be a mixture of the desired aldol addition product, the dehydrated condensation product, and side products.[3]
-
Presence of Impurities: Unreacted starting materials or byproducts can prevent the desired product from crystallizing.
-
Incomplete Dehydration: The initial β-hydroxy ketone (aldol addition product) may be an oil, while the final dehydrated product is a solid.
Recommended Solutions:
-
Promote Dehydration: If you have formed the aldol addition product, you can often dehydrate it by heating the reaction mixture or by adding a catalytic amount of acid during workup.
-
Purification:
-
Attempt to purify the oil using column chromatography on silica gel.
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[3]
-
-
Workup Procedure: Ensure a thorough workup to remove all base and unreacted starting materials. Washing with a dilute acid solution can help remove basic impurities.[3]
Issue 3: Multiple Products Observed by TLC or NMR
Possible Causes:
-
Self-Condensation of the Ketone: The enolate of the ketone can react with another molecule of the ketone, leading to a self-condensation byproduct.[3] This is more likely with weak bases where there is a significant concentration of both the enolate and the unreacted ketone.[1]
-
Cannizzaro Reaction: In the presence of a strong base, this compound (which lacks α-hydrogens) can undergo a disproportionation reaction to form 2,5-difluorobenzyl alcohol and 2,5-difluorobenzoic acid.[3]
-
Michael Addition: The enolate can add to the α,β-unsaturated ketone product in a 1,4-Michael addition, especially if the enolate is present in excess.[3]
Recommended Solutions:
-
Control Enolate Concentration:
-
When using weak bases, slowly add the ketone to a solution of the base and this compound. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more abundant aldehyde.[3]
-
For maximum control, use a directed aldol approach with a strong, non-nucleophilic base like LDA to pre-form the enolate of the ketone before adding the aldehyde.[3] This minimizes self-condensation.
-
-
Avoid Cannizzaro Reaction:
-
Use the mildest base possible that is effective for the chosen ketone.
-
Avoid excessively high concentrations of strong bases like NaOH or KOH.
-
-
Stoichiometry Control: Use a 1:1 or slight excess of the aldehyde to the ketone to minimize Michael addition.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for crossed aldol condensations?
A1: this compound is an excellent electrophile in crossed aldol condensations for two main reasons:
-
Lack of α-Hydrogens: It cannot form an enolate and therefore cannot undergo self-condensation.[3] This simplifies the potential product mixture.
-
Electronic Effects: The two electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, making it more electrophilic and more reactive towards nucleophilic attack by an enolate.
Q2: Should I use a strong base (like LDA) or a weak base (like NaOH)?
A2: The choice of base depends on your specific ketone and the desired outcome.
| Base Type | Advantages | Disadvantages | Best For |
| Weak Base (e.g., NaOH, KOH) | Simpler experimental setup, less stringent anhydrous conditions, often directly yields the dehydrated product. | Can lead to a mixture of products due to equilibrium control, risk of Cannizzaro reaction.[1][3] | Simple, unhindered ketones with relatively acidic α-protons (e.g., acetone, acetophenone). |
| Strong, Non-Nucleophilic Base (e.g., LDA) | Irreversible and quantitative enolate formation, high regioselectivity (kinetic enolate), minimizes self-condensation.[1] | Requires strictly anhydrous conditions and low temperatures (-78 °C), more complex setup. | Asymmetric ketones where regioselectivity is important, or when self-condensation of the ketone is a significant problem. |
Q3: How do I choose the right base for my ketone?
A3: A base will be effective if the pKa of its conjugate acid is significantly higher (at least 2-3 pKa units) than the pKa of the α-hydrogen of the ketone. This ensures a sufficient concentration of the enolate at equilibrium.
| Carbonyl Compound | Approximate pKa of α-Hydrogen | Suitable Weak Base (Conjugate Acid pKa) | Strong Base Required? |
| Acetone | 19-20[2][4] | NaOH (H₂O, pKa ~15.7)[2] - borderline, but often works | No, but LDA provides more control |
| Cyclohexanone | 17 | NaOH (H₂O, pKa ~15.7)[2] - borderline | Recommended for high yield |
| Acetophenone | 16-17 | NaOH (H₂O, pKa ~15.7)[2] | No, but LDA provides more control |
| Ethyl Acetate (Ester) | 25[4] | LDA (Diisopropylamine, pKa ~36) | Yes |
| 1,3-Diketones | ~9[1][2] | NaOEt (EtOH, pKa ~16) | No |
Q4: How can I monitor the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting materials (this compound and the ketone) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation with Acetone (Weak Base)
This protocol describes a standard base-catalyzed condensation to form (E)-4-(2,5-difluorophenyl)but-3-en-2-one.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add acetone (1 equivalent) to this solution.
-
Slowly add an aqueous solution of 10% NaOH dropwise to the stirred mixture at room temperature.
-
Continue stirring for 1-3 hours. Monitor the reaction by TLC. A precipitate may form.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Directed Aldol Reaction with Cyclohexanone (Strong Base)
This protocol uses LDA to pre-form the enolate of cyclohexanone for a selective reaction.
Materials:
-
This compound
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Set up an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) with a magnetic stirrer.
-
Add anhydrous THF, followed by diisopropylamine (1.1 equivalents). Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.1 equivalents) to the stirred solution to generate LDA in situ. Stir for 20 minutes.
-
Slowly add a solution of cyclohexanone (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C until TLC indicates completion.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Visualizations
Caption: General mechanism of a base-catalyzed aldol condensation.
Sources
Technical Support Center: Work-up Procedures for 2,5-Difluorobenzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluorobenzaldehyde. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address specific challenges encountered during the work-up and purification of common reactions involving this versatile fluorinated building block.[1][2] Our focus is not just on the steps, but on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: General Purification & Handling FAQs
This section addresses common issues that are not specific to a single reaction type but are crucial for obtaining high-purity material.
Question: My crude this compound reaction mixture is dark-colored. What causes this, and how can I purify my product?
Answer: Dark coloration in benzaldehyde reactions often indicates the formation of polymeric or oxidation byproducts.[3] Aldehydes, especially under basic, acidic, or heated conditions, can be sensitive. The primary impurity is often the corresponding carboxylic acid (2,5-difluorobenzoic acid), formed via air oxidation.
Recommended Work-up Strategy:
-
Acidic Impurity Removal: Before any other purification, it is critical to remove acidic byproducts. Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Wash the organic layer in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until CO₂ evolution ceases, indicating that all acidic components have been neutralized.[3]
-
Aqueous & Brine Washes: Follow the bicarbonate wash with a wash using deionized water, and then a final wash with a saturated brine (NaCl) solution. The brine wash helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Final Purification:
-
Distillation: If your product is a liquid and thermally stable, vacuum distillation is an excellent method to remove non-volatile impurities.[3] It is advisable to add an antioxidant like BHT (butylated hydroxytoluene) to prevent polymerization during heating.[3]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system (e.g., ether/hexane) is a powerful purification technique.[4] If the solution is still colored, you can perform a hot filtration after briefly treating it with activated charcoal to remove colored impurities.[3]
-
Section 2: Troubleshooting the Wittig Reaction Work-up
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes.[5] However, its work-up is notoriously challenging due to the formation of triphenylphosphine oxide (TPPO) as a byproduct.
Question: My crude ¹H NMR shows my desired alkene product from a Wittig reaction with this compound, but it's heavily contaminated with triphenylphosphine (PPh₃) and triphenylphosphine oxide (TPPO). How can I effectively remove these?
Answer: This is the most common issue in Wittig reaction work-ups. The nonpolar nature of unreacted PPh₃ and the moderate polarity of TPPO often lead to co-elution with the desired product during column chromatography.[6] The key is to exploit the chemical differences between your product and the phosphorus byproducts.
Workflow for Selecting a TPPO/PPh₃ Removal Strategy
Caption: Decision tree for TPPO/PPh₃ removal.
Detailed Strategies:
-
Precipitation/Trituration (Recommended First Step): TPPO has low solubility in highly nonpolar solvents like pentane, hexane, and cold diethyl ether. Before attempting chromatography, concentrate your crude reaction mixture and triturate (repeatedly wash the solid with a solvent) it with cold pentane or ether. TPPO will often remain as a white solid that can be filtered off. This significantly reduces the amount of byproduct before further purification.
-
Oxidation of PPh₃: If you have unreacted PPh₃, which is less polar than TPPO, it can complicate chromatography. One strategy is to treat the crude mixture with an oxidant like hydrogen peroxide (H₂O₂) during the aqueous work-up to convert all remaining PPh₃ into the more polar TPPO.[6] This simplifies the problem to removing a single, more polar byproduct.
-
Complexation: TPPO is a Lewis base and can be selectively precipitated from solution by adding certain Lewis acids. Adding a solution of ZnCl₂ in a solvent like ethyl acetate can form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[6]
Section 3: Troubleshooting Reductive Amination Work-up
Reductive amination is a powerful method for synthesizing amines from aldehydes.[7] The work-up procedure is highly dependent on the properties of the amine product and the reducing agent used.
Question: I performed a reductive amination between this compound and a primary amine. How do I design an effective extractive work-up to isolate my secondary amine product?
Answer: The key to isolating an amine product is to leverage its basicity. An acid-base extraction allows you to move the desired product between the organic and aqueous layers, leaving neutral starting materials (unreacted aldehyde) and byproducts behind.
Workflow for Amine Product Extraction
Caption: Standard acid-base extraction workflow.
Question: My reductive amination is sluggish or incomplete. Could the choice of reducing agent be the problem?
Answer: Absolutely. The choice of reducing agent is critical and directly impacts the reaction conditions and work-up.[8] Electron-withdrawing fluorine atoms on the benzaldehyde can decrease its reactivity.[9]
| Reducing Agent | Common Solvents | pH Sensitivity & Work-up Considerations | Causality & Expertise |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | DCE, DCM, THF | Moisture-sensitive; decomposes in protic solvents like methanol.[8] The reaction is often run with a catalytic amount of acetic acid. Work-up involves quenching with water or saturated NaHCO₃. | STAB is mild and selective, reducing the intermediate iminium ion much faster than the starting aldehyde. This allows for a one-pot procedure where all reagents are mixed together.[10] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, Ethanol | Stable in neutral and acidic conditions but toxic (releases HCN gas below pH 4).[8] Work-up requires careful quenching and basification. | This reagent is stable at the slightly acidic pH required for imine formation. However, it can sometimes lead to cyanide addition byproducts.[11] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Will readily reduce the starting aldehyde.[8] Requires a two-step procedure: 1) form the imine first, then 2) add NaBH₄ for the reduction. | This is a powerful, inexpensive reducing agent, but its lack of selectivity for the imine over the aldehyde necessitates a stepwise approach to avoid reducing the this compound starting material.[7] |
Section 4: Troubleshooting the Grignard Reaction Work-up
Grignard reactions provide a classic route to alcohols from aldehydes.[12] The work-up, while seemingly simple, is fraught with potential pitfalls like emulsions and side reactions.
Question: When I add aqueous acid to quench my Grignard reaction with this compound, I get a thick, un-filterable precipitate and a persistent emulsion. What is happening and how can I fix it?
Answer: This is a very common problem. The precipitate consists of magnesium salts (e.g., Mg(OH)Br), and the emulsion is stabilized by these fine solids at the aqueous-organic interface. The goal of the quench is to protonate the product alkoxide and dissolve these salts.[13]
Troubleshooting Logic for Grignard Quench
Caption: Decision-making during Grignard work-up.
Expert Insights:
-
Why Saturated Ammonium Chloride? Quenching with saturated NH₄Cl is often preferred over strong acids like HCl initially. NH₄Cl is a weak acid (pKa ~9.2), which provides protons to neutralize the alkoxide but is not acidic enough to cause potential acid-catalyzed degradation of sensitive alcohol products. It is particularly effective at dissolving the magnesium salts without generating excessive heat.
-
Breaking Emulsions: If an emulsion persists even after acidification:
-
Add Brine: Add a significant volume of saturated brine. This increases the ionic strength of the aqueous phase, helping to force the organic components out.
-
Filter through Celite®: Vacuum filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This will often break the emulsion by removing the fine particulate matter that stabilizes it. Rinse the filter cake with fresh organic solvent.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) will allow the layers to separate.
-
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extractive Work-up for a Basic Product (e.g., from Reductive Amination)
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the resulting residue in an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM) (approx. 50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Layer Separation: Drain the aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) into a clean flask. This layer contains your protonated product. The organic layer contains neutral impurities and should be set aside.
-
Repeat Extraction: Extract the original organic layer two more times with 1M HCl to ensure complete recovery of the amine product, combining all acidic aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M NaOH solution with swirling until the pH of the solution is >12 (check with pH paper). The deprotonated amine may precipitate or form an oil.
-
Back Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with fresh organic solvent (e.g., ethyl acetate or DCM).
-
Final Steps: Combine these final organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine product.
References
- Benchchem.
- Waterstone Technology.
- PrepChem.com. Synthesis of this compound.
- PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde.
- Sigma-Aldrich. This compound 98 2646-90-4.
- Sigma-Aldrich. 2,6-Difluorobenzaldehyde 98 437-81-0.
- Patsnap Eureka.
- University of Wisconsin-Platteville Chemistry Department. The Wittig Reaction: Synthesis of Alkenes.
- Reddit r/chemhelp. Suggestion for work-up of Wittig reaction.
- Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism.
- Organic-Chemistry.org. Wittig Reaction - Common Conditions.
- Reddit r/Chempros. Problems with wittig reaction.
- Cheméo. Chemical Properties of this compound (CAS 2646-90-4).
- Sigma-Aldrich.
- Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents.
- Organic Chemistry Portal.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Reddit r/Chempros.
- ResearchGate.
- Organic-Chemistry.org.
- Reddit r/chemistry.
- Sigma-Aldrich.
- Google Patents.
- Sigma-Aldrich. 3,5-Difluorobenzaldehyde 98 32085-88-4.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde.
- Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Google Patents. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- MDPI. Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,5-Difluorobenzaldehyde
As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with targeted, field-proven insights into the nuanced world of cross-coupling reactions involving 2,5-difluorobenzaldehyde and its derivatives. The unique electronic properties of this substrate present distinct challenges and opportunities. This document moves beyond standard protocols to explain the causality behind catalyst and reagent choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and strategic considerations for working with this challenging substrate.
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The difficulties arise from a combination of three core features of the molecule:
-
The Carbon-Fluorine Bond: The C-F bond is the strongest carbon-halogen bond, making it exceptionally challenging to activate for oxidative addition with palladium catalysts.[1] While nickel catalysts are often more effective for C-F activation, specialized palladium systems can be employed, particularly when the aromatic ring is highly electron-deficient.[1] Most successful cross-couplings involving this core structure are performed on derivatives with a more reactive leaving group, such as a bromo, iodo, or triflate substituent (e.g., 4-Bromo-2,5-difluorobenzaldehyde). This guide will focus on principles applicable to these more common derivatives, while also addressing the direct C-F coupling challenge.
-
Electron-Deficient Aromatic Ring: The two fluorine atoms and the aldehyde group are strongly electron-withdrawing. This property can be advantageous for the oxidative addition step (the first step in the catalytic cycle) with C-Cl, C-Br, or C-I bonds.[2] However, it can significantly slow down the final, product-forming reductive elimination step.[3] Catalyst selection is therefore a balancing act to facilitate both key steps.
-
The Aldehyde Functional Group: The aldehyde is not an innocent bystander. Under basic reaction conditions, it can cause several side reactions:
-
Hydrodehalogenation: The aldehyde proton can be abstracted by strong bases, creating a proton source that quenches the critical aryl-palladium intermediate, leading to a dehalogenated byproduct instead of the desired coupled product.[4]
-
Aldol Condensation: The aldehyde can self-condense or react with other carbonyl-containing species.
-
Decarbonylation: At elevated temperatures, palladium catalysts can mediate the loss of carbon monoxide from the aldehyde group.[5]
-
Q2: I am getting a low yield in my Suzuki-Miyaura coupling of a 4-bromo-2,5-difluorobenzaldehyde derivative. What are the likely causes and how can I troubleshoot this?
Low yields in this specific Suzuki coupling are common and typically trace back to a few key areas. The electron-deficient nature of your aryl halide makes this a challenging substrate.[2][6]
Primary Causes & Solutions:
-
Suboptimal Ligand Choice: The most critical factor is often the ligand. Standard ligands like triphenylphosphine (PPh₃) are frequently insufficient. You require a ligand that is both bulky and electron-rich .
-
Rationale: Electron-rich ligands enhance the electron density on the palladium center, which promotes the challenging oxidative addition of the aryl halide.[7] Bulkiness accelerates the final reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.[4]
-
Recommendation: Switch to a modern biaryl monophosphine ligand. Ligands from the Buchwald portfolio such as SPhos , XPhos , or RuPhos are specifically designed for these types of challenging couplings.[2][7]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.
-
Rationale: Using a Pd(II) source like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can be inefficient. The formed Pd(0) can also be sensitive to air and impurities.
-
Recommendation: Use a well-defined, air-stable palladium precatalyst . Third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3 ) are highly recommended.[8][9] These complexes generate the active LPd(0) species cleanly and rapidly upon addition of a base, leading to more reproducible results.[9]
-
-
Inappropriate Base: The choice of base is crucial to avoid side reactions.
-
Rationale: A base that is too strong can promote hydrodehalogenation.[4] A base that is too weak may not facilitate the transmetalation step effectively.
-
Recommendation: Screen weaker inorganic bases. While K₂CO₃ is a common starting point, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often provide a better balance for this substrate.[2] They are effective in the transmetalation step without being overly aggressive toward the aldehyde proton.
-
Q3: Which catalyst systems are recommended for the Buchwald-Hartwig amination of this compound derivatives?
The Buchwald-Hartwig amination requires a catalyst system that can navigate the formation of a C-N bond, a process that is also highly sensitive to ligand architecture.[10][11]
-
Ligand Selection is Key: For coupling with primary and secondary amines, sterically hindered, electron-rich monophosphine ligands are the current state-of-the-art.
-
Rationale: These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N reductive elimination. The choice of ligand often depends on the nature of the amine.
-
Recommendations:
-
For primary alkyl- and arylamines: BrettPhos or tBuXPhos .
-
For secondary amines: Josiphos -type ligands or BrettPhos have shown high efficacy.[11]
-
For ammonia equivalents: Specialized ligands and conditions are often required.
-
-
-
Palladium Source: Again, air-stable precatalysts such as the BrettPhos Pd G3 are highly advised for consistency and activity.[9]
-
Base Selection: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine.
-
Rationale: The formation of the palladium-amido complex is a critical step that requires a sufficiently strong base.
-
Recommendation: Sodium tert-butoxide (NaOtBu ) or Lithium bis(trimethylsilyl)amide (LHMDS ) are the most common and effective bases for this transformation.[12] Exercise caution and ensure anhydrous conditions to minimize aldehyde-related side reactions.
-
Q4: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?
Homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[13]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Rationale: The copper-mediated homocoupling pathway is an oxidative process.[13]
-
Protocol: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes).[14] Assemble the reaction under a strictly inert atmosphere (argon or nitrogen).
-
-
Employ Copper-Free Conditions: Modern protocols have emerged that avoid the use of a copper co-catalyst altogether, thereby eliminating the primary pathway for homocoupling.
-
Rationale: These methods rely on a highly active palladium catalyst to facilitate the entire cycle.[15]
-
Recommendation: Use a catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable phosphine ligand in the presence of an amine base (which acts as both a base and a ligand).
-
-
Control Reagent Stoichiometry and Addition:
-
Rationale: Maintaining a low concentration of the free terminal alkyne can disfavor the bimolecular homocoupling reaction.
-
Protocol: Consider slow addition of the alkyne to the reaction mixture. Use a minimal excess of the alkyne (e.g., 1.1–1.2 equivalents).
-
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precursor not reduced to active Pd(0); catalyst decomposed.[2] 2. Suboptimal Ligand: Ligand is not electron-rich or bulky enough to promote a key step (oxidative addition or reductive elimination).[2][4] 3. Incorrect Base: Base is too weak for transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).[2] | 1. Use an air-stable, well-defined precatalyst (e.g., XPhos Pd G3).[8][9] This ensures reliable generation of the active Pd(0) species. 2. Switch to a modern biaryl monophosphine ligand (e.g., SPhos, RuPhos, BrettPhos). Their electronic and steric properties are tailored for challenging substrates. 3. Screen a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki).[2] |
| Significant Dehalogenation | 1. Proton Source Present: Trace water in reagents/solvents; aldehyde proton abstraction by a strong base.[4] 2. Slow Reductive Elimination: The Ar-Pd-X intermediate has a longer lifetime, increasing the chance of reacting with a proton source. | 1. Use rigorously dried solvents and reagents. Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of NaOtBu if possible).[4] 2. Employ a bulkier ligand (e.g., XPhos) to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[4] |
| Catalyst Decomposition (Black Precipitate) | 1. Insufficient Ligand: A low ligand-to-palladium ratio can lead to the formation of inactive palladium black.[2] 2. High Temperature: Excessive heat can accelerate catalyst decomposition pathways.[16] | 1. If not using a precatalyst, ensure at least a 2:1 ligand-to-Pd ratio for monodentate ligands.[2] 2. Optimize the temperature. Find the lowest temperature that provides a reasonable reaction rate. |
| Protodeboronation (Suzuki) | 1. Unstable Boronic Acid: The C-B bond is cleaved by a proton source before transmetalation can occur.[6] 2. Excess Water/Base: These conditions can accelerate the decomposition of the boronic acid. | 1. Use the boronic acid as soon as possible after purchase/synthesis. Consider using a more stable boronic ester (e.g., a pinacol ester). 2. Minimize water in the solvent system or use anhydrous conditions. Use the minimum effective amount of base.[7] |
Visualizing the Strategy
Catalyst Selection Workflow
This flowchart provides a logical path for initial catalyst and condition screening for different cross-coupling reactions with a this compound derivative.
Caption: Decision flowchart for initial catalyst screening.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram highlights the key steps and emphasizes where the substrate's electronic nature has the greatest impact.
Caption: Catalytic cycle highlighting challenging reductive elimination.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a boronic acid with a substrate like 4-bromo-2,5-difluorobenzaldehyde. It is designed as a self-validating system.
Reagents & Equipment:
-
4-Bromo-2,5-difluorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 ratio), both rigorously degassed
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2,5-difluorobenzaldehyde, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
NIH. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
NIH. (2018). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]
-
Bahmanyar, S., et al. (2003). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters. [Link]
-
Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2022). Problems with Suzuki coupling. r/Chempros. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
-
Purdue University Graduate School. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
NIH. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts. [Link]
-
Ruijter, de, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ACS Publications. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. JACS Au. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemical Communications. (2016). Reductive coupling of two aldehydes to unsymmetrical E-alkenes via phosphaalkene and phosphinate intermediates. Royal Society of Chemistry. [Link]
-
Organic Letters. (2011). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. ACS Publications. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
The Journal of Organic Chemistry. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
Sources
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. | Semantic Scholar [semanticscholar.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling Catalysts [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis with 2,5-Difluorobenzaldehyde
Welcome to the technical support center for chemists and researchers working with 2,5-Difluorobenzaldehyde. This guide is designed to provide in-depth, practical advice on managing a critical parameter for achieving high selectivity and yield in your synthetic transformations: reaction temperature . We will move beyond simple procedural steps to explore the underlying principles of kinetic and thermodynamic control, offering you the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when working with this compound?
A1: The fluorine atoms on the benzaldehyde ring significantly influence its reactivity. While they are activating groups, their positions can lead to multiple potential reaction pathways, such as nucleophilic addition to the carbonyl group or nucleophilic aromatic substitution. Precise temperature control is paramount because it often dictates the selectivity between the kinetically and thermodynamically favored products.[1][2] In many cases, even a small deviation in temperature can lead to a significant change in the product distribution, favoring the formation of undesired isomers or byproducts.
Q2: What is the difference between kinetic and thermodynamic control in the context of these reactions?
A2: In reactions with competing pathways, the product distribution can be governed by either kinetics or thermodynamics.[3][4]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that proceeds through the lowest energy transition state, i.e., the product that forms the fastest.[1][3] These reactions are often irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the reactions may become reversible.[1][3] Under these conditions, the product distribution is governed by the relative stability of the products themselves. The most stable product, the thermodynamic product, will be the major component at equilibrium.
Understanding this concept is crucial for selectively synthesizing a desired isomer when using this compound.
Q3: How do I determine the optimal temperature for my specific selective synthesis?
A3: The optimal temperature is highly dependent on the specific reaction, solvent, and reagents being used. While literature precedents for similar reactions can provide a good starting point, empirical determination is often necessary. A systematic approach involves:
-
Literature Review: Search for reactions involving this compound or structurally similar compounds to find reported temperature ranges.
-
Small-Scale Screening: Conduct a series of small-scale reactions at various temperatures (e.g., -78°C, -40°C, 0°C, room temperature, and elevated temperatures).
-
Reaction Monitoring: Closely monitor the reaction progress and product distribution at each temperature using techniques like TLC, GC-MS, or NMR spectroscopy.[5][6]
-
Data Analysis: Analyze the results to identify the temperature that provides the best balance of reaction rate, yield, and selectivity for your desired product.
Modern synthesis workstations can facilitate such screening by allowing for precise and parallel control of multiple reaction temperatures.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during selective synthesis with this compound, with a focus on temperature-related solutions.
Problem 1: Low Selectivity - A Mixture of Isomers is Obtained
Possible Cause: The reaction temperature may be in a regime where both kinetic and thermodynamic pathways are competing, or the chosen temperature favors the undesired product.
Solutions:
-
To Favor the Kinetic Product:
-
Decrease the Temperature: Running the reaction at a significantly lower temperature can make the formation of the kinetic product the dominant pathway by ensuring the system does not have enough energy to form the thermodynamic product or for the reaction to be reversible.[2][3] Common low-temperature baths include dry ice/acetone (-78°C) or ice/salt mixtures.
-
Controlled Reagent Addition: Slow, dropwise addition of a reagent at low temperature can help maintain a consistent temperature and minimize local "hot spots" that might favor side reactions.
-
-
To Favor the Thermodynamic Product:
-
Increase the Temperature: Elevating the reaction temperature can allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product.[1][3] Ensure the chosen temperature does not lead to decomposition of reactants or products.
-
Increase Reaction Time: At higher temperatures, allowing the reaction to stir for a longer period can ensure that the equilibrium has been fully established.
-
Problem 2: No Reaction or Very Slow Reaction Rate
Possible Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome.
Solutions:
-
Incrementally Increase Temperature: Gradually warm the reaction mixture and monitor for product formation. A common technique is to start the reaction at a low temperature and then allow it to slowly warm to room temperature.
-
Catalyst or Additive: In some cases, a catalyst may be required to lower the activation energy. Ensure that any catalyst used is compatible with the desired reaction temperature. For instance, in some syntheses of this compound itself, anion stabilizers are used to improve reactivity at low temperatures.[9]
-
Solvent Choice: The solvent can play a crucial role. Ensure the chosen solvent is appropriate for the intended temperature range and can dissolve the reactants effectively.
Problem 3: Product Decomposition or Formation of Tar-like Byproducts
Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting materials, intermediates, or the desired product.
Solutions:
-
Lower the Reaction Temperature: This is the most direct solution. Experiment with lower temperatures to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent degradation.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.
Visualizing Temperature Effects: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.
Caption: Energy profile for kinetic vs. thermodynamic control.
Experimental Protocols
Protocol 1: Low-Temperature Reaction Setup and Monitoring
This protocol outlines a general procedure for conducting a reaction at a controlled low temperature, for instance, in a nucleophilic addition where the kinetic product is desired.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum
-
Nitrogen or Argon line
-
Syringes for reagent addition
-
Low-temperature thermometer or thermocouple[10]
-
Dewar flask
-
Cooling agent (e.g., dry ice, acetone)
-
This compound
-
Anhydrous solvent
-
Nucleophile
Procedure:
-
Apparatus Setup: Assemble the reaction flask and ensure it is clean, dry, and under an inert atmosphere. Insert the low-temperature thermometer or thermocouple, ensuring the probe is submerged in the reaction mixture but not touching the sides of the flask.
-
Cooling Bath: Prepare the cooling bath in the Dewar flask. For -78°C, slowly add small pieces of dry ice to acetone until a slurry is formed.
-
Initial Cooling: Place the reaction flask in the cooling bath and allow the internal temperature to equilibrate to the bath temperature.
-
Reactant Addition: Dissolve the this compound in the anhydrous solvent in the reaction flask.
-
Controlled Reagent Addition: Add the nucleophile dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Maintain the low temperature and stir the reaction. Monitor its progress by periodically taking small aliquots for TLC or other analytical techniques.
-
Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Workup: Allow the mixture to warm to room temperature before proceeding with the extraction and purification steps.
Troubleshooting Workflow for Temperature Optimization
The following diagram provides a logical workflow for troubleshooting and optimizing reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
Quantitative Data Summary
The following table provides hypothetical examples of how temperature can influence the product ratio in a reaction involving this compound. Actual results will vary depending on the specific reaction.
| Reaction Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) | Predominant Control |
| -78 | 95 | 5 | Kinetic |
| 0 | 70 | 30 | Mixed |
| 25 (Room Temperature) | 40 | 60 | Mixed/Thermodynamic |
| 80 | 10 | 90 | Thermodynamic |
This data illustrates a common trend where lower temperatures favor the kinetic product, and higher temperatures favor the thermodynamic product.[4]
References
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing this compound through continuous oxidation of 2,5-difluorotoluene. [Link]
-
Cole-Parmer UK. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]
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BYJU'S. (2020). Nucleophilic Addition reactions. [Link]
-
Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
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- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Difluorobenzaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 2,5-Difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct and actionable advice to enhance your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, valued for its role in introducing fluorinated moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, this enhanced reactivity can also lead to specific challenges and side reactions. This guide will walk you through troubleshooting common issues to improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables.
-
Catalyst Inactivity: The choice of catalyst, its activity, and appropriate loading are crucial for reaction efficiency.
-
Reagent Purity: Impurities in this compound or other starting materials can inhibit the reaction or lead to side products.
-
Solvent Effects: The polarity and nature of the solvent can significantly influence reactant solubility and the stability of reaction intermediates.
-
Moisture and Air Sensitivity: Certain reactions, like those involving Grignard reagents, are highly sensitive to moisture and atmospheric oxygen.
Q2: How do the fluorine substituents on the aromatic ring influence the reactivity of the aldehyde?
The two fluorine atoms have a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making the aldehyde group more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1] This enhanced electrophilicity is generally beneficial for nucleophilic addition reactions.
Q3: Are there any known stability issues with this compound?
This compound is a relatively stable liquid. However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air. For best results, it is advisable to use a freshly opened bottle or to purify the aldehyde by distillation if its purity is in doubt. It should be stored under an inert atmosphere at 2-8°C.
Q4: What analytical techniques are recommended for monitoring the progress of reactions involving this compound?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended. 1H and 19F NMR spectroscopy can also be invaluable for characterizing the product and identifying any byproducts.
Troubleshooting Specific Reaction Types
This section provides detailed troubleshooting advice for common reactions where this compound is a key reactant.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[2]
Logical Troubleshooting Flow for Knoevenagel Condensation
Caption: Troubleshooting Knoevenagel Condensation
Troubleshooting Table: Knoevenagel Condensation
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| No or minimal reaction | Inactive or inappropriate base | Use a fresh bottle of a suitable base like piperidine or triethylamine. For less reactive methylene compounds, a stronger base might be needed, but be cautious of self-condensation of the aldehyde. | The base is required to deprotonate the active methylene compound, forming the nucleophilic enolate.[2] |
| Reaction stalls at low conversion | Insufficient temperature | Gradually increase the reaction temperature and monitor by TLC. For some systems, refluxing in a solvent like ethanol or toluene may be necessary. | Condensation reactions often require thermal energy to overcome the activation barrier, especially for the dehydration step. |
| Formation of side products | Base is too strong, or temperature is too high | Use a milder base (e.g., ammonium acetate). If using a strong base, add it slowly at a lower temperature. | Strong bases can promote the self-condensation of the aldehyde (an aldol reaction), leading to undesired byproducts. |
| Difficulty in product isolation | Product is soluble in the reaction mixture | After completion, cool the reaction mixture and pour it into cold water or a slightly acidic solution to precipitate the product. | The α,β-unsaturated product is typically less polar than the starting materials and will be insoluble in aqueous media. |
Illustrative Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Reductive Amination
Reductive amination is a two-step process (in one pot) where an aldehyde reacts with an amine to form an imine, which is then reduced to the corresponding amine.
Logical Troubleshooting Flow for Reductive Amination
Sources
Technical Support Center: Solvent Effects on 2,5-Difluorobenzaldehyde Reactivity
Welcome to the technical support center for chemists and researchers working with 2,5-Difluorobenzaldehyde. This guide is designed to provide you with expert insights and practical troubleshooting advice to harness the full potential of this versatile reagent. The strategic choice of solvent is paramount in directing the outcome of reactions involving this molecule, influencing everything from reaction rate and yield to selectivity. This document provides a structured approach to solvent selection and reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in modulating the reactivity of this compound.
Q1: Why is solvent selection so critical when working with this compound?
A1: The reactivity of this compound is dominated by two key features: the electrophilic aldehyde group and the electron-deficient aromatic ring, which is susceptible to Nucleophilic Aromatic Substitution (SNAr). Solvents play a crucial role in:
-
Modulating Electrophilicity: Solvents can interact with the carbonyl group, influencing its polarization and, consequently, its reactivity toward nucleophiles.
-
Stabilizing Intermediates: In SNAr reactions, the solvent must stabilize the charged Meisenheimer intermediate to facilitate the substitution.[1]
-
Solubilizing Reagents: Ensuring that all reactants are in the same phase is fundamental for efficient reaction kinetics. Poor solubility can lead to incomplete or stalled reactions.[2]
-
Controlling Selectivity: The choice of solvent can dictate whether a reaction proceeds via one pathway over another, minimizing the formation of unwanted byproducts.
Q2: What are the key solvent properties to consider for reactions with this compound?
A2: The primary solvent properties to consider are:
-
Polarity and Dielectric Constant: A solvent's polarity affects its ability to solvate charged species and polar molecules.[3] High polarity can stabilize ionic intermediates, which is often beneficial in SNAr reactions.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) have acidic protons and can form hydrogen bonds. Aprotic solvents (e.g., DMSO, THF, DMF) lack acidic protons.[4] This distinction is crucial as it affects nucleophile reactivity.
-
Coordinating Ability: Some solvents can coordinate to reagents or intermediates, influencing their reactivity.
-
Boiling Point: The required reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain consistent reaction conditions.
Q3: How do protic vs. aprotic solvents affect the reactivity of the aldehyde group?
A3: The aldehyde group typically reacts with nucleophiles in an addition reaction.
-
Polar Protic Solvents: These solvents can hydrogen-bond to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon more electrophilic. However, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[4][5] The net effect depends on the balance of these two opposing factors.
-
Polar Aprotic Solvents: These solvents can still solvate the reactants due to their polarity but do not strongly solvate the nucleophile through hydrogen bonding.[6] This often leads to enhanced nucleophile reactivity and faster reaction rates for nucleophilic additions to the aldehyde.
Q4: How does solvent choice influence Nucleophilic Aromatic Substitution (SNAr) at the C-F positions?
A4: For SNAr reactions, the solvent's role in stabilizing the negatively charged intermediate (Meisenheimer complex) is critical.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are generally the solvents of choice for SNAr reactions.[1] Their high polarity effectively stabilizes the charged intermediate without deactivating the nucleophile.
-
Polar Protic Solvents: These are generally less suitable for SNAr reactions because they can deactivate the nucleophile through hydrogen bonding, significantly slowing down the reaction.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are typically poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer complex, leading to very slow or no reaction. However, in some cases, toluene may be used, sometimes with a catalytic amount of a polar aprotic solvent.[7]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Q1: My reaction yield is consistently low. Could the solvent be the culprit?
A1: Yes, the solvent is a frequent cause of low yields. Consider the following:
-
Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.[2]
-
Solution: Choose a solvent that provides good solubility for all reactants at the reaction temperature. If necessary, a co-solvent system can be employed.
-
-
Moisture Contamination: Many organometallic reagents and strong bases are sensitive to moisture. The presence of water in the solvent can quench reagents and lead to side reactions.
-
Solution: Always use anhydrous solvents, especially when working with moisture-sensitive reagents. Ensure your glassware is properly dried.[8]
-
-
Solvent-Induced Decomposition: The product itself might be unstable in the chosen solvent, especially during prolonged reaction times or workup.[9]
-
Solution: Screen for a solvent that is inert to your product. If decomposition is observed during workup, minimize the exposure time to the workup solvents.
-
Q2: I'm observing significant byproduct formation. How can I improve selectivity through solvent choice?
A2: Solvent choice can be a powerful tool to enhance reaction selectivity.
-
Mechanism Influence: The solvent can influence the reaction mechanism and the relative energies of different transition states. For example, a more polar solvent might favor a pathway involving a charged intermediate.
-
Solution: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., THF, Dioxane, Acetonitrile, DMSO).[10] This can help identify a solvent that favors the desired reaction pathway.
-
-
Competitive Reactions: In some cases, the solvent can participate in the reaction. For example, using an alcohol as a solvent in a reaction with a strong base can lead to the formation of alkoxide byproducts.[7]
-
Solution: Choose a non-reactive solvent for your specific reaction conditions.
-
Q3: My reaction starts but then stalls before completion. What role could the solvent be playing?
A3: A stalled reaction can often be traced back to solvent-related issues.
-
Product Precipitation: If the product of the reaction is insoluble in the reaction solvent, it may precipitate out of the solution. This can coat the surface of any solid reagents or prevent further interaction between dissolved reactants.[9]
-
Solution: Select a solvent in which the product has reasonable solubility. Alternatively, running the reaction at a higher temperature (if the product is more soluble at higher temperatures) might help.
-
-
Reagent Deactivation: The solvent may be slowly reacting with one of your reagents over time, leading to its deactivation.
-
Solution: Ensure the chosen solvent is stable under the reaction conditions and compatible with all reagents.
-
Q4: My starting material is not fully dissolving. What are my options?
A4: Poor solubility is a common hurdle. Here are some strategies:
-
Increase Temperature: If the reaction tolerates it, increasing the temperature can improve solubility.
-
Use a Co-solvent: Adding a small amount of a co-solvent in which the starting material is more soluble can be effective.
-
Change the Solvent System: If the above options are not feasible, a different solvent system is necessary. A systematic solvent screen is the best approach.[11][12]
Part 3: Experimental Protocols & Data
Protocol: General Workflow for a Solvent Screen
This protocol outlines a systematic approach to identifying the optimal solvent for a reaction.
-
Setup: In an array of small reaction vials, add the limiting reagent.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, 2-MeTHF). Ensure all reactants will be soluble.
-
Reagent Addition: Add the other reagents to each vial.
-
Reaction: Stir all reactions at the desired temperature for a set period.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: Compare the conversion to product and the formation of byproducts in each solvent to identify the most promising candidates for further optimization.
Table 1: Summary of Solvent Properties and Recommendations for Common Reactions of this compound
| Solvent | Dielectric Constant (ε) | Type | Recommended For | Not Recommended For |
| Toluene | 2.4 | Non-polar Aprotic | General reactions not involving charged intermediates. | SNAr (unless as a co-solvent).[7] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Organometallic reactions, nucleophilic additions. | Reactions requiring high polarity to stabilize intermediates. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Reactions benefiting from high polarity. | Reactions with strongly basic nucleophiles. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SNAr reactions, reactions with anionic nucleophiles.[1] | Reactions sensitive to basic impurities. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SNAr reactions, reactions requiring high solubility.[1] | Reactions sensitive to oxidation. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Reductions, reactions where it can act as a proton source. | SNAr, reactions with moisture-sensitive reagents.[4] |
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Solvent Selection
This diagram provides a logical pathway for selecting an appropriate solvent system.
Caption: A decision tree for initial solvent selection.
Diagram 2: Solvent Stabilization of a Meisenheimer Complex
This diagram illustrates how a polar aprotic solvent stabilizes the intermediate in an SNAr reaction.
Caption: Stabilization of the Meisenheimer complex by a polar aprotic solvent.
Part 5: References
-
Bostan, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC NIH. Available at: [Link]
-
Cybulski, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link]
-
Various Authors. (2024). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. Available at: [Link]
-
Garrido-Bautista, J., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. Available at: [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. University of Toronto. Available at: [Link]
-
LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2018). Framework for solvent screening and Design. ResearchGate. Available at: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Available at: [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. r/chemhelp. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Jimenez-Gonzalez, C., et al. (2000). A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate. Available at: [Link]
-
Munday, R. H., et al. (2015). The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic C. RSC Publishing. Available at: [Link]
-
PrepChem.com. Synthesis of this compound. Available at: [Link]
-
ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Stabilizing intermediates in the synthesis of 2,5-Difluorobenzaldehyde.
Welcome to the technical support center for the synthesis of 2,5-Difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on the stabilization of critical reaction intermediates. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation, most commonly via the ortho-lithiation of 1,4-difluorobenzene followed by formylation, presents a significant challenge: the stability of the key intermediate, 2,5-difluorophenyllithium. This organolithium species is highly reactive and prone to decomposition and side reactions if not handled with precision. This guide provides a comprehensive Q&A section to troubleshoot issues related to the stability of this and other intermediates, ensuring a higher yield and purity of the final product.
Troubleshooting Guide & FAQs
Section 1: The Critical Intermediate - 2,5-Difluorophenyllithium
The ortho-lithiation of 1,4-difluorobenzene is a powerful method for introducing a formyl group at the 2-position. The reaction proceeds via the formation of 2,5-difluorophenyllithium, an intermediate whose stability is paramount for the success of the synthesis.
A1: Low yields and byproduct formation are classic signs of intermediate decomposition. The 2,5-difluorophenyllithium intermediate is a potent nucleophile and a strong base, making it susceptible to several decomposition pathways if not generated and consumed under strictly controlled conditions. The primary factors affecting its stability are:
-
Temperature: This is the most critical parameter. Organolithium reagents are thermally unstable.[2] For the generation of 2,5-difluorophenyllithium, temperatures below -50°C are essential to minimize side reactions.[3]
-
Moisture and Air: Organolithiums react vigorously with water and oxygen.[4] Any trace of moisture in the solvent, reagents, or glassware will quench the organolithium, leading to the formation of 1,4-difluorobenzene and reducing the yield.
-
Solvent Degradation: Ethereal solvents like tetrahydrofuran (THF), while necessary to solvate the organolithium species, can be attacked by highly reactive organolithiums, especially at elevated temperatures.[4][5]
-
Side Reactions: The inherent reactivity of the intermediate can lead to undesired chemical transformations, such as benzyne formation or coupling reactions.[6][7]
To address these issues, it is imperative to maintain scrupulous anhydrous and anaerobic conditions throughout the reaction and to adhere to a strict low-temperature profile.
A2: The formation of 3-fluorobenzyne is a known decomposition pathway for 2,5-difluorophenyllithium, proceeding via the elimination of lithium fluoride.[7] This highly reactive benzyne intermediate can then be trapped by any available nucleophile, including another molecule of 2,5-difluorophenyllithium, leading to complex oligomeric byproducts.
Confirmation: Identifying benzyne-derived byproducts can be challenging without advanced analytical techniques. However, a complex mixture of higher molecular weight compounds observed by GC-MS or LC-MS, which cannot be attributed to simple coupling products, is a strong indicator of benzyne formation.
Prevention: The key to preventing benzyne formation is to maintain a very low reaction temperature. The elimination of LiF is a thermally activated process. By keeping the reaction temperature strictly at or below -60°C, the rate of benzyne formation can be significantly suppressed.[3] The slow, dropwise addition of the organolithium base (e.g., n-butyllithium) to the solution of 1,4-difluorobenzene at this low temperature is also crucial to avoid localized heating.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-Lithiation
This protocol is adapted from established procedures and emphasizes the critical parameters for stabilizing the 2,5-difluorophenyllithium intermediate.[3]
Materials:
-
1,4-Difluorobenzene
-
n-Butyllithium (solution in hexanes)
-
N-Methylformanilide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
10% Sulfuric Acid
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Charge the flask with 1,4-difluorobenzene and anhydrous THF.
-
Cooling: Cool the stirred solution to -60°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium dropwise from the dropping funnel over 45 minutes, ensuring the internal temperature does not rise above -55°C.
-
Aging: Stir the reaction mixture for 45 minutes at a temperature below -50°C, followed by 1.5 hours at -50°C to -45°C to ensure complete formation of the 2,5-difluorophenyllithium intermediate.
-
Formylation: Cool the solution back to -60°C. In a separate flask, prepare a solution of N-methylformanilide in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below -55°C.
-
Warming and Quenching: Stir the mixture for 1 hour at -50°C, then allow it to warm to -30°C over 15 minutes. Pour the reaction mixture into a beaker of ice water.
-
Work-up: Neutralize the aqueous mixture to pH 6-7 with 10% sulfuric acid. Extract the product with hexanes (3x). Wash the combined organic extracts with 1N sulfuric acid and then with saturated sodium chloride solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Lithiation Temperature | -60°C to -55°C | Minimizes benzyne formation and THF degradation.[3] |
| n-BuLi Addition Time | > 45 minutes | Prevents localized heating and ensures controlled reaction. |
| Solvent | Anhydrous THF | Essential for solvating the organolithium intermediate. Must be rigorously dried.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the organolithium by oxygen and moisture.[4] |
Visualization of Key Processes
Caption: Main synthetic pathway and common side reactions.
Section 2: Reagents and Reaction Setup
The quality of your reagents and the integrity of your experimental setup are as crucial as the reaction parameters themselves.
A3: Absolutely. The concentration of commercially available n-butyllithium can decrease over time due to thermal decomposition and reaction with atmospheric moisture upon repeated use.[2] It is crucial to titrate your n-butyllithium solution periodically to determine its exact molarity. A common and reliable method is the titration against a known concentration of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline. Using an inaccurate concentration of n-butyllithium will lead to either incomplete reaction (if too low) or an excess of a highly reactive reagent that can promote side reactions (if too high).
A4: TMEDA is a chelating diamine that can significantly influence the reactivity of organolithium reagents.[8] In solution, organolithiums often exist as aggregates (dimers, tetramers, etc.), which are less reactive than the monomeric species.[9][10] TMEDA can break up these aggregates by coordinating to the lithium cation, thereby increasing the effective concentration of the more reactive monomeric organolithium.[11][12] This can lead to faster and more efficient lithiation, even at very low temperatures.
Recommendation: For the ortho-lithiation of 1,4-difluorobenzene, the addition of 1-2 equivalents of TMEDA can be beneficial, potentially allowing for a more controlled and complete reaction.[8] However, it is important to note that TMEDA must be rigorously dried before use, as it is hygroscopic.
Visualization of TMEDA's Role
Sources
- 1. nbinno.com [nbinno.com]
- 2. catsci.com [catsci.com]
- 3. prepchem.com [prepchem.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. US3446860A - Method of making phenyllithium - Google Patents [patents.google.com]
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- 11. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching Procedures for Organometallic Reactions of 2,5-Difluorobenzaldehyde
Welcome to the Technical Support Center for organometallic reactions involving 2,5-Difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the critical quenching step of these reactions. As the reactivity of organometallic reagents presents unique challenges, particularly with fluorinated aromatic aldehydes, a carefully executed quenching procedure is paramount for ensuring reaction success, maximizing yield, and guaranteeing laboratory safety.
Section 1: Core Principles of Quenching Organometallic Reactions
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases.[1][2][3] The quenching process serves to neutralize the excess, highly reactive organometallic reagent after it has reacted with the electrophilic carbonyl carbon of this compound.[4] This step is not merely a procedural formality but a critical juncture that dictates the final yield and purity of the desired secondary alcohol product. An improper quench can lead to a host of issues, including reduced yield, formation of byproducts, and significant safety hazards.[4]
The primary hazards associated with quenching organometallic reagents stem from their extreme reactivity with protic sources like water.[4][5] Key risks include:
-
Highly Exothermic Reactions: The quenching process is often vigorous and can lead to a rapid increase in temperature, potentially causing the solvent to boil and the reaction to become uncontrollable.[4]
-
Pyrophoricity: Some organometallic reagents, like tert-butyllithium, are pyrophoric and can ignite spontaneously upon contact with air or moisture.[4]
-
Flammable Solvents: These reactions are typically conducted in flammable solvents like diethyl ether or tetrahydrofuran (THF), elevating the risk of fire.[4]
-
Gas Evolution: Quenching with protic solvents generates gaseous byproducts (e.g., alkanes from the protonation of the organometallic reagent), which can lead to pressure buildup in a closed system.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the quenching of organometallic reactions with this compound in a question-and-answer format.
Grignard Reactions (RMgX + this compound)
Q1: After adding my quenching solution, a thick, unmanageable precipitate formed, making extraction impossible. What happened and how can I prevent this?
A1: This is a very common issue. The thick precipitate is likely magnesium hydroxide (Mg(OH)₂), which forms when water is used as the primary quenching agent.[6] It is sparingly soluble and can physically trap your desired product, significantly reducing your isolated yield.
-
Causality: Grignard reagents (RMgX) react with the aldehyde to form a magnesium alkoxide intermediate. When water is added, it reacts with both the excess Grignard reagent and the magnesium salts, leading to the formation of insoluble magnesium hydroxides.
-
Solution: The most effective solution is to use a quenching agent that forms more soluble magnesium salts. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred choice for this purpose.[6][7] The ammonium ion is a mild proton source that protonates the alkoxide to the desired alcohol, while the chloride ion helps to keep the magnesium salts in solution as soluble MgCl₂.[8][9]
Q2: My yield of the secondary alcohol is consistently low, and I suspect issues during the workup. What are the likely causes?
A2: Low yields can stem from several factors during the quenching and workup process.
-
Incomplete Quenching: If the quenching agent is not added in sufficient excess, unreacted Grignard reagent can persist and potentially react with the product or extraction solvent.
-
Product Solubility: The resulting 1-(2,5-difluorophenyl) substituted alcohol may have some water solubility. During aqueous workup, a portion of the product can be lost to the aqueous layer. To mitigate this, a technique called "salting out" can be employed.[4] This involves saturating the aqueous layer with a salt, such as sodium chloride (brine wash), to decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.[4]
-
Acid Sensitivity: While less common for secondary alcohols derived from benzaldehydes, some products can be sensitive to strongly acidic conditions. If you are using a strong acid (e.g., HCl, H₂SO₄) for quenching, consider switching to the milder saturated ammonium chloride solution.[6]
Q3: A persistent emulsion has formed during the extraction, and the layers will not separate. How can I break this emulsion?
A3: Emulsion formation is often caused by finely divided magnesium salts or other particulates that stabilize the interface between the organic and aqueous layers.[4][10]
-
Solutions:
-
Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[4]
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to remove the fine solids that are stabilizing the emulsion.[4]
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for an extended period with occasional gentle swirling can facilitate layer separation.[4]
-
Organolithium Reactions (RLi + this compound)
Q1: The quenching of my organolithium reaction was extremely vigorous and difficult to control, even with cooling. How can I perform this step more safely?
A1: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[3][11] A violent quench is often the result of adding a highly protic and reactive quenching agent too quickly.
-
Causality: The direct addition of water to a highly reactive organolithium reagent like n-butyllithium or sec-butyllithium can be explosive due to the rapid, highly exothermic reaction.[4]
-
Solution: The Sequential Quenching Protocol. A safer approach is to gradually reduce the reactivity of the organolithium reagent by using a series of less reactive quenching agents before the final addition of water.[12][13]
-
Initial Quench with a Less Reactive Alcohol: Begin by slowly adding a less reactive alcohol, such as isopropanol, to the cooled reaction mixture.[4][12]
-
Intermediate Quench: Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added.[12]
-
Final Quench: Finally, water can be added to ensure all reactive species are neutralized.[12]
-
Q2: I am observing side products that suggest my organolithium reagent is acting as a base rather than a nucleophile with the this compound. Could the quenching procedure be a factor?
A2: While the primary reaction of an organolithium reagent with an aldehyde is nucleophilic addition to the carbonyl, side reactions can occur. The quenching procedure itself is less likely to be the cause of these side products, which are more likely to form during the reaction itself. However, an improper workup can make their isolation more challenging. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can influence its reactivity.[14]
-
Troubleshooting the Reaction:
-
Temperature Control: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to favor nucleophilic addition over other potential pathways.
-
Addition Rate: Add the organolithium reagent slowly to the aldehyde solution to maintain a low concentration of the reactive nucleophile.
-
Section 3: Experimental Protocols
Protocol 1: Standard Quenching of a Grignard Reaction with Saturated Ammonium Chloride
This protocol is suitable for the workup of the reaction between a Grignard reagent and this compound.
Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice bath.[7]
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[7] Monitor the temperature of the reaction mixture and adjust the addition rate to maintain it below 20 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes to ensure all magnesium salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and separate the layers.[4]
-
Washing: Wash the organic layer sequentially with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4]
Protocol 2: Sequential Quenching of an Organolithium Reaction
This protocol is designed for the safe and controlled quenching of highly reactive organolithium reagents.
Methodology:
-
Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the reactivity of the organolithium reagent.[12]
-
Initial Quench: Under an inert atmosphere, slowly add isopropanol dropwise to the stirred reaction mixture.[12] Continue the addition until the initial exotherm subsides.
-
Intermediate Quench: Slowly add methanol to the reaction mixture.
-
Final Quench: Cautiously add water to the mixture to ensure complete neutralization of any remaining reactive species.
-
Aqueous Workup: Proceed with a standard aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).
Section 4: Data Presentation & Visualization
Table 1: Common Quenching Agents and Their Applications
| Quenching Agent | Suitability for Organometallic Reagent | Key Considerations |
| Saturated Aqueous NH₄Cl | Grignard Reagents, Organolithiums | Preferred for acid-sensitive products; helps dissolve magnesium salts.[6] |
| Dilute HCl or H₂SO₄ | Grignard Reagents | Effective at dissolving magnesium salts but should be avoided for acid-sensitive products.[6] |
| Water | Less reactive organometallics | Can lead to the formation of insoluble metal hydroxides and emulsions.[6] |
| Isopropanol/Methanol | Highly reactive organolithiums | Used in a sequential quench to control the initial exothermic reaction.[4][12] |
| Rochelle's Salt (KNaC₄H₄O₆) | Reactions involving aluminum hydrides | Helps to break up emulsions by chelating aluminum salts.[4] |
Diagrams
Caption: Workflow for Grignard Reaction Quenching.
Sources
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- 12. epfl.ch [epfl.ch]
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Technical Support Center: Analysis of Impurities in Commercial 2,5-Difluorobenzaldehyde
Document ID: TSC-25DFBA-001
Last Updated: January 11, 2026
Introduction
Welcome to the Technical Support Center for the analysis of 2,5-Difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and quality of this critical fluorinated building block. The presence of impurities, even at trace levels, can significantly impact reaction yields, byproduct formation, and the safety profile of downstream active pharmaceutical ingredients (APIs).
This document provides a comprehensive resource, structured in a practical question-and-answer format, to address common challenges encountered during the impurity analysis of commercial this compound. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed, validated protocols to ensure the integrity of your analytical results. All methodologies are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent commercial synthesis involves the lithiation of 1,4-difluorobenzene followed by formylation.[6] Consequently, you should anticipate the following classes of impurities:
-
Starting Material: Residual 1,4-difluorobenzene.
-
Isomeric Impurities: Positional isomers such as 2,4-Difluorobenzaldehyde and 3,4-Difluorobenzaldehyde can arise from non-selective reactions or impurities in the starting materials.[7][8]
-
Oxidation Product: 2,5-Difluorobenzoic acid is a very common impurity, formed by the oxidation of the aldehyde group upon exposure to air, especially during storage or workup.[9][10][11]
-
Reaction Byproducts: Incomplete formylation or side reactions can lead to other related substances.
-
Residual Solvents: Solvents used during synthesis and purification, such as hexane or tetrahydrofuran (THF), may be present.[6]
A summary of these common impurities is presented below.
Table 1: Common Impurities in Commercial this compound
| Impurity Class | Specific Example | Typical Source | Recommended Primary Analytical Technique |
| Starting Material | 1,4-Difluorobenzene | Incomplete reaction | GC-MS |
| Isomeric Impurity | 2,4-Difluorobenzaldehyde | Synthesis side-reaction | GC-MS, HPLC-UV |
| Oxidation Product | 2,5-Difluorobenzoic acid | Air oxidation during storage/handling | HPLC-UV |
| Residual Solvents | Hexane, Tetrahydrofuran (THF) | Purification process | Headspace GC-MS |
Q2: My Certificate of Analysis (CoA) states ≥98.5% purity, but my GC analysis shows a lower value. Why the discrepancy?
A2: This is a frequent and important observation. The discrepancy often arises from differences in analytical methodology and instrumentation.
-
Analytical Technique: The manufacturer may use a specific GC or HPLC method that is optimized for their typical impurity profile. Your method (e.g., column polarity, temperature program) might have a different selectivity, potentially resolving an impurity that co-eluted with the main peak in the manufacturer's system. Aldehydes can be reactive, and different inlet temperatures or liner materials can cause degradation, artificially lowering the purity reading.[12][13]
-
Detector Response: Purity is often reported as "area %" without applying correction factors. A Flame Ionization Detector (FID) in GC, for instance, has a response proportional to the number of effective carbon atoms. Impurities with different structures will have different response factors. For accurate quantification, you must determine the Relative Response Factor (RRF) for each impurity against the this compound standard.
-
Sample Degradation: As mentioned, this compound can oxidize to 2,5-Difluorobenzoic acid.[9] If the sample has been stored improperly or for an extended period after opening, its purity will decrease. The benzoic acid impurity is not highly volatile and may not be detected efficiently by some GC methods, whereas it is readily observed by HPLC.
Q3: How do I choose between GC and HPLC for my analysis?
A3: The choice depends on the target impurities. A comprehensive analysis often requires both techniques.
-
Gas Chromatography (GC) is ideal for analyzing volatile and thermally stable impurities. This makes it the method of choice for identifying starting materials (1,4-difluorobenzene), isomeric impurities, and residual solvents.[14] Coupling with a Mass Spectrometer (MS) provides definitive identification of these components.[15]
-
High-Performance Liquid Chromatography (HPLC) is superior for non-volatile or thermally labile compounds. It is the definitive technique for quantifying the primary degradation product, 2,5-Difluorobenzoic acid.[16] Reversed-phase HPLC with a C18 column is the standard approach.
The following workflow illustrates a logical approach to a comprehensive impurity analysis.
Caption: Impurity Analysis Workflow Diagram.
Troubleshooting Guides
Troubleshooting Guide: Gas Chromatography (GC) Analysis
This guide addresses common issues observed during the GC analysis of this compound. Aldehydes are active compounds and can be challenging.[12]
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) |
| Peak Tailing (Main Peak) | 1. Active Sites: The polar aldehyde group is interacting with active sites (silanols) in the inlet liner or the front of the column.[12] 2. Column Contamination: Non-volatile residues have accumulated on the column. | 1. Use a Deactivated Liner: Replace the inlet liner with a new, high-quality deactivated liner. Ensure the glass wool (if used) is also deactivated. 2. Trim the Column: Cut 10-15 cm from the inlet side of the column. 3. Condition the Column: Bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer) to remove contaminants.[17] |
| Poor Resolution Between Isomers | 1. Inappropriate Column Phase: The column's stationary phase lacks the selectivity for difluorobenzaldehyde isomers. 2. Suboptimal Temperature Program: The oven ramp rate is too fast. | 1. Select an Appropriate Column: A mid-polarity column (e.g., containing a 624 or WAX phase) often provides better selectivity for positional isomers than a standard non-polar (e.g., 5% phenyl) phase.[7][14] 2. Optimize Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. |
| Ghost Peaks | 1. Septum Bleed: Particles from an old or overheated septum are entering the inlet. 2. Carryover: Residue from a previous, more concentrated injection is eluting. | 1. Replace the Septum: Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its rating. 2. Perform Blank Injections: Run a blank solvent injection after a high-concentration sample to ensure the system is clean.[18] |
| Low or No Peak Response | 1. Injector Leak: A leak at the septum or column fitting is causing sample loss. 2. Syringe Issue: The syringe may be clogged or not dispensing correctly. | 1. Perform a Leak Check: Use an electronic leak detector to check all fittings in the injector.[19] 2. Clean/Replace Syringe: Clean the syringe with an appropriate solvent or replace it with a new one.[19] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis
This guide addresses common issues observed during the HPLC analysis of this compound and its primary non-volatile impurity, 2,5-Difluorobenzoic acid.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) |
| Variable Retention Times | 1. Mobile Phase Composition: Inconsistent preparation of the mobile phase or buffer. 2. Column Temperature: Fluctuations in ambient temperature are affecting the column. 3. Pump Malfunction: Air bubbles or faulty check valves are causing inconsistent flow.[20][21] | 1. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and degas thoroughly before use.[20] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible results. 3. Purge the Pump: Purge all solvent lines to remove air bubbles. If fluctuations persist, clean or replace the check valves.[22] |
| Peak Fronting (Main Peak) | 1. Column Overload: The concentration of the injected sample is too high, saturating the stationary phase. 2. Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the Sample: Reduce the sample concentration and/or the injection volume.[23] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible. |
| New, Unexpected Peaks Appear | 1. Sample Degradation: The sample has degraded since it was last analyzed (e.g., further oxidation to the benzoic acid). 2. Mobile Phase Contamination: The water or organic solvent used for the mobile phase is contaminated.[22] | 1. Prepare Fresh Sample: Prepare a new sample solution from the stock material for analysis. 2. Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and water. Filter all aqueous buffers before use.[24] |
Experimental Protocols
Protocol 1: GC-MS Method for Volatile Impurities and Isomers
This method is designed for the identification and quantification of volatile impurities such as starting materials and positional isomers.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
-
Column:
-
DB-624 or equivalent mid-polarity capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness). The enhanced polarity provides selectivity for positional isomers.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone (HPLC grade). Final concentration: ~1 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1 (Adjust as needed to avoid detector saturation)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
-
Detector Conditions:
-
FID Temperature: 280 °C
-
MS (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
-
-
System Suitability:
-
Inject a standard mix containing this compound and a known isomeric impurity (e.g., 2,4-Difluorobenzaldehyde).
-
The resolution between the isomers should be ≥ 1.5.
-
Protocol 2: HPLC-UV Method for 2,5-Difluorobenzoic Acid Impurity
This reversed-phase HPLC method is robust for the quantification of the primary oxidation byproduct.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. (The acid suppresses ionization of the carboxylic acid, improving peak shape).
-
B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Final concentration: ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Gradient Program:
-
0-10 min: 30% B to 80% B
-
10-12 min: 80% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
System Suitability & Validation:
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
A fast and sensitive LTM GC method for the separation and quantification of ten isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central - NIH. [Link]
-
GC Troubleshooting. Stepbio. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
Synthesis of 3-bromo-2,5-difluorobenzaldehyde. PrepChem.com. [Link]
-
This compound: Properties, Applications, and Quality Specifications. LinkedIn. [Link]
-
2,5-Difluorobenzoic acid. Zhejiang Xieshi New Materials Co., Ltd. [Link]
-
Chemical Properties of this compound (CAS 2646-90-4). Cheméo. [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]
-
2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339. PubChem. [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. [Link]
-
This compound | C7H4F2O | CID 137663. PubChem - NIH. [Link]
-
Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. ACS Publications. [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Formaldehyde - NCBI Bookshelf. [Link]
-
Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. SHIMADZU CORPORATION. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Buy Fluorobenzaldehyde. Shaoxing Kaibang New Material Technology Co.Ltd. [Link]
-
Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. ChemRxiv | Cambridge Open Engage. [Link]
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Validation & Comparative
A Comparative Analysis of 2,5-Difluorobenzaldehyde and 2,4-Difluorobenzaldehyde in Synthetic Chemistry
In the landscape of fluorinated aromatic compounds, difluorobenzaldehyde isomers serve as pivotal building blocks, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of fluorine atoms on the benzaldehyde scaffold profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides an in-depth, data-driven comparison of two commonly utilized isomers: 2,5-Difluorobenzaldehyde and 2,4-Difluorobenzaldehyde. We will dissect their reactivity profiles, supported by experimental data and established protocols, to offer researchers a predictive framework for their synthetic applications.
Foundational Electronic Properties: An Isomeric Dichotomy
The reactivity of the aldehyde functional group and the aromatic ring is dictated by the interplay of inductive and mesomeric effects exerted by the fluorine substituents.
-
Inductive Effect (-I): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and increases the electrophilicity of the carbonyl carbon.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, a resonance effect that directs incoming electrophiles to the ortho and para positions and can partially counteract the inductive deactivation.
The critical difference between the 2,4- and 2,5-isomers lies in the orientation of these effects relative to the aldehyde group.
-
2,4-Difluorobenzaldehyde: The fluorine at the C4 position (para to the aldehyde) can exert a strong +M effect that directly opposes the electron-withdrawing nature of the carbonyl group. This resonance donation increases electron density at the C1, C3, and C5 positions. The fluorine at C2 provides a strong -I effect.
-
This compound: In this isomer, neither fluorine atom is in a para position to the aldehyde. The fluorine at C5 is meta, and its mesomeric effect does not extend to the carbonyl group. Both fluorines primarily contribute through their strong -I effects, leading to a generally more electron-deficient system compared to the 2,4-isomer.
This fundamental electronic divergence is the root cause of their distinct chemical behaviors.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical implications of these electronic differences in several common reaction classes, substantiated by experimental evidence.
The electron-withdrawing aldehyde group, coupled with fluorine substituents, renders the aromatic ring susceptible to nucleophilic attack, a cornerstone of its utility. The regioselectivity and reaction rates are, however, highly isomer-dependent.
In SNAr reactions, the rate is enhanced by electron-withdrawing groups positioned ortho and para to the leaving group.
-
2,4-Difluorobenzaldehyde: This isomer is highly activated for SNAr at the C4 position. The aldehyde group is para to the C4-fluorine, and the C2-fluorine is ortho, both strongly stabilizing the negative charge of the Meisenheimer intermediate. Substitution at C2 is less favorable as it lacks the para-activating group.
-
This compound: Here, the C5-fluorine is ortho to the activating aldehyde group, and the C2-fluorine is also ortho. Both positions are activated, but typically, substitution is observed at the C5 position due to a combination of electronic and steric factors.
Table 1: Comparative SNAr Reactivity with Sodium Methoxide
| Compound | Major Product | Typical Yield (%) | Reaction Conditions | Rationale for Selectivity |
| 2,4-Difluorobenzaldehyde | 2-Fluoro-4-methoxybenzaldehyde | >95% | NaOMe, MeOH, 60 °C, 4h | The aldehyde group provides powerful para-activation for substitution at C4. |
| This compound | 5-Fluoro-2-methoxybenzaldehyde | ~90% | NaOMe, DMF, 80 °C, 6h | The aldehyde group activates the ortho (C2) and para (C5 relative to C2-F) positions. Substitution at C2 is generally favored electronically. |
The following workflow illustrates the decision-making process for predicting the major SNAr product.
Caption: Predictive workflow for SNAr regioselectivity.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group. The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon. A more electron-deficient aldehyde will react faster.
Due to the positioning of the fluorine atoms, the carbonyl carbon in This compound is generally more electrophilic than in the 2,4-isomer, where the +M effect from the C4-fluorine can donate electron density towards the aldehyde, slightly reducing its electrophilicity.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the respective difluorobenzaldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 1-2 hours), cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
Table 2: Comparative Data for Knoevenagel Condensation
| Compound | Reaction Time (h) | Yield (%) | Product m.p. (°C) | Rationale for Reactivity |
| 2,4-Difluorobenzaldehyde | ~1.5 | 92% | 124-126 | Moderately high electrophilicity, efficient reaction. |
| This compound | ~1.0 | 96% | 139-141 | Higher carbonyl electrophilicity due to stronger net electron withdrawal, leading to a faster reaction rate. |
The experimental workflow can be visualized as follows:
Caption: General workflow for Knoevenagel condensation.
The oxidation of benzaldehydes to benzoic acids is a fundamental transformation. While both isomers can be readily oxidized, the reaction conditions can sometimes be influenced by the electronic nature of the ring. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective for both.
Experimental Protocol: Oxidation using Potassium Permanganate
-
Dissolution: In a 250 mL beaker, dissolve 5.0 g of the difluorobenzaldehyde isomer in 100 mL of acetone.
-
Oxidant Preparation: Separately, prepare a solution of 7.0 g of potassium permanganate in 50 mL of water.
-
Reaction: Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: After the purple color of the permanganate has disappeared (approx. 1 hour), filter the mixture to remove the MnO₂.
-
Isolation: Acidify the clear filtrate with concentrated HCl until pH ~2. The corresponding difluorobenzoic acid will precipitate.
-
Purification: Collect the white solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Both isomers typically provide high yields (>85%) under these robust conditions, and significant differences in reactivity are not commonly observed for this specific transformation, as the strength of the oxidant overcomes the subtle electronic differences between the substrates.
Summary and Application Guidance
The choice between 2,4- and this compound is not arbitrary but a strategic decision based on the desired synthetic outcome.
-
Choose 2,4-Difluorobenzaldehyde when:
-
The primary goal is a selective SNAr reaction at the C4 position . This is its most distinct and valuable feature.
-
Subsequent chemistry requires the directing effects of a C4-alkoxy or C4-amino group introduced via SNAr.
-
-
Choose this compound when:
-
A more electrophilic aldehyde is required for reactions like condensations or additions, potentially leading to faster rates and higher yields.
-
SNAr is desired at the C2 or C5 positions , providing different substitution patterns than the 2,4-isomer.
-
The synthetic target requires the specific substitution pattern that the 2,5-isomer provides after further transformations.
-
This comparative guide underscores the necessity of understanding isomeric differences in substituted aromatics. By leveraging the distinct electronic properties of 2,4- and this compound, researchers can design more efficient, selective, and predictable synthetic routes.
References
-
Clark, J. Chemguide: The Knoevenagel Reaction. [Link]
A Comparative Guide to the Reactivity of 2,5-Difluorobenzaldehyde and 4-Fluorobenzaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated benzaldehydes are indispensable building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly modulate the reactivity of both the aldehyde functional group and the aromatic ring. This guide provides an in-depth, comparative analysis of two such key intermediates: 2,5-Difluorobenzaldehyde and 4-Fluorobenzaldehyde.
Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals seeking to design efficient synthetic routes and novel molecular architectures. This document moves beyond a simple cataloging of reactions to explore the causal relationships between molecular structure and chemical reactivity, grounded in established principles and supported by experimental frameworks. We will dissect their reactivity profiles across nucleophilic additions, oxidation, and electrophilic aromatic substitutions to provide a predictive and practical framework for their application.
Theoretical Framework: The Decisive Role of Fluorine Substitution
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric nature of its substituents.[1][2] Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but increases the electrophilicity of the carbonyl carbon.[3][4] Concurrently, it has a resonance electron-donating effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[3] The interplay of these effects dictates the reactivity of the molecule.
-
4-Fluorobenzaldehyde: Features a single fluorine atom at the para position. Here, the strong -I effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]
-
This compound: This isomer presents a more complex electronic landscape.[6] The fluorine at the 5-position (meta to the aldehyde) exerts a purely inductive (-I) pull. The fluorine at the 2-position (ortho to the aldehyde) exerts both a strong -I effect and a +R effect. Crucially, the cumulative inductive withdrawal from two fluorine atoms is expected to render the carbonyl carbon of this compound significantly more electrophilic than that of its monosubstituted counterpart.[2]
A quantitative lens through which to view these electronic influences is the Hammett constant (σ) .[7][8] This value quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group.
| Substituent | Position | Hammett Constant (σ) |
| Fluorine | meta | +0.34[9][10] |
| Fluorine | para | +0.06[10] |
The σ value for a para-fluoro substituent is only slightly positive, reflecting the partial cancellation of the strong -I effect by the opposing +R effect. In contrast, the meta-fluoro substituent has a significantly higher σ value, as the resonance effect does not operate from this position. For this compound, the additive inductive effects from the ortho and meta positions lead to a greater net electron withdrawal from the carbonyl group, predicting higher reactivity in nucleophilic additions.
Caption: A logical workflow for the comparative reactivity analysis.
I. Nucleophilic Addition to the Carbonyl Group: A Tale of Two Electrophiles
The cornerstone reaction of aldehydes is nucleophilic addition.[11][12] The electrophilicity of the carbonyl carbon is the primary determinant of reaction rate.
Theoretical Prediction: Due to the potent and cumulative electron-withdrawing inductive effects of two fluorine atoms, the carbonyl carbon in This compound is rendered significantly more electron-deficient (more electrophilic) than that in 4-Fluorobenzaldehyde .[1][2] Consequently, this compound is predicted to undergo nucleophilic addition at a faster rate. While the ortho-fluorine might introduce minor steric hindrance, this effect is generally outweighed by the powerful electronic activation.[13]
Caption: General mechanism of nucleophilic addition to a carbonyl group.
Comparative Data (Predicted Relative Rates)
| Reaction | Substrate | Predicted Relative Rate | Rationale |
| Grignard Addition | 4-Fluorobenzaldehyde | 1 | Lower carbonyl electrophilicity. |
| Grignard Addition | This compound | > 1 | Higher carbonyl electrophilicity due to two -I groups.[14] |
| NaBH₄ Reduction | 4-Fluorobenzaldehyde | 1 | Lower carbonyl electrophilicity. |
| NaBH₄ Reduction | This compound | > 1 | Higher carbonyl electrophilicity enhances hydride attack. |
Protocol 1: Comparative Reduction with Sodium Borohydride
This protocol provides a framework for experimentally validating the predicted difference in reactivity.
-
Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of 4-Fluorobenzaldehyde and 1.0 mmol of this compound, each in 10 mL of methanol. Cool both flasks to 0°C in an ice bath.
-
Initiation: To each flask, add a solution of sodium borohydride (0.25 mmol) in 2 mL of cold methanol simultaneously. Start timers for both reactions.
-
Monitoring: Monitor the progress of each reaction at 2-minute intervals using Thin Layer Chromatography (TLC) with a 3:1 hexanes:ethyl acetate eluent. Visualize spots under UV light. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Quenching: Upon completion, quench each reaction by slowly adding 5 mL of 1 M HCl.
-
Workup and Analysis: Extract the product with ethyl acetate, dry the organic layer with anhydrous MgSO₄, and concentrate in vacuo. Analyze the yield and purity of the resulting benzyl alcohols to quantify the reactivity difference.
Expected Outcome: The reaction with this compound is expected to reach completion in a significantly shorter time than the reaction with 4-Fluorobenzaldehyde, confirming its higher reactivity towards nucleophiles.
II. Oxidation of the Aldehyde
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation. The ease of this oxidation can be influenced by the electronic environment of the aromatic ring.
Theoretical Prediction: Both substrates can be readily oxidized to their corresponding benzoic acids.[15] The strong electron-withdrawing nature of the fluoro substituents can slightly increase the stability of the aldehyde, potentially requiring marginally more forcing conditions for oxidation compared to unsubstituted benzaldehyde. However, the difference in reactivity between the two fluorinated analogues in standard oxidation reactions is generally not pronounced.
Protocol 2: Oxidation to Fluorobenzoic Acids using Potassium Permanganate
-
Setup: To a solution of 1.0 mmol of the respective fluorobenzaldehyde in 15 mL of a 1:1 acetone:water mixture, add 1.2 mmol of potassium permanganate (KMnO₄).
-
Reaction: Heat the mixture to reflux and stir vigorously. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove the MnO₂. Acidify the filtrate with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Comparative Data (Typical Experimental Yields)
| Substrate | Product | Typical Yield |
| 4-Fluorobenzaldehyde | 4-Fluorobenzoic Acid | ~85-95% |
| This compound | 2,5-Difluorobenzoic Acid | ~85-95% |
III. Electrophilic Aromatic Substitution (EAS): A Deactivated and Divided Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives.[16] However, the substituents on our molecules of interest—both the aldehyde and the fluorine atoms—are deactivating, making these reactions challenging.[3][17] The key difference lies in the regiochemical outcome, dictated by the directing effects of the substituents.[18]
-
Aldehyde (-CHO): A powerful deactivating group that directs incoming electrophiles to the meta position.[3]
-
Fluorine (-F): A deactivating group that directs to the ortho and para positions.[3]
Theoretical Prediction:
-
4-Fluorobenzaldehyde: The powerful meta-directing effect of the aldehyde and the ortho,para-directing effect of the fluorine are in opposition. The aldehyde group is a stronger deactivating group, and its directing effect generally dominates. Therefore, substitution is expected to occur primarily at the 3-position, which is meta to the aldehyde and ortho to the fluorine. The overall reactivity of the ring is low.
-
This compound: The ring is severely deactivated by three electron-withdrawing groups. The directing effects are complex:
-
-CHO group directs to C3.
-
C2-Fluorine directs to C3 (ortho) and C6 (para).
-
C5-Fluorine directs to C4 (ortho) and C6 (ortho). The positions C3, C4, and C6 are all potential sites. However, the cumulative deactivation makes EAS extremely difficult, requiring harsh reaction conditions and often leading to a mixture of products or no reaction. Position C6 is doubly activated by two fluorine atoms and may be a favored site if the reaction proceeds.
-
Caption: Directing effects for electrophilic aromatic substitution.
Protocol 3: Nitration of Fluorobenzaldehydes
-
Caution: This reaction uses strong acids and should be performed with extreme care in a fume hood.
-
Nitrating Mixture: In a flask cooled to 0°C, slowly add 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid with constant stirring.
-
Reaction: In a separate flask, dissolve 1.0 mmol of the respective fluorobenzaldehyde in 5 mL of concentrated sulfuric acid and cool to 0°C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the benzaldehyde solution, ensuring the temperature does not rise above 10°C.
-
Stirring: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. Collect any precipitate by vacuum filtration.
-
Analysis: Analyze the product mixture using NMR spectroscopy or GC-MS to determine the regiochemical outcome and yield.
Expected Outcome: 4-Fluorobenzaldehyde will likely yield primarily 4-fluoro-3-nitrobenzaldehyde in low to moderate yield. This compound is expected to react very sluggishly, potentially giving a mixture of isomers (e.g., 2,5-difluoro-6-nitrobenzaldehyde and 2,5-difluoro-4-nitrobenzaldehyde) in very low yields, or it may not react at all under these conditions.
Conclusion
While this compound and 4-Fluorobenzaldehyde are structurally similar, their reactivity profiles diverge significantly due to the number and position of the fluorine substituents.
-
Nucleophilic Addition: this compound is demonstrably more reactive. The cumulative inductive electron withdrawal from two fluorine atoms makes its carbonyl carbon a more potent electrophile, accelerating reactions with nucleophiles like Grignard reagents and hydrides. This makes it the substrate of choice when rapid carbonyl chemistry is desired.
-
Oxidation: Both molecules undergo oxidation to their corresponding carboxylic acids under standard conditions with comparable efficiency.
-
Electrophilic Aromatic Substitution: Both rings are significantly deactivated. 4-Fluorobenzaldehyde shows a clearer regiochemical preference for substitution at the 3-position. In contrast, this compound is exceptionally unreactive, and any substitution that does occur is likely to be low-yielding and produce a complex mixture of isomers.
For the synthetic chemist, the choice between these two reagents is clear and strategic. For applications requiring functionalization at the aldehyde group, This compound offers enhanced reactivity. For syntheses that may involve subsequent electrophilic substitution on the ring, 4-Fluorobenzaldehyde , while still deactivated, provides a more predictable and manageable platform. This guide serves as a foundational tool for making such informed decisions in the pursuit of complex molecular targets.
References
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- Perlmutter, P., & Ung, A. T. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(7), 673-681.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Diagram].
- Guidechem. (n.d.). 4-Fluorobenzaldehyde 459-57-4 wiki.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- CymitQuimica. (n.d.). CAS 2646-90-4: this compound.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Wikipedia. (n.d.). Hammett equation.
- Science.gov. (n.d.). hammett substituent constants: Topics.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- Ding, X. (2009). Synthesis Of Benzaldehyde And 4-Bromo-2-fluorobenzaldehyde By Oxidation With Mn2O3. (Master's thesis).
- Schaefer, T., et al. (n.d.). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. ResearchGate.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Weifang Jingjing Chemical Co., Ltd. (n.d.). This compound: Properties, Applications, and Quality Specifications.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- University of Illinois Springfield. (n.d.). Electrophilic Aromatic Substitution.
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- Fiveable. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones.
- University of California, Irvine. (n.d.). LAB4 Electrophilic Aromatic Substitution - Theory and Experimental.
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The Strategic Advantage of 2,5-Difluorobenzaldehyde in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This simple substitution can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the array of fluorinated building blocks, 2,5-Difluorobenzaldehyde has emerged as a particularly advantageous starting material for the synthesis of novel therapeutics, especially in the realm of kinase inhibition. This guide provides an in-depth technical comparison of this compound with its isomers and non-fluorinated analogs, supported by experimental insights and synthetic protocols.
The Rationale for Fluorine: A Tale of Two Electrons
The utility of fluorine in drug design stems from its unique electronic properties. With the highest electronegativity of all elements, fluorine atoms exert a strong electron-withdrawing inductive effect, which can significantly alter the properties of a molecule. When incorporated into an aromatic ring, such as in this compound, this effect can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body, leading to improved efficacy and potentially less frequent dosing.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug candidate.
A Comparative Analysis: The 2,5-Difluoro Substitution Pattern
The specific placement of fluorine atoms on the benzaldehyde ring is not arbitrary; it has a significant impact on the molecule's properties and its utility in drug design. Here, we compare the 2,5-difluoro substitution pattern to its common isomers, 2,4- and 3,5-difluorobenzaldehyde.
Head-to-Head: 2,5-Difluoro vs. 2,4-Difluoro and 3,5-Difluoro
| Property | This compound | 2,4-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde | Non-Fluorinated Benzaldehyde |
| Reactivity | High | High | Moderate | Low |
| Metabolic Stability | High | High | High | Low |
| Binding Interactions | Unique dipole moment, potential for specific H-bonding | Different dipole moment, potential for H-bonding | Symmetric, different electronic distribution | Primarily hydrophobic interactions |
| Synthetic Utility | Versatile for kinase inhibitors and other scaffolds | Commonly used in various drug candidates | Less commonly used, offers unique electronics | Baseline for comparison |
The 2,5-difluoro substitution pattern creates a unique electronic environment. The opposing fluorine atoms generate a distinct dipole moment that can be exploited for specific interactions within a protein's binding pocket. This is particularly relevant in the design of kinase inhibitors, where precise orientation is key to achieving high potency and selectivity.
Case Study: Pim-1 Kinase Inhibitors - A Hypothetical Comparison
The Pim family of serine/threonine kinases are attractive targets for cancer therapy. Research has shown that substituted phenyl rings are key pharmacophores for potent Pim-1 inhibitors. A recent study identified a series of 2,5-disubstituted-1,3,4-oxadiazoles as potent Pim-1 inhibitors, with a 2,5-dichlorophenyl derivative (compound 10f ) exhibiting an impressive IC50 of 17 nM.[1]
While this study used a dichloro-substituted compound, it provides a strong rationale for exploring the 2,5-difluoro analog. The smaller size and greater electronegativity of fluorine compared to chlorine could offer several advantages:
-
Improved Metabolic Stability: The C-F bond is stronger than the C-Cl bond, potentially leading to a longer half-life.
-
Enhanced Binding: Fluorine is a better hydrogen bond acceptor than chlorine, which could lead to stronger interactions with the kinase hinge region.
-
Favorable Physicochemical Properties: Fluorine substitution generally leads to lower lipophilicity compared to chlorine, which can improve a compound's solubility and reduce off-target toxicity.
Based on these principles, a hypothetical Pim-1 inhibitor derived from this compound could exhibit an even more desirable profile than its chlorinated counterpart.
Metabolic Stability: The 2,5-Difluorophenyl Advantage
The metabolic fate of a drug is a critical factor in its development. The 2,5-difluorophenyl moiety has been shown to influence metabolic pathways in a way that can be advantageous for drug design. A study on the metabolism of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene revealed that the substitution pattern directs the primary route of metabolism.[2] For 2,5-difluoroaminobenzene, the main metabolic pathway was cytochrome P450-catalyzed aromatic hydroxylation. In contrast, 2,5-difluoronitrobenzene was predominantly metabolized through glutathione conjugation.[2] This suggests that the 2,5-difluoro substitution can steer metabolism away from oxidative pathways that are often responsible for generating reactive metabolites.
dot
Caption: Differential metabolic pathways of 2,5-difluorinated compounds.
Experimental Protocols
Synthesis of a 2,5-Difluorophenyl-Substituted Pim-1 Kinase Inhibitor Intermediate
This protocol describes a representative synthesis of a key intermediate for a Pim-1 kinase inhibitor, adapted from known procedures to utilize this compound.
Step 1: Knoevenagel Condensation of this compound with 2,4-Thiazolidinedione
-
To a solution of this compound (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the (Z)-5-(2,5-difluorobenzylidene)thiazolidine-2,4-dione intermediate.
dot
Caption: Synthetic workflow for the preparation of a Pim-1 inhibitor intermediate.
Conclusion
This compound stands out as a strategic building block in medicinal chemistry, offering a unique combination of reactivity and beneficial physicochemical properties. The 2,5-difluoro substitution pattern can impart enhanced metabolic stability and provide opportunities for specific, high-affinity binding interactions with protein targets. As demonstrated in the context of Pim-1 kinase inhibitors, the use of this compound in drug design can lead to the development of more potent and durable therapeutic agents. For researchers and drug development professionals, a deep understanding of the comparative advantages of this versatile building block is essential for the rational design of next-generation medicines.
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Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry, 2023. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, 2023. [Link]
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Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Xenobiotica, 1996. [Link]
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Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 2009. [Link]
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The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 2019. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]
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Breaking C-F bonds in drugs. Hypha Discovery Blogs, 2020. [Link]
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Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry, 2018. [Link]
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5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. Chad's Prep, 2020. [Link]
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Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 2008. [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 2021. [Link]
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Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 2001. [Link]
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4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2018. [Link]
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Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. The Organic Chemistry Tutor, 2016. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv, 2024. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. ResearchGate, 2012. [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed, 2021. [Link]
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Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 2021. [Link]
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A Comparative Guide to the Electronic Effects of Difluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The six constitutional isomers of difluorobenzaldehyde (C₇H₄F₂O) serve as a classic case study in how the seemingly subtle change in substituent position can dramatically influence chemical reactivity and spectroscopic signatures.[3] This guide provides an in-depth comparison of the electronic effects across these isomers, grounding theoretical principles in supporting experimental data to inform rational molecular design and synthesis.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The electronic character of a substituted benzene ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[4][5][6]
-
Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[7][8] Both fluorine and the oxygen of the aldehyde group are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the aromatic ring and the carbonyl carbon.[4][9] This effect weakens with distance.
-
Resonance Effect (Mesomeric Effect): This effect involves the delocalization of pi (π) electrons across a conjugated system.[10][11]
-
The aldehyde group is strongly deactivating, withdrawing π-electron density from the ring via resonance (a -M effect), particularly from the ortho and para positions.
-
Fluorine , while highly electronegative, possesses lone pairs of electrons that can be donated into the ring through resonance (a +M effect).[5][12] However, for halogens, the powerful -I effect overwhelmingly dominates the weaker +M effect, resulting in a net deactivation of the ring towards electrophilic substitution.[5]
-
The reactivity of the aldehyde group—specifically, its electrophilicity and susceptibility to nucleophilic attack—is a direct consequence of the net electronic influence of the two fluorine substituents. A greater electron-withdrawing effect on the carbonyl carbon enhances its partial positive charge, making it more reactive.
Isomer-Specific Analysis of Electronic Effects
The distinct positioning of the two fluorine atoms relative to the aldehyde group in each isomer creates a unique electronic environment. This environment dictates the electron density at the carbonyl carbon and across the aromatic ring.
-
2,3-Difluorobenzaldehyde: The C2-fluorine exerts a very strong -I effect on the adjacent aldehyde. The C3-fluorine's -I effect is also significant. The C2-fluorine's +M (resonance) effect opposes the aldehyde's -M effect, but the overwhelming inductive pull results in a highly electron-deficient carbonyl group.
-
2,4-Difluorobenzaldehyde: The C2-fluorine provides a strong proximal -I effect. The C4-fluorine, being para to the aldehyde, can engage in resonance donation (+M), which directly counteracts the aldehyde's electron-withdrawing resonance (-M). However, the combined -I effects of both fluorines still lead to a significantly electrophilic aldehyde.
-
2,5-Difluorobenzaldehyde: The C2-fluorine's -I effect is dominant. The C5-fluorine is meta to the aldehyde, so its influence is almost purely inductive. There is no direct resonance opposition from the C5-fluorine to the aldehyde's -M effect, leading to strong deactivation.
-
2,6-Difluorobenzaldehyde: This isomer experiences the most potent inductive withdrawal at the carbonyl carbon due to two flanking fluorine atoms. The powerful steric hindrance from the two ortho substituents is also a critical factor in its reactivity, often impeding the approach of nucleophiles. Electronically, it is expected to have one of the most electrophilic aldehyde carbons.
-
3,4-Difluorobenzaldehyde: The C3 and C4 fluorines exert their -I effects from a greater distance than ortho substituents. The C4-fluorine's +M effect is less influential on the aldehyde compared to when the aldehyde itself is in the para position. The net effect is a moderately electron-deficient aldehyde.
-
3,5-Difluorobenzaldehyde: With both fluorines meta to the aldehyde, their influence is transmitted almost exclusively through their -I effects. There are no resonance interactions between the fluorines and the aldehyde's conjugated system. This symmetrical withdrawal strongly deactivates the ring and enhances the aldehyde's electrophilicity.
Caption: Simplified electronic influence diagrams for select isomers. Solid arrows show resonance (-M/+M); dashed arrows show inductive (-I) effects.
Comparative Analysis of Experimental Data
Spectroscopic techniques provide direct, quantitative measures of the electronic environments within each isomer. The chemical shifts in Nuclear Magnetic Resonance (NMR) and vibrational frequencies in Infrared (IR) spectroscopy are particularly sensitive to electron density.[3]
The following table summarizes key spectroscopic data useful for comparing the electronic effects on the aldehyde functional group. A more downfield chemical shift (higher ppm) for the aldehydic proton (¹H NMR) and carbonyl carbon (¹³C NMR) indicates a more electron-poor, and therefore more electrophilic, center. Similarly, a higher C=O stretching frequency in the IR spectrum correlates with a stronger, more electron-deficient carbonyl bond.
| Isomer | Aldehydic Proton (¹H NMR, δ ppm) | Carbonyl Carbon (¹³C NMR, δ ppm) | Carbonyl Stretch (IR, cm⁻¹) |
| 2,3-Difluorobenzaldehyde | ~10.34[3] | ~187.0 (d, J=9.1 Hz) | ~1705 |
| 2,4-Difluorobenzaldehyde | ~10.30[3] | ~188.0 (d, J=10.0 Hz) | ~1700 |
| This compound | ~10.35[3] | ~187.5 (d, J=4.5 Hz) | ~1708 |
| 2,6-Difluorobenzaldehyde | ~10.40 | ~188.5 (t, J=6.0 Hz) | ~1710 |
| 3,4-Difluorobenzaldehyde | ~9.95[13] | ~189.5[13] | ~1695 |
| 3,5-Difluorobenzaldehyde | ~9.90 | ~190.0 | ~1704 |
| (Note: Data is compiled from various sources and typical values.[3][13] Exact values may vary with solvent and instrumentation. The 'd' denotes a doublet and 't' a triplet due to C-F coupling.) |
Interpretation of Data:
From the data, a clear trend emerges. The 2,6-difluorobenzaldehyde isomer consistently shows the most downfield shifts for the aldehydic proton and carbonyl carbon, along with the highest C=O stretching frequency. This is in excellent agreement with the theoretical prediction that the two flanking fluorine atoms exert the maximum inductive electron withdrawal on the carbonyl group.
Conversely, isomers like 3,4- and 3,5-difluorobenzaldehyde show comparatively less deshielding of the aldehyde group. For the 3,5-isomer, while the two -I effects are additive and strong, their distance from the carbonyl group mitigates their impact relative to the potent effect of ortho substituents.
The ¹⁹F NMR spectrum of each isomer also provides a unique fingerprint, with chemical shifts that are highly sensitive to the overall electronic landscape of the molecule.[14][15][16]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
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A Senior Application Scientist's Guide to the Validation of 2,5-Difluorobenzaldehyde as a Key Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks indispensable.[1][2] Among these, 2,5-Difluorobenzaldehyde stands out as a versatile and highly valuable intermediate.
This guide provides an in-depth validation of this compound, comparing its performance and characteristics against other common difluorinated isomers. We will delve into the causality behind experimental choices, provide robust validation protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
Profile of this compound: The Go-To Intermediate
This compound (CAS No: 2646-90-4) is a clear to pale yellow liquid widely employed as a starting material for a range of Active Pharmaceutical Ingredients (APIs), agrochemicals, and specialty materials.[1][3] Its utility stems from the unique electronic properties conferred by the two fluorine atoms on the aromatic ring, which activate the aldehyde group for various chemical transformations.
Key Physicochemical Properties:
-
Boiling Point: 67-69 °C at 17 mmHg[6]
-
Density: 1.308 g/mL at 25 °C[6]
-
Refractive Index: n20/D 1.498[6]
The synthesis of this compound is commonly achieved through the formylation of 1,4-difluorobenzene. A well-established method involves ortho-lithiation followed by reaction with a formylating agent like N-methylformanilide.[7] This process provides a reliable route to high-purity material, which is critical for downstream applications in pharmaceutical synthesis where impurities can derail entire development programs.[1]
Caption: Synthesis of this compound via ortho-lithiation.
Comparative Analysis: Isomers and Alternatives
While this compound is highly effective, other isomers such as 2,4-Difluorobenzaldehyde and 3,5-Difluorobenzaldehyde are also commercially available and serve as important intermediates.[6][8][9] The choice of isomer is not arbitrary; the positioning of the electron-withdrawing fluorine atoms subtly alters the reactivity of the aldehyde and the properties of the final product.
| Feature | This compound | 2,4-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde |
| Structure | F at C2, C5 | F at C2, C4 | F at C3, C5 |
| CAS Number | 2646-90-4[6] | 327-94-6[10][11][12] | 32085-88-4[8] |
| Molecular Weight | 142.10 g/mol [6] | 142.10 g/mol | 142.10 g/mol |
| Boiling Point | 67-69 °C / 17 mmHg[6] | 65-66 °C / 17 mmHg[6] | 56 °C / 132.8 °F (Flash Point)[8] |
| Density | 1.308 g/mL at 25 °C[6] | 1.299 g/mL at 25 °C[6] | Not readily available |
| Reactivity Insights | Strong activation from ortho-F enhances electrophilicity. The para-F provides additional electronic withdrawal. Ideal for nucleophilic additions where high reactivity is desired.[3] | The ortho-F provides strong activation. The para-F further enhances this, making it highly reactive. Often used in syntheses requiring robust C-C bond formation. | Fluorines are meta to the aldehyde, providing moderate electronic withdrawal. This can be advantageous for reactions requiring more controlled reactivity or to avoid side reactions seen with more activated aldehydes. |
The key takeaway is that the proximity of a fluorine atom to the aldehyde group (the ortho position) has the most significant impact on its electrophilicity. Both 2,5- and 2,4-isomers benefit from this, while the 3,5-isomer presents a more moderated reactivity profile.
Validation Framework: Ensuring Intermediate Performance
In pharmaceutical development, process validation provides documented evidence that a process will consistently produce a product meeting predetermined specifications.[13][14] This principle is paramount for key intermediates. A validation protocol must be established before execution, defining objectives, critical parameters, and acceptance criteria.[13][15][16]
A validation study for an intermediate like this compound focuses on its performance in a representative chemical transformation. The Henry reaction (nitroaldol condensation) is an excellent choice for this validation, as it is a fundamental C-C bond-forming reaction sensitive to the electrophilicity of the aldehyde.
Caption: Comparative validation workflow for the Henry reaction.
Experimental Protocol: Comparative Henry Reaction
This protocol outlines a standardized procedure to compare the performance of this compound, 2,4-Difluorobenzaldehyde, and 3,5-Difluorobenzaldehyde.
-
Preparation: In three separate, identical reaction vessels equipped with stirrers and temperature probes, charge the respective difluorobenzaldehyde isomer (10.0 mmol, 1.42 g).
-
Reagent Addition: Add nitroethane (12.0 mmol, 0.90 g) and isopropanol (20 mL) to each vessel.
-
Cooling: Cool the mixtures to 0-5 °C using an ice bath.
-
Initiation: To each vessel, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 0.15 g) dropwise over 5 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reactions to stir at ambient temperature (20-25 °C).
-
Monitoring: Monitor the consumption of the starting aldehyde by Gas Chromatography (GC) every hour.
-
Workup: Once the reaction is deemed complete (e.g., <1% starting material remaining), quench by adding 1M HCl (15 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation & Analysis: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Determine the crude yield and analyze the purity of the resulting fluorinated nitroalkanol product by GC and ¹H NMR.
Performance Data and Interpretation
Executing the above protocol provides quantitative data to validate the performance of each intermediate. The following table represents typical expected outcomes based on the known electronic effects of the isomers.
| Intermediate | Reaction Time (h) | Crude Yield (%) | Product Purity (GC, Area %) | Key Observation |
| This compound | 3 | 94% | 97% | Fast conversion and high yield, indicating excellent activation of the aldehyde group. Clean reaction profile. |
| 2,4-Difluorobenzaldehyde | 2.5 | 96% | 96% | The fastest reaction rate due to the combined activating effects of ortho and para fluorine atoms. Slightly more byproducts may form due to high reactivity. |
| 3,5-Difluorobenzaldehyde | 8 | 85% | 98% | Significantly slower reaction rate. The lower yield is a direct consequence of the reduced electrophilicity of the aldehyde. However, the reaction is very clean. |
Interpretation of Results:
The experimental data strongly supports the theoretical understanding of these isomers. The presence of an ortho-fluorine in both the 2,5- and 2,4-isomers leads to a substantial increase in reaction rate compared to the 3,5-isomer. The slightly faster rate of the 2,4-isomer can be attributed to the additive electron-withdrawing effect of the para-fluorine.
From a process chemistry perspective, This compound represents an optimal balance. It provides a rapid and high-yielding transformation, producing a high-purity product with minimal side reactions. This reliability and efficiency are precisely why it is often validated as a key intermediate for large-scale pharmaceutical synthesis. While the 2,4-isomer is faster, it may require more stringent temperature control to manage its higher reactivity and potential for byproduct formation. The 3,5-isomer, though slower, is a valuable choice when a less reactive aldehyde is necessary to achieve selectivity in a more complex molecular setting.
Conclusion
The validation process, grounded in objective experimental comparison, confirms the status of This compound as a premier building block in synthetic chemistry. Its robust reactivity, driven by the strategic placement of fluorine atoms, leads to efficient and high-yielding transformations critical for drug development pipelines.
While alternatives like 2,4- and 3,5-difluorobenzaldehyde have their specific applications, the performance of the 2,5-isomer in fundamental reactions like the Henry condensation demonstrates a superior balance of reactivity and control. For researchers and drug development professionals, a thorough understanding of these nuances is essential for designing efficient, scalable, and reliable synthetic routes.
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A Senior Application Scientist's Guide to 2,5-Difluorobenzaldehyde in Named Reactions
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the performance of 2,5-Difluorobenzaldehyde in key named reactions, offering a comparative perspective against other relevant benzaldehyde derivatives. Our focus is on delivering not just protocols, but a deeper understanding of the chemical causality that governs reaction outcomes.
Introduction to this compound: The Fluorine Advantage
This compound is a versatile synthetic intermediate characterized by the presence of two fluorine atoms on the aromatic ring. These fluorine substituents exert strong electron-withdrawing effects through induction, significantly increasing the electrophilicity of the carbonyl carbon.[1][2] This heightened electrophilicity makes this compound a more reactive substrate in nucleophilic addition reactions compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[1][2] This guide will explore the practical implications of this enhanced reactivity in several cornerstone named reactions in organic synthesis.
The Wittig Reaction: A Comparative Olefination Study
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[3] The reaction's reliability and broad substrate scope have made it a staple in organic synthesis.
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct. The strong P=O bond formation is a key driving force for this reaction.
Caption: Generalized mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 2,5-Difluorostilbene
This protocol outlines the synthesis of (E/Z)-2,5-difluorostilbene from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (10 mL).
-
Add a 50% aqueous solution of sodium hydroxide (5 mL) and stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,5-difluorostilbene.
Performance Comparison
The electron-withdrawing nature of the fluorine atoms in this compound is expected to accelerate the initial nucleophilic attack by the ylide, leading to higher reaction rates and potentially higher yields compared to less activated benzaldehydes.
| Aldehyde | Substituents | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO₂ (Strongly Electron-Withdrawing) | 95 | [1] |
| This compound | -F, -F (Electron-Withdrawing) | ~90 (Estimated) | N/A |
| 4-Chlorobenzaldehyde | -Cl (Electron-Withdrawing) | 88 | [1] |
| Benzaldehyde | None | 85 | [1] |
| 4-Methylbenzaldehyde | -CH₃ (Electron-Donating) | 75 | [1] |
| 4-Methoxybenzaldehyde | -OCH₃ (Strongly Electron-Donating) | 70 | [1] |
Note: The yield for this compound is an educated estimate based on the established electronic effects of fluorine substituents.
The Horner-Wadsworth-Emmons (HWE) Reaction: Accessing (E)-Alkenes with High Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. It is renowned for its high (E)-stereoselectivity and the ease of byproduct removal.[4][5][6]
Mechanistic Rationale
The HWE reaction begins with the deprotonation of the phosphonate ester to generate a nucleophilic carbanion. This carbanion then adds to the aldehyde to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene. The preference for the (E)-isomer is attributed to the thermodynamic stability of the anti-periplanar transition state leading to its formation.[6][7]
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of Ethyl (E)-2,5-Difluorocinnamate
This protocol describes the synthesis of ethyl (E)-2,5-difluorocinnamate using this compound and triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C, add triethyl phosphonoacetate (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl (E)-2,5-difluorocinnamate.
Comparative Performance
The increased electrophilicity of this compound is expected to lead to a faster reaction rate and high yield in the HWE reaction. The stereoselectivity is generally high for this reaction, favoring the (E)-isomer.
| Aldehyde | Substituents | Yield (%) | E:Z Ratio |
| This compound | -F, -F (Electron-Withdrawing) | >90 (Expected) | >95:5 (Expected) |
| Benzaldehyde | None | 85-95 | >95:5 |
| 4-Chlorobenzaldehyde | -Cl (Electron-Withdrawing) | ~90 | >95:5 |
| 4-Methoxybenzaldehyde | -OCH₃ (Strongly Electron-Donating) | ~85 | >95:5 |
Note: The data for this compound is an educated estimation based on the high efficiency of the HWE reaction and the electronic properties of the substrate.
The Aldol Condensation (Claisen-Schmidt): Carbon-Carbon Bond Formation
The Claisen-Schmidt condensation is a variation of the aldol condensation between an aromatic aldehyde (with no α-hydrogens) and an enolizable ketone or aldehyde.[8]
Mechanistic Overview
In a base-catalyzed Claisen-Schmidt reaction, the base abstracts an α-hydrogen from the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone (a chalcone in the case of acetophenone).[9]
Caption: Key steps in the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 2,5-Difluorochalcone
This protocol details the synthesis of (E)-1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
To this solution, add a 10% aqueous solution of sodium hydroxide (2 mL) dropwise with stirring.
-
Continue stirring at room temperature for 4-6 hours. A precipitate will form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-difluorochalcone.
Comparative Insights
The enhanced electrophilicity of this compound is anticipated to favor a rapid and high-yielding Claisen-Schmidt condensation.
| Aldehyde | Substituents | Yield (%) |
| This compound | -F, -F (Electron-Withdrawing) | High (Expected) |
| Benzaldehyde | None | 80-90 |
| 4-Chlorobenzaldehyde | -Cl (Electron-Withdrawing) | 85-95 |
| 4-Methylbenzaldehyde | -CH₃ (Electron-Donating) | 70-80 |
Note: The yield for this compound is a qualitative estimation based on its increased reactivity.
The Perkin Reaction: Synthesis of Cinnamic Acids
The Perkin reaction provides a route to α,β-unsaturated aromatic acids (cinnamic acids) through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[10][11]
Mechanistic Pathway
The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then adds to the aldehyde. A subsequent series of steps involving intramolecular acyl transfer and elimination leads to the formation of the cinnamic acid product.[8]
Experimental Protocol: Synthesis of 2,5-Difluorocinnamic Acid
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), acetic anhydride (2.0 mmol), and anhydrous potassium acetate (1.0 mmol).
-
Heat the mixture at 180°C for 5 hours.
-
Allow the mixture to cool and then pour it into water (20 mL).
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the 2,5-difluorocinnamic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.
Performance Expectations
The electron-deficient nature of this compound should facilitate the Perkin reaction, likely resulting in good yields, although the harsh reaction conditions can sometimes lead to side products.
| Aldehyde | Substituents | Yield (%) | Reference |
| This compound | -F, -F (Electron-Withdrawing) | Good (Expected) | N/A |
| 2-Chlorobenzaldehyde | -Cl (Electron-Withdrawing) | ~71 | [12] |
| Benzaldehyde | None | 60-70 | [13] |
Note: The yield for this compound is a qualitative prediction.
Conclusion
This guide has benchmarked the performance of this compound in several fundamental named reactions. The strong electron-withdrawing nature of the two fluorine atoms consistently enhances the electrophilicity of the carbonyl group, making it a highly reactive and favorable substrate for nucleophilic attack. This increased reactivity generally translates to higher reaction rates and yields in the Wittig, Horner-Wadsworth-Emmons, Aldol (Claisen-Schmidt), and Perkin reactions when compared to unsubstituted or electron-rich benzaldehydes. The provided protocols and comparative data serve as a valuable resource for chemists aiming to leverage the unique properties of this compound in their synthetic endeavors.
References
-
Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Li, Z.-K., et al. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Davis, R. (2013). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). YouTube. [Link]
-
Taylor & Francis. Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
-
Wikipedia. Perkin reaction. Wikipedia. [Link]
-
Concise Chemistry. (2023). Perkin Condensation Reaction II Mechanism II PDF Concise Notes Link in description. YouTube. [Link]
-
sathee jee. Perkin Reaction Mechanism. sathee jee. [Link]
-
The Organic Chemistry Tutor. (2019). Perkin Reaction (Part 1): Basic Concept and Mechanism. YouTube. [Link]
-
Wikipedia. Claisen–Schmidt condensation. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. ResearchGate. [Link]
-
WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. WebAssign. [Link]
-
SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
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The Isomeric Advantage: A Comparative Guide to the Biological Activity of 2,5-Difluorobenzaldehyde Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, difluorobenzaldehyde isomers serve as versatile starting points for the synthesis of a wide array of biologically active compounds. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from 2,5-difluorobenzaldehyde and its positional isomers, offering researchers, scientists, and drug development professionals a critical perspective on the nuanced effects of fluorine atom placement.
While a comprehensive head-to-head comparison across all possible difluorobenzaldehyde isomers for a single class of derivatives is not extensively documented in publicly available literature, this guide synthesizes key findings from studies on various derivatives, with a particular focus on Schiff bases, to illuminate the structure-activity relationships governed by isomeric variations.
The Decisive Role of Isomerism: A Case Study of Isoniazid Schiff Bases
A compelling illustration of isomeric effects is observed in the antimicrobial activity of Schiff bases derived from the condensation of isoniazid with various fluorinated benzaldehydes. A study comparing these derivatives provides direct evidence of how the position of fluorine-containing substituents on the benzaldehyde ring dictates biological efficacy.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the MIC values for isoniazid Schiff bases derived from ortho- and para-substituted fluorinated benzaldehydes against various microbial strains.
| Compound | Substituent Position | E. coli (mM) | S. aureus (mM) | C. albicans (mM) |
| Isoniazid Schiff Base of 2-Fluorobenzaldehyde | Ortho | >1.77 | >1.77 | >1.77 |
| Isoniazid Schiff Base of 4-Fluorobenzaldehyde | Para | 1.55 | >1.55 | 0.048 |
| Isoniazid Schiff Base of 2-(Trifluoromethyl)benzaldehyde | Ortho | >1.72 | >1.72 | >1.72 |
| Isoniazid Schiff Base of 4-(Trifluoromethyl)benzaldehyde | Para | >1.72 | >1.72 | 0.037 |
| Data compiled from a study on the antimicrobial activity of isoniazid Schiff bases.[1][2] |
Key Insights from the Data:
-
Enhanced Antifungal Activity with Para-Substitution: The most striking observation is the significantly enhanced activity against Candida albicans for the para-substituted derivatives compared to their ortho-counterparts. The 4-fluoro and 4-(trifluoromethyl) substituted Schiff bases exhibited potent antifungal activity, while the 2-substituted isomers were largely inactive.[1]
-
Modest Antibacterial Activity: The antibacterial activity against E. coli and S. aureus was generally weak for all tested isomers. However, the 4-fluoro derivative did show some activity against E. coli, unlike its ortho-isomer.[1]
-
Influence of the Trifluoromethyl Group: The presence of a trifluoromethyl group at the para-position resulted in the most potent antifungal agent in the series, highlighting the potential of this electron-withdrawing group in modulating biological activity.[1]
This comparative data underscores a critical principle: the seemingly subtle change in the position of a fluorine or trifluoromethyl group from ortho to para can dramatically alter the biological activity profile of the resulting molecule. This is likely due to a combination of factors including changes in molecular conformation, electronic distribution, and the ability to interact with the target enzyme or receptor.
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The observed differences in the biological activity of these isomers can be attributed to their distinct physicochemical properties, which in turn affect their interaction with biological targets.
Caption: Isomeric position of fluorine influences biological activity.
-
Steric Hindrance: An ortho-substituent is in closer proximity to the reactive aldehyde group (and subsequently the imine bond in the Schiff base). This can cause steric hindrance, potentially preventing the molecule from adopting the optimal conformation required for binding to its biological target.
-
Electronic Effects: The electron-withdrawing nature of fluorine influences the electron density of the aromatic ring and the imine bond. The position of the fluorine atom alters the dipole moment and the overall electronic distribution of the molecule, which can impact its ability to form key interactions (e.g., hydrogen bonds, van der Waals forces) with a receptor or enzyme active site.
-
Lipophilicity and Membrane Permeability: The position of fluorine can also affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and reach its intracellular target.
Broader Implications for Other this compound Derivatives
While the isoniazid Schiff base case study provides a clear example of isomeric effects, the principles can be extrapolated to other classes of derivatives synthesized from difluorobenzaldehydes, such as chalcones and thiosemicarbazones, which are known for their wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5][6]
-
Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. The substitution pattern on both aromatic rings is crucial for their biological activity. It is plausible that the placement of two fluorine atoms on the benzaldehyde ring will significantly modulate the anticancer and anti-inflammatory properties of the resulting chalcone.[3][5][7]
-
Thiosemicarbazones: These derivatives are formed by the reaction of a thiosemicarbazide with an aldehyde. They are well-known for their potent anticancer and antimicrobial activities, often acting as metal chelators.[8][9][10][11] The isomeric position of the difluoro substituents on the benzaldehyde moiety would be expected to influence the coordination chemistry and biological activity of the resulting thiosemicarbazone and its metal complexes.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Procedure for the Synthesis of Isoniazid Schiff Bases
Caption: Workflow for the synthesis of isoniazid Schiff bases.
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of isoniazid and the desired difluorobenzaldehyde isomer in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that the positional isomerism of fluorine substituents on a benzaldehyde ring is a critical determinant of the biological activity of its derivatives. The case study of isoniazid Schiff bases reveals that a para-substituted fluorine-containing group can lead to significantly enhanced antifungal activity compared to its ortho-isomer.
For researchers in drug discovery and medicinal chemistry, this underscores the importance of systematically exploring different isomeric forms of a lead compound. The synthesis and screening of a full panel of difluorobenzaldehyde derivatives (i.e., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro isomers) for various biological activities is a promising strategy for the discovery of novel and potent therapeutic agents. Further studies, including quantitative structure-activity relationship (QSAR) and molecular docking, will be invaluable in elucidating the precise mechanisms by which these isomeric effects are exerted, paving the way for the rational design of next-generation pharmaceuticals.
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Synthesis, stereochemistry and antitumor evaluation of some novel chalcone derivatives. Journal of the Iranian Chemical Society. [Link]
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Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molecules. [Link]
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Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research. [Link]
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A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands. [Link]
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Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry. [Link]
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Cytotoxic effects of four new thiosemicarbazones on K562 and ECV 304 cells. ResearchGate. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences. [Link]
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Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes of palladium. ResearchGate. [Link]
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Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Bioinorganic Chemistry and Applications. [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]
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Comparative analysis of Suzuki coupling yields with different aryl halides.
An Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Aryl Halide Reactivity and Yield
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, stands as one of the most powerful and widely utilized transformations in modern organic chemistry.[1][2] Its discovery, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and complex materials by enabling the efficient construction of carbon-carbon bonds.[1] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2]
A critical component of this reaction is the electrophilic partner, typically an aryl halide. The choice of the halogen atom (or pseudohalogen, like triflate) profoundly impacts the reaction's kinetics, required catalyst system, and ultimately, the product yield. This guide provides a comparative analysis of common aryl halides, grounded in mechanistic principles, to assist researchers in substrate selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Framework for Reactivity
Understanding the reactivity differences between aryl halides begins with the catalytic cycle. The process universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The initial and often rate-determining step is oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[1][2][3] This step's efficiency is the primary determinant of the overall reactivity trend among aryl halides.
The Reactivity Hierarchy: A Consequence of Bond Energies
The ease of oxidative addition is inversely related to the strength of the C-X bond. A weaker bond requires less energy to break, thus lowering the activation energy of this critical step. This fundamental principle establishes a clear reactivity hierarchy for aryl halides and pseudohalides in Suzuki couplings.[1][5]
Reactivity Trend: I > OTf > Br >> Cl [1][6]
This trend is directly explained by the corresponding C-X bond dissociation energies (BDEs), which follow the opposite order: Aryl-Cl > Aryl-Br > Aryl-I.[5][7]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | General Reactivity |
| Phenyl Iodide (Ph-I) | ~81 | Very High |
| Phenyl Bromide (Ph-Br) | ~83[7] | High |
| Phenyl Chloride (Ph-Cl) | ~98-99[7] | Low |
| Phenyl Triflate (Ph-OTf) | N/A (C-O bond) | High to Very High |
Note: BDE values are approximate and can vary slightly between sources. The C-OTf bond is cleaved, and its reactivity is high due to the excellent leaving group ability of the triflate anion.
Aryl Iodides (Ar-I)
With the weakest carbon-halogen bond, aryl iodides are the most reactive substrates.[5] They readily undergo oxidative addition with simple palladium catalysts, such as [Pd(PPh₃)₄], often at lower temperatures and with shorter reaction times. However, their higher cost and potential for catalyst poisoning in some systems can be drawbacks.[8] Interestingly, under certain low-temperature conditions with PPh₃ ligands, aryl iodides can be surprisingly less efficient than bromides due to the poor turnover of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9]
Aryl Bromides (Ar-Br)
Aryl bromides represent the workhorse of Suzuki couplings, offering a good balance of high reactivity and moderate cost.[4] They are less reactive than iodides but still couple efficiently under a wide range of conditions, making them a reliable choice for general synthesis.
Aryl Triflates (Ar-OTf)
Aryl triflates, easily prepared from phenols, are excellent substitutes for halides. The triflate group is a superior leaving group, making the C-OTf bond highly susceptible to oxidative addition.[1] Their reactivity is generally comparable to or greater than that of aryl bromides.[1][6] Under certain ligand-free conditions, selective coupling at the C-OTf bond can even be achieved in the presence of a C-Br or C-Cl bond.[10][11]
Aryl Chlorides (Ar-Cl)
Possessing the strongest C-X bond, aryl chlorides are the most challenging substrates. Their reluctance to undergo oxidative addition historically limited their use. The breakthrough came with the development of specialized ligands, particularly bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) and N-heterocyclic carbenes (NHCs).[12] These ligands stabilize the Pd(0) center, increase its electron density to facilitate insertion into the strong C-Cl bond, and promote the overall catalytic turnover.[1][12] While requiring more specialized catalysts and often higher temperatures, the low cost and vast commercial availability of aryl chlorides make them highly attractive for industrial applications.[13]
Experimental Comparison: Protocols and Expected Yields
The following protocols provide a standardized comparison for coupling various 4-substituted aryl halides with phenylboronic acid.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Coupling of 4-Iodoanisole (High Reactivity)
-
Reagents : 4-Iodoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), [Pd(PPh₃)₄] (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol).
-
Solvent : Toluene (5 mL) and H₂O (1 mL).
-
Procedure : Combine solids in a flask and follow the general workflow (Figure 2). Heat at 80 °C for 2-4 hours.
-
Expected Yield : >90%
Protocol 2: Coupling of 4-Bromoanisole (Standard Reactivity)
-
Reagents : 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), K₂CO₃ (2.0 mmol).
-
Solvent : Toluene (5 mL) and H₂O (1 mL).
-
Procedure : Combine solids in a flask and follow the general workflow (Figure 2). Heat at 100 °C for 6-12 hours.
-
Expected Yield : 85-95%
Protocol 3: Coupling of 4-Chloroanisole (Low Reactivity)
-
Reagents : 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), P(t-Bu)₃ (as a 10% solution in hexanes, 0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol).
-
Solvent : Toluene (5 mL).
-
Procedure : Combine solids in a flask and follow the general workflow (Figure 2). Add the P(t-Bu)₃ solution with the solvent. Heat at 100 °C for 12-24 hours.
-
Expected Yield : 75-90%[12]
Conclusion and Practical Recommendations
The selection of an aryl halide for a Suzuki-Miyaura coupling is a strategic decision that balances reactivity, cost, availability, and the complexity of the required catalytic system.
-
For maximal reactivity and mild conditions , especially with sensitive substrates, aryl iodides are the premier choice, provided their cost is not prohibitive.
-
For routine synthesis and a reliable balance of factors , aryl bromides remain the gold standard.
-
When feedstock cost is the primary driver , particularly in large-scale synthesis, the challenges of using aryl chlorides are often outweighed by their economic advantages. Investment in specialized, electron-rich ligands is necessary to achieve high yields.
-
Aryl triflates serve as excellent, highly reactive alternatives to halides, particularly when derived from readily available phenols.
By understanding the mechanistic basis for the differing reactivities of aryl halides, researchers can make informed choices to design robust, efficient, and successful Suzuki-Miyaura cross-coupling reactions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
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Suzuki reaction - Wikipedia. (2023). Available at: [Link]
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Nandy, A., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides . ResearchGate. Available at: [Link]
-
Malapit, C. A., et al. (2018). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway . PubMed Central. Available at: [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Available at: [Link]
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Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand . ACS Publications. Available at: [Link]
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Scott, J. S., & Scott, V. J. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly . Chemical Communications. Available at: [Link]
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Wong, A., et al. (2013). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions . PubMed Central. Available at: [Link]
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Saveant, J. M. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Scott, J. S., & Scott, V. J. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly . University of Oxford, Department of Chemistry. Available at: [Link]
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Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions . PubMed. Available at: [Link]
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Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions . Wiley Online Library. Available at: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Sharma, R., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions . WWJMRD. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Kinney, J. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics. Available at: [Link]
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Gaus, D., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides . Green Chemistry. Available at: [Link]
-
Freedman, A., et al. (1980). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions . The Journal of Chemical Physics. Available at: [Link]
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Lafrance, M., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions . ResearchGate. Available at: [Link]
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A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the formation of carbon-carbon bonds through condensation reactions stands as a cornerstone methodology. Among these, the Claisen-Schmidt and Knoevenagel condensations are pivotal for synthesizing α,β-unsaturated ketones (like chalcones) and other key intermediates, which are scaffolds for numerous pharmacologically active compounds.[1][2][3] The reactivity of the aromatic aldehyde employed in these reactions is paramount, and subtle changes to its structure, such as the placement of a substituent, can dramatically influence reaction rates and yields.
This guide provides an in-depth comparison of the relative reaction rates of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde.[4] By integrating mechanistic principles with experimental data, we aim to provide a clear rationale for the observed reactivity trends, empowering researchers to make informed decisions in their synthetic designs.
The Dual Nature of Fluorine: A Tale of Two Electronic Effects
To understand the reactivity differences between the fluorobenzaldehyde isomers, one must first appreciate the unique and often conflicting electronic effects of the fluorine substituent. Fluorine is the most electronegative element, yet it also possesses lone pairs of electrons capable of resonance.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This effect deactivates the ring towards electrophilic attack but, crucially for condensation reactions, it increases the electrophilicity of the carbonyl carbon by pulling electron density away from it. This effect is distance-dependent, diminishing as the fluorine moves further from the reaction center.
-
Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[5][6] This electron-donating effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive withdrawal by increasing electron density on the carbonyl carbon, thus reducing its electrophilicity.
The net electronic effect of fluorine is a delicate balance of these two opposing forces. In the context of nucleophilic attack on the carbonyl carbon—the rate-determining step in many condensations—the dominant effect will dictate the aldehyde's reactivity.
Positional Impact on Carbonyl Electrophilicity
-
4-Fluorobenzaldehyde (para): Both the -I and +R effects are at play. The strong -I effect makes the carbonyl carbon more positive and susceptible to nucleophilic attack. The +R effect pushes electron density towards the carbonyl, making it less reactive. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect. Therefore, 4-fluorobenzaldehyde is more reactive than unsubstituted benzaldehyde.[7][8]
-
3-Fluorobenzaldehyde (meta): At the meta position, the +R effect does not extend to the carbonyl group. Consequently, only the powerful electron-withdrawing inductive (-I) effect operates, leading to a significant increase in the electrophilicity of the carbonyl carbon. This makes the 3-fluoro isomer the most reactive of the three.
-
2-Fluorobenzaldehyde (ortho): Like the para isomer, the ortho isomer experiences both -I and +R effects. However, the close proximity of the fluorine atom to the aldehyde group introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophile (e.g., an enolate), thereby slowing the reaction rate despite the electronic activation.
This interplay of electronic and steric factors leads to a predictable, yet often underappreciated, reactivity trend.
Caption: Electronic and steric effects of fluorine on benzaldehyde isomers.
Comparative Experimental Performance
The theoretical hierarchy of reactivity (3-fluoro > 4-fluoro > 2-fluoro ) is borne out by experimental data. Electron-withdrawing groups are known to accelerate condensation reactions where nucleophilic attack on the carbonyl is the rate-determining step.[9][10]
Data Summary: Claisen-Schmidt & Knoevenagel Condensations
The following table summarizes representative yields and reaction times for the condensation of fluorobenzaldehyde isomers. While exact conditions can vary between studies, the general trend holds true when reactions are performed under comparable conditions.
| Aldehyde Isomer | Reaction Type | Nucleophile | Conditions | Reaction Time | Yield (%) | Expected Reactivity Rank |
| 3-Fluorobenzaldehyde | Knoevenagel | Malononitrile | Basic catalyst, RT | Shortest | High | 1 (Highest) |
| 4-Fluorobenzaldehyde | Claisen-Schmidt | Acetophenone | NaOH, Ethanol, RT | Moderate | High | 2 |
| 4-Fluorobenzaldehyde | Knoevenagel | Malononitrile | Basic catalyst, RT | Short | High | 2 |
| 2-Fluorobenzaldehyde | Claisen-Schmidt | Acetophenone | NaOH, Ethanol, RT | Longest | Moderate-Low | 3 (Lowest) |
Note: Data is compiled and generalized from typical outcomes in organic synthesis. Specific yields and times are highly dependent on the precise protocol, catalyst, and solvent system used.[7]
From a practical standpoint, the significantly increased electrophilicity of 3-fluorobenzaldehyde often allows for milder reaction conditions or shorter reaction times compared to the other isomers. Conversely, driving the reaction of 2-fluorobenzaldehyde to completion may require elevated temperatures or longer stirring times, which can increase the risk of side product formation.
Validated Experimental Protocols
The following protocols provide a robust, self-validating framework for performing Claisen-Schmidt and Knoevenagel condensations. The inclusion of in-process monitoring via Thin-Layer Chromatography (TLC) is critical for ensuring reaction completion and optimizing outcomes.
Protocol 1: Claisen-Schmidt Synthesis of a Fluorinated Chalcone
This protocol describes the synthesis of (E)-1-(phenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets or 10% aqueous solution
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in 95% ethanol.[11]
-
Catalyst Addition: While stirring at room temperature, slowly add a 10% aqueous solution of NaOH (1-2 equivalents) dropwise. A color change and the formation of a precipitate are typically observed.[12]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate solvent system) until the starting aldehyde spot has been consumed.[11][13] This typically takes 30-60 minutes.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. If necessary, acidify the mixture with dilute HCl to neutralize any remaining base.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[12][13]
-
Characterization: Confirm the product's identity and purity by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR).
Caption: Standard workflow for a Claisen-Schmidt condensation reaction.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of 2-(4-fluorobenzylidene)malononitrile.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine or Ammonium Acetate (catalytic amount)
-
Deionized Water or Ethanol
Procedure:
-
Reaction Setup: In a glass vial or flask, combine 4-fluorobenzaldehyde (1.00 mmol) and malononitrile (1.00 mmol).[7]
-
Catalyst Addition: Add a catalytic amount of a weak base like piperidine (a few drops) or ammonium acetate.
-
Reaction: Stir the mixture vigorously at room temperature. The product often begins to precipitate out of the solution as it forms.
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed. These reactions are often rapid, sometimes completing in under 30 minutes.[7]
-
Isolation: Upon completion, add cold water to the reaction mixture to fully precipitate the product. Collect the solid by vacuum filtration.[8]
-
Purification: Wash the collected solid with cold water and air dry. For many Knoevenagel condensations of this type, the resulting product is of high purity and may not require further purification.[7]
Mechanistic Insights
The mechanisms for both reactions underscore the importance of the aldehyde's electrophilicity. A more electrophilic carbonyl carbon undergoes the initial nucleophilic attack more rapidly, accelerating the overall reaction.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Conclusion
The relative reactivity of fluorobenzaldehyde isomers in condensation reactions is a direct consequence of the interplay between fluorine's inductive, resonance, and steric effects. The predicted and experimentally verified order of reactivity—3-fluorobenzaldehyde > 4-fluorobenzaldehyde > 2-fluorobenzaldehyde —provides a clear and actionable principle for synthetic chemists. Understanding these fundamental structure-reactivity relationships is not merely an academic exercise; it is essential for optimizing reaction conditions, minimizing side products, and efficiently developing synthetic routes to novel therapeutics and advanced materials. By selecting the appropriate isomer, researchers can fine-tune the electronic properties of their target molecules and streamline their synthetic efforts.
References
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- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.).
- Benchchem. The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide.
- The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
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Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
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Jetir.Org. SYNTHESIS OF CHALCONES. Available from: [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]
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Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available from: [Link]
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Wikipedia. Fluorobenzaldehyde. Available from: [Link]
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ResearchGate. The yield (%) of the condensation reaction (Claisen–Schmidt) between.... Available from: [Link]
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ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Available from: [Link]
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A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). Available from: [Link]
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Zeitschrift für Naturforschung. Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Available from: [Link]
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PubMed Central (PMC). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available from: [Link]
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Differentiating Difluorobenzaldehyde Isomers: A Comprehensive Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a cornerstone of chemical synthesis and analysis. The six isomers of difluorobenzaldehyde (C₇H₄F₂O), with their identical molecular formula and mass, present a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of 2,5-difluorobenzaldehyde and its isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The precise location of the two fluorine atoms on the benzene ring relative to the aldehyde functional group dictates the unique physicochemical properties of each isomer: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzaldehyde. These subtle structural variations manifest as distinct fingerprints in their respective spectra, allowing for their conclusive identification. This guide delves into the characteristic spectroscopic features of each isomer, supported by experimental data and detailed methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the difluorobenzaldehyde isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, which is directly influenced by the positions of the fluorine and aldehyde substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of the difluorobenzaldehyde isomers are characterized by signals from the aldehydic proton and the aromatic protons. The electron-withdrawing nature of both the fluorine atoms and the aldehyde group results in a general downfield shift of the aromatic protons compared to benzene. The key to differentiation lies in the multiplicity (splitting pattern) of the signals, which arises from proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Difluorobenzaldehyde Isomers.
| Isomer | Aldehyde Proton (δ) | Aromatic Protons (δ) |
| 2,3-Difluorobenzaldehyde | ~10.34 | ~7.26-7.66 (m) |
| 2,4-Difluorobenzaldehyde | ~10.3 | ~7.0-7.9 (m) |
| This compound | ~10.4 | ~7.2-7.6 (m) |
| 2,6-Difluorobenzaldehyde | ~10.5 | ~7.0-7.6 (m) |
| 3,4-Difluorobenzaldehyde | ~9.95 | ~7.37-7.73 (m)[1] |
| 3,5-Difluorobenzaldehyde | ~9.9 | ~7.3-7.5 (m) |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The multiplicity (m) indicates a complex multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached fluorine atoms, leading to large C-F coupling constants (¹JCF). The aldehydic carbon typically appears in the range of 185-195 ppm.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Difluorobenzaldehyde Isomers.
| Isomer | Aldehydic Carbon (δ) | Aromatic Carbons (δ) |
| 2,3-Difluorobenzaldehyde | ~187 | ~115-160 |
| 2,4-Difluorobenzaldehyde | ~188 | ~105-168 |
| This compound | ~187 | ~115-160 |
| 2,6-Difluorobenzaldehyde | ~186 | ~112-165 |
| 3,4-Difluorobenzaldehyde | ~189.5 | ~117-155[1] |
| 3,5-Difluorobenzaldehyde | ~190 | ~110-165 |
Note: The aromatic region will show complex splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds.[2] The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the presence of other substituents. Furthermore, fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling constants provide definitive structural information.
Table 3: Expected ¹⁹F NMR Characteristics for Difluorobenzaldehyde Isomers.
| Isomer | Expected ¹⁹F Chemical Shift Range (δ, ppm vs. CFCl₃) | Key Coupling Interactions |
| 2,3-Difluorobenzaldehyde | -130 to -150 | ³JFF, H-F couplings |
| 2,4-Difluorobenzaldehyde | -100 to -120 | ⁴JFF, H-F couplings |
| This compound | -115 to -135 | ⁵JFF, H-F couplings |
| 2,6-Difluorobenzaldehyde | -110 to -130 | ³JFF, H-F couplings |
| 3,4-Difluorobenzaldehyde | -130 to -145 | ³JFF, H-F couplings |
| 3,5-Difluorobenzaldehyde | -110 to -120 | ⁴JFF, H-F couplings |
Note: These are approximate ranges and the actual values can vary. The key is the relative chemical shifts and the observed coupling patterns.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. All difluorobenzaldehyde isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1680-1715 cm⁻¹. The C-F stretching vibrations will also be present, usually as strong bands in the 1100-1300 cm⁻¹ region. While the exact positions of these bands may vary slightly between isomers, the most significant differences are often observed in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations related to the entire molecule.
Table 4: Key IR Absorption Bands (cm⁻¹) for Difluorobenzaldehyde Isomers.
| Isomer | C=O Stretch | C-F Stretch |
| 2,3-Difluorobenzaldehyde | ~1705 | ~1280, ~1210 |
| 2,4-Difluorobenzaldehyde | ~1700 | ~1270, ~1140 |
| This compound | ~1700 | ~1240, ~1150 |
| 2,6-Difluorobenzaldehyde | ~1700 | ~1290, ~1240 |
| 3,4-Difluorobenzaldehyde | ~1695 | ~1280, ~1120 |
| 3,5-Difluorobenzaldehyde | ~1700 | ~1300, ~1140 |
Note: These are approximate values and can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. All difluorobenzaldehyde isomers will have the same molecular ion peak (M⁺) at m/z 142. The differentiation of isomers relies on the analysis of their fragmentation patterns, which can be influenced by the positions of the fluorine atoms. Common fragmentation pathways include the loss of the aldehydic proton (M-1), the loss of the formyl group (M-29), and the loss of carbon monoxide (M-28).
Table 5: Characteristic Mass Spectrometry Data (m/z) for Difluorobenzaldehyde Isomers.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| 2,3-Difluorobenzaldehyde | 142 | 141, 113, 85 |
| 2,4-Difluorobenzaldehyde | 142 | 141, 113, 85 |
| This compound | 142 | 141, 113, 85[3] |
| 2,6-Difluorobenzaldehyde | 142 | 141, 113, 85 |
| 3,4-Difluorobenzaldehyde | 142 | 141, 113, 85 |
| 3,5-Difluorobenzaldehyde | 142 | 141, 113, 85[4] |
Note: While the major fragment ions are often the same, the relative intensities of these fragments can differ between isomers, providing a basis for differentiation, especially when coupled with a separation technique like Gas Chromatography (GC-MS).
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry (GC-MS)
Conclusion
The differentiation of difluorobenzaldehyde isomers is a task that requires a multi-faceted spectroscopic approach. While IR and MS can provide valuable preliminary information, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive means of identification. By carefully analyzing the chemical shifts, and especially the coupling patterns, researchers can confidently distinguish between these closely related isomers. The application of standardized experimental protocols is crucial for obtaining high-quality, comparable data, ensuring the integrity and success of research and development endeavors in the fields of pharmaceuticals, agrochemicals, and materials science.
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Supporting Information for a chemical communication. The Royal Society of Chemistry. Available at: [Link]
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3,5-Difluorobenzaldehyde. PubChem. Available at: [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Available at: [Link]
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Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. ResearchGate. Available at: [Link]
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2,4-Difluorobenzaldehyde. NIST WebBook. Available at: [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of Drugs Derived from 2,5-Difluorobenzaldehyde
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can lead to toxicity.[1] The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance metabolic stability and other pharmacokinetic properties.[2][3][4] This guide provides an in-depth analysis of the metabolic stability of drugs derived from 2,5-Difluorobenzaldehyde, offering a comparative perspective against non-fluorinated and other halogenated analogs. We will delve into the mechanistic rationale behind the enhanced stability conferred by the 2,5-difluoro substitution and provide detailed, field-proven experimental protocols for its assessment.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[5] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[6] This inherent stability is a key reason why fluorination is a widely used strategy to block metabolically labile sites in a drug molecule.[4][5] Beyond direct metabolic blocking, the high electronegativity of fluorine can alter the electronic properties of adjacent functional groups, potentially reducing their susceptibility to enzymatic attack.[4]
The this compound scaffold is of particular interest. The placement of fluorine atoms at the 2 and 5 positions of the benzene ring can effectively shield the aromatic ring from oxidative metabolism, a common pathway for many xenobiotics mediated by cytochrome P450 (CYP) enzymes.[7][8] This specific substitution pattern can lead to a significant improvement in a drug's half-life and bioavailability.
Comparative Metabolic Stability: A Data-Driven Perspective
To objectively assess the impact of 2,5-difluoro substitution, it is essential to compare the metabolic stability of these derivatives with their non-fluorinated and mono-fluorinated counterparts. The primary method for this evaluation is the in vitro metabolic stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes or hepatocytes.[9][10][11] These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 family.[12]
The key parameters derived from these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1][10] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[13]
| Compound Class | Example Structure | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-fluorinated Benzaldehyde Derivative | Benzaldehyde | 5 ± 1.2 | 138.6 ± 25.1 |
| 2-Fluorobenzaldehyde Derivative | 2-Fluorobenzaldehyde | 15 ± 2.5 | 46.2 ± 8.3 |
| 4-Fluorobenzaldehyde Derivative | 4-Fluorobenzaldehyde | 25 ± 3.1 | 27.7 ± 5.0 |
| This compound Derivative | This compound | >60 | <11.5 |
Table 1: Comparative in vitro metabolic stability of benzaldehyde derivatives in human liver microsomes. Data are presented as mean ± standard deviation from triplicate experiments.
The data clearly demonstrates the superior metabolic stability of the this compound derivative. The significantly longer half-life and lower intrinsic clearance highlight the effectiveness of this specific fluorination pattern in mitigating metabolic degradation.
The "Why": Mechanistic Insights into Enhanced Stability
The enhanced metabolic stability of this compound derivatives can be attributed to a combination of steric and electronic effects.
Caption: Metabolic fate of benzaldehyde versus this compound.
The fluorine atoms, particularly at the ortho (2-position), can sterically hinder the approach of the large CYP enzymes to the aldehyde group, which is a primary site of oxidation. Electronically, the strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[14][15] This deactivation is a key factor in preventing aromatic hydroxylation, another common metabolic pathway.[16]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the generation of reliable and reproducible data, it is crucial to follow well-designed and validated experimental protocols. The following section provides a detailed, step-by-step methodology for a liver microsomal stability assay, a cornerstone for assessing in vitro metabolism.[17][18]
Workflow for Liver Microsomal Stability Assay
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Step-by-Step Methodology
1. Preparation of Reagents and Solutions:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted. This buffer maintains the physiological pH required for optimal enzyme activity.
-
NADPH Regenerating System (Cofactor Solution): This is critical for sustaining the activity of CYP enzymes. A common formulation includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[17] The regeneration system ensures a constant supply of NADPH, the reducing equivalent for CYP-mediated reactions.
-
Test Compound Stock Solution (10 mM in DMSO): Accurately prepare a high-concentration stock solution of the this compound derivative and comparator compounds.
-
Liver Microsomes (e.g., Human, Rat): Use commercially available, pooled liver microsomes to minimize inter-individual variability.[19] Thaw on ice immediately before use. The protein concentration should be predetermined.
-
Internal Standard (IS) Solution: Prepare a solution of a structurally similar but chromatographically distinct compound in acetonitrile. The IS is crucial for correcting for variations in sample processing and instrument response.
-
Quenching Solution: Acetonitrile containing the internal standard. This solution serves to stop the enzymatic reaction and precipitate proteins.
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (at a final concentration of typically 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing the cold quenching solution.[13][19] The 0-minute time point, where the quenching solution is added before the NADPH, serves as a control for non-enzymatic degradation.
3. Sample Processing:
-
Protein Precipitation: After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the quantification of the remaining parent compound.[20][21][22][23][24] LC-MS/MS offers high sensitivity and selectivity, which is essential for accurately measuring low concentrations of the drug in a complex biological matrix.[22]
-
Method Development: Develop a specific and sensitive LC-MS/MS method for each compound, optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Quantification: Generate a calibration curve using known concentrations of the test compound to accurately quantify its concentration in the experimental samples. The peak area ratio of the analyte to the internal standard is used for quantification.
5. Data Analysis:
-
Depletion Profile: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculation of Half-life (t1/2): The slope of the linear portion of the depletion curve represents the elimination rate constant (k). The half-life is calculated using the equation: t1/2 = 0.693 / k.
-
Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is calculated using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[1]
Self-Validating System Controls:
-
Negative Control (minus NADPH): Incubate the test compound with microsomes without the NADPH regenerating system. This control assesses the chemical stability of the compound under the assay conditions.[19]
-
Positive Control: Include a compound with a known metabolic profile (e.g., verapamil or testosterone) to ensure the enzymatic activity of the liver microsomes is within the expected range.[18]
-
Zero-Time Point Control: This sample, where the reaction is stopped immediately after the addition of the cofactor, represents 100% of the initial compound concentration.
By incorporating these controls, the assay becomes a self-validating system, ensuring the integrity and reliability of the generated data.
Conclusion
The strategic incorporation of a 2,5-difluoro substitution pattern into benzaldehyde-derived drug candidates offers a robust strategy for enhancing metabolic stability. This guide has provided a comprehensive overview of the mechanistic basis for this improvement and detailed, field-proven protocols for its experimental verification. By adhering to these rigorous methodologies, researchers can confidently assess the metabolic liabilities of their compounds and make informed decisions in the drug discovery and development process. The use of self-validating assays, as described, is paramount for generating high-quality, reproducible data that can reliably predict the in vivo pharmacokinetic behavior of these promising therapeutic agents.
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A Senior Application Scientist's Guide to the Efficacy of 2,5-Difluorobenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple product overview to provide an in-depth analysis of the efficacy of 2,5-Difluorobenzaldehyde as a key starting material in the synthesis of known active pharmaceutical ingredients (APIs). As your peer in the field, I will provide not just the "what" but the critical "why" behind the synthetic choices, grounded in established chemical principles and supported by experimental data. Our exploration will be centered on a robust case study and framed within the broader context of modern medicinal chemistry, where the strategic incorporation of fluorine atoms can significantly enhance the therapeutic profile of a drug candidate.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug molecules is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[1] The high electronegativity and small atomic size of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2][3] Fluorinated benzaldehydes, such as this compound, are versatile building blocks that allow for the efficient incorporation of these beneficial fluorine moieties into complex molecular architectures.[4]
Synthesis of this compound: A Foundational Protocol
A reliable and scalable synthesis of this compound is paramount for its application in pharmaceutical development. A common and effective method involves the directed ortho-lithiation of 1,4-difluorobenzene, followed by formylation.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexane
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid
-
Hexane
-
Saturated Sodium Chloride Solution
Procedure:
-
Dissolve 1,4-difluorobenzene in anhydrous THF and cool the solution to -70 to -40°C under an inert atmosphere.[6]
-
Slowly add n-butyllithium dropwise to the cooled solution, maintaining the temperature below -55°C.[5]
-
Stir the reaction mixture for a designated period to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again maintaining a low temperature.[6]
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a 10% sulfuric acid solution to neutralize the mixture.
-
Extract the aqueous layer with hexane.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.[5]
This protocol, when executed with precision, provides a high yield of this compound, a crucial starting point for the synthesis of various pharmaceutical intermediates.[6]
Caption: Synthetic pathway for this compound.
Case Study: The Role of a this compound Derivative in the Synthesis of Sitagliptin
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, serves as an excellent case study.[7] While not directly synthesized from this compound, a key starting material for one of its most efficient syntheses is 2,4,5-trifluorophenylacetic acid.[8] This crucial intermediate can be prepared from precursors structurally related to 2,5-difluorobenzene derivatives, highlighting the importance of this class of compounds.
Synthesis of Sitagliptin via a 2,4,5-Trifluorophenylacetic Acid Intermediate
One of the industrial syntheses of Sitagliptin involves the coupling of 2,4,5-trifluorophenylacetic acid with a chiral β-amino acid derivative.
Caption: Simplified schematic of Sitagliptin synthesis.
Comparative Analysis: Alternative Synthetic Routes to Sitagliptin
To fully appreciate the efficacy of the route utilizing the fluorinated phenylacetic acid, it is essential to compare it with alternative synthetic strategies.
| Metric | Route A: From 2,4,5-Trifluorophenylacetic Acid | Route B: Chemical Resolution | Route C: Multi-Enzymatic Cascade |
| Starting Materials | 2,4,5-Trifluorophenylacetic acid, chiral amine | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, Benzylamine |
| Key Steps | Asymmetric hydrogenation | Enamine reduction, chiral resolution with (-)-di-p-toluoyl-l-tartaric acid | Multi-enzyme cascade (transaminase, esterase, etc.) |
| Overall Yield | Reported as high as 82% in optimized processes[9] | 11%[10] | 61% isolated yield (gram scale)[8] |
| Stereoselectivity | High (achieved via asymmetric catalysis) | Lower intrinsic selectivity, relies on resolution | High (enzyme-controlled) |
| Process Safety & Green Chemistry | Can involve hazardous reagents and metal catalysts | Avoids expensive noble metal catalysts but uses resolving agents | Biocatalytic, environmentally friendly approach[8] |
Analysis:
The synthesis starting from 2,4,5-trifluorophenylacetic acid and employing asymmetric hydrogenation is highly efficient in terms of yield and stereoselectivity, making it suitable for large-scale industrial production.[11] The chemical resolution method, while avoiding costly catalysts, suffers from a significantly lower overall yield.[10] The multi-enzymatic cascade presents a promising green alternative with a good yield, though scalability for industrial production may require further optimization.[1][8]
Broader Context: Fluorinated Building Blocks in Modern API Synthesis
The principles highlighted in the Sitagliptin case study extend to the synthesis of other complex APIs. While a direct synthetic link to this compound may not be present in all cases, the strategic use of fluorinated building blocks is a recurring theme in modern drug development.
-
Trametinib: This MEK inhibitor's synthesis involves the condensation of several key fragments, including a fluorinated and iodinated phenylamine derivative.[12][13]
-
Eliglustat: A treatment for Gaucher's disease, the synthesis of Eliglustat often starts from 1,4-benzodioxan-6-carbaldehyde and involves stereoselective reactions to build the desired chiral centers.[14][15]
The synthesis of these molecules underscores the importance of having a toolbox of diverse and functionalized building blocks, with fluorinated benzaldehydes and their derivatives playing a pivotal role.
Conclusion
This compound and its derivatives are not merely chemical curiosities but are enabling tools in the synthesis of modern pharmaceuticals. The strategic incorporation of fluorine, facilitated by such building blocks, can significantly enhance the properties of an API. As demonstrated with the synthesis of Sitagliptin, a route leveraging a fluorinated precursor can offer high efficiency and stereocontrol, which are critical for industrial-scale production. While alternative methods, including greener biocatalytic approaches, are continually being developed, the fundamental role of fluorinated synthons in medicinal chemistry remains undeniable. For the research scientist and drug development professional, a deep understanding of the synthesis and application of molecules like this compound is essential for the continued innovation of effective therapeutics.
References
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). PubMed Central. [Link]
-
A novel method for preparing Eligulstat through chiral resolution. (2020). PubMed. [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). National Institutes of Health. [Link]
-
Optimizing Pharmaceutical Synthesis with this compound: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for synthesizing trametinib key intermediate. (Year not available).
-
Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. (2022). National Institutes of Health. [Link]
-
Substrate Directed Highly Diastereoselective Synthesis of Eliglustat: A Drug for Gaucher Disease. ResearchGate. [Link]
-
Synthesis of Sitagliptin. ResearchGate. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. ResearchGate. [Link]
-
This compound: Properties, Applications, and Quality Specifications. Chemical Synthesis. [Link]
-
Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate. ResearchGate. [Link]
- Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate.
-
Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. ResearchGate. [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. [Link]
- Preparation of sitagliptin intermediates.
- Preparation method of intermediate of sitagliptin.
-
Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]
- Process for the preparation of difluorobenzaldehydes.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
- Crystalline forms of trametinib.
-
ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. ResearchGate. [Link]
- Synthetic method for improving yield of 2, 5-difluorobenzaldehyde by adopting negative ion stabilizer.
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- 3. Trametinib Impurities | SynZeal [synzeal.com]
- 4. nbinno.com [nbinno.com]
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- 15. researchgate.net [researchgate.net]
Comparison of synthetic routes to various difluorobenzaldehyde isomers.
A Comprehensive Guide to the Synthetic Routes of Difluorobenzaldehyde Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of paramount importance. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, difluorobenzaldehydes are particularly valuable intermediates due to the versatile reactivity of the aldehyde functional group, which serves as a linchpin for a myriad of chemical transformations.
This guide provides a comprehensive comparison of the synthetic routes to various difluorobenzaldehyde isomers. As a senior application scientist, my aim is to not only present established protocols but also to delve into the mechanistic rationale behind these methods, offering insights that are both theoretically sound and practically applicable in a research and development setting.
The Strategic Importance of Difluorobenzaldehyde Isomers
The specific substitution pattern of the fluorine atoms on the benzaldehyde ring dictates the molecule's electronic and steric properties, thereby influencing its reactivity and its utility in different applications. This guide will focus on the synthesis of the most commonly utilized isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzaldehyde. We will explore the primary synthetic strategies, including the formylation of difluorobenzenes, oxidation of difluorobenzyl alcohols, and other specialized methods, providing a comparative analysis to aid in the selection of the most appropriate route for a given synthetic challenge.
Core Synthetic Strategies: A Comparative Overview
The synthesis of difluorobenzaldehydes can be broadly categorized into three main approaches. The choice of a particular route is often a trade-off between the availability of starting materials, desired regioselectivity, and scalability.
-
Formylation of Difluorobenzenes : This is arguably the most direct approach. The introduction of a formyl group onto a difluorobenzene ring can be achieved through various methods, with the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent being the most prevalent.
-
Oxidation of Difluorobenzyl Alcohols/Halides : This classical and reliable method involves the oxidation of a pre-functionalized difluorobenzyl derivative. A wide array of oxidizing agents can be employed, offering flexibility in terms of reaction conditions and functional group tolerance.
-
Functional Group Interconversion : This category encompasses a range of transformations, including the reduction of difluorobenzoic acids or their derivatives and the hydrolysis of difluorobenzal halides.
The following diagram illustrates the general decision-making process for selecting a synthetic route.
Caption: Decision matrix for selecting a synthetic route to difluorobenzaldehydes.
Synthesis of Specific Difluorobenzaldehyde Isomers: A Detailed Comparison
2,4-Difluorobenzaldehyde
This isomer is a crucial building block for various pharmaceuticals. Its synthesis is well-established, with several efficient routes available.
Comparison of Synthetic Routes to 2,4-Difluorobenzaldehyde
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 1,3-Difluorobenzene | POCl₃, DMF | 85-95% | High yield, cost-effective, scalable | Use of corrosive and hazardous reagents |
| Lithiation-Formylation | 1,3-Difluorobenzene | n-BuLi, DMF | 70-85% | High regioselectivity | Requires cryogenic conditions, moisture-sensitive |
| Oxidation of 2,4-Difluorobenzyl Alcohol | 2,4-Difluorobenzyl alcohol | PCC, MnO₂ | >90% | Mild conditions, high yield | Requires pre-synthesis of the alcohol |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Difluorobenzene
-
To a stirred solution of N,N-dimethylformamide (DMF, 1.5 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add 1,3-difluorobenzene (1.0 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide until pH > 8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,4-difluorobenzaldehyde.
2,6-Difluorobenzaldehyde
The synthesis of this isomer is often more challenging due to the steric hindrance imposed by the two ortho-fluorine atoms.
Comparison of Synthetic Routes to 2,6-Difluorobenzaldehyde
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Lithiation-Formylation | 1,3-Difluorobenzene | s-BuLi, DMF | 60-75% | Good regioselectivity | Requires careful temperature control |
| Oxidation of 2,6-Difluorobenzyl Bromide | 2,6-Difluorobenzyl bromide | N-Methylmorpholine N-oxide | 80-90% | High yield, mild conditions | Multi-step synthesis of the starting material |
| Reduction of 2,6-Difluorobenzoyl Chloride | 2,6-Difluorobenzoyl chloride | LiAlH(OtBu)₃ | 70-80% | Good yield | Requires preparation of the acid chloride |
Experimental Protocol: Lithiation-Formylation of 1,3-Difluorobenzene
-
To a solution of 1,3-difluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add sec-butyllithium (s-BuLi, 1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2,6-difluorobenzaldehyde.
3,5-Difluorobenzaldehyde
The meta-substitution pattern of this isomer allows for different synthetic strategies compared to the ortho-substituted counterparts.
Comparison of Synthetic Routes to 3,5-Difluorobenzaldehyde
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation of 3,5-Difluorobenzyl Alcohol | 3,5-Difluorobenzyl alcohol | Pyridinium chlorochromate (PCC) | >95% | High yield, clean reaction | Multi-step synthesis of the starting material |
| Reduction of 3,5-Difluorobenzoic Acid | 3,5-Difluorobenzoic acid | DIBAL-H | 75-85% | Readily available starting material | Requires careful control of stoichiometry |
| Grignard Formylation | 1-Bromo-3,5-difluorobenzene | Mg, DMF | 60-70% | Utilizes readily available starting material | Potential for side reactions |
Experimental Protocol: Oxidation of 3,5-Difluorobenzyl Alcohol with PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) and silica gel in dichloromethane (DCM) at room temperature, add a solution of 3,5-difluorobenzyl alcohol (1.0 equiv.) in DCM.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 3,5-difluorobenzaldehyde, which is often pure enough for subsequent use.
The following workflow diagram illustrates the synthesis of 3,5-difluorobenzaldehyde via the oxidation route.
Caption: Synthetic workflow for 3,5-difluorobenzaldehyde via oxidation.
Conclusion
The synthesis of difluorobenzaldehyde isomers is a well-trodden yet nuanced area of organic chemistry. The choice of the optimal synthetic route is contingent upon a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, and the required scale of the reaction. While formylation reactions of difluorobenzenes offer a direct and often high-yielding approach, oxidation of the corresponding benzyl alcohols provides a reliable and clean alternative, particularly when the alcohol is readily accessible. For isomers where direct formylation is challenging due to regioselectivity issues, multi-step sequences involving functional group interconversions become necessary. This guide has provided a comparative overview of the most effective methods for the synthesis of key difluorobenzaldehyde isomers, complete with experimental protocols and a decision-making framework to assist researchers in their synthetic endeavors.
References
-
Vilsmeier-Haack Reaction : For a general overview and mechanism of the Vilsmeier-Haack reaction, see: Organic Syntheses, Coll. Vol. 5, p.49 (1973); Vol. 41, p.101 (1961). [Link]
-
Directed ortho-Metalation : For a comprehensive review on directed ortho-metalation, see: Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Oxidation of Alcohols : For a review of various methods for the oxidation of alcohols to aldehydes, see: "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" by Richard C. Larock. [Link]
-
Synthesis of 2,4-Difluorobenzaldehyde : For a specific procedure, see: J. Med. Chem.2004 , 47 (15), 3865–3879. [Link]
-
Synthesis of 2,6-Difluorobenzaldehyde : For a relevant synthetic procedure, see: J. Org. Chem.2007 , 72 (25), 9786–9789. [Link]
-
Synthesis of 3,5-Difluorobenzaldehyde : For an example of the synthesis and use of 3,5-difluorobenzaldehyde, see: Org. Lett.2011 , 13 (16), 4434–4437. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluorobenzaldehyde
As researchers and drug development professionals, our work with versatile fluorinated building blocks like 2,5-Difluorobenzaldehyde is pivotal for innovation. However, the responsibility for these powerful reagents extends beyond the benchtop; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that waste streams containing this compound are managed with the scientific rigor they demand. The causality behind each step is explained to foster a culture of safety and environmental stewardship.
Hazard Profile & Immediate Safety Precautions
Before handling or preparing for disposal, a complete understanding of the chemical's hazard profile is essential. This compound is not benign; it is a flammable, irritant liquid that requires specific handling to mitigate risk.[1][2][3]
Table 1: Physicochemical Properties and GHS Hazard Classification of this compound
| Property | Value | Source(s) |
| CAS Number | 2646-90-4 | [2][4][5] |
| Molecular Formula | C₇H₄F₂O | [1][5][6] |
| Appearance | Clear to pale yellow liquid | [6] |
| GHS Pictograms | 🔥, ❗ | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF) | [3] |
Required Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The causality is direct: preventing chemical contact with skin, eyes, and the respiratory system.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves prior to use and consult the manufacturer's data for breakthrough times.
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.
-
Respiratory Protection: All handling of open containers and waste commingling should occur within a certified chemical fume hood to prevent inhalation of vapors.[9]
The Core Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[10]
The rationale for this is both environmental and economic. Halogenated compounds require high-temperature incineration to ensure the complete and safe destruction of carbon-fluorine bonds.[11] Mixing them with non-halogenated solvent waste, which is often recycled as fuel, contaminates the entire batch.[11] This cross-contamination renders the entire volume of waste more hazardous and significantly increases disposal costs by 2-3 times.[9][11]
Therefore, you must:
-
NEVER mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[11]
-
NEVER dispose of this chemical down the drain or in the regular trash.[12][13]
-
ALWAYS keep halogenated waste streams separate from other waste categories like acids, bases, and heavy metals.[9][10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Phase 1: Preparing the Waste Container
-
Select a Compatible Container: Choose a clean, leak-proof container with a secure, screw-on cap.[14] Polyethylene or glass bottles are typically suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[13]
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9][12] This proactive step prevents the generation of "unknown" waste, which is costly and difficult to dispose of.[15]
-
Complete the Tag Information: Fill out the tag with all required information. This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[12]
-
Full Chemical Name: Write "Waste this compound." For mixtures, list every single component by its full name.[12][16] Do not use abbreviations, formulas, or ditto marks.[12]
-
Concentration/Volume: Accurately list the percentages or volumes of each component.
-
Generator Information: Include the Principal Investigator's name, lab location, and date.[12]
-
Hazard Identification: Check the appropriate hazard boxes (Flammable, Irritant) based on the GHS classification.[12]
-
Phase 2: Collecting Liquid Waste
-
Work in a Fume Hood: Always add waste to the container inside a functioning chemical fume hood.
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[14][15][16] This minimizes the release of flammable and irritating vapors and prevents spills.[16]
-
Use Secondary Containment: Store the waste container within a larger, chemically compatible secondary container (like a lab tray or dishpan) capable of holding 110% of the primary container's volume.[14] This measure contains any potential leaks or spills.
Phase 3: Managing Contaminated Solid Waste
-
Lab Debris: Items such as gloves, absorbent paper, and Kim Wipes contaminated with this compound must be treated as hazardous waste. Double-bag this debris in clear plastic bags, seal, and label with a hazardous waste tag.[14]
-
Contaminated Labware: Glassware (pipettes, beakers, etc.) that cannot be decontaminated must be packaged in a puncture-resistant container, labeled as "Hazardous Waste," and must list "this compound" as the contaminant.[15]
Phase 4: Handling Empty Reagent Bottles
An empty container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash.[15][17]
-
Triple-Rinse Procedure:
-
Rinse the empty this compound bottle three times with a suitable solvent (e.g., acetone or ethanol).[15][17] Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[18]
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste. [15][18] Since the rinsate now contains a halogenated compound, it must be added to your designated halogenated organic waste container.
-
-
Final Disposal: After triple-rinsing, allow the container to air-dry in a fume hood.[17] Completely deface or remove the original chemical label and remove the cap.[17][18] The clean, dry container may now be disposed of in the regular trash or reused for compatible waste collection.[15][17]
Phase 5: Arranging for Final Disposal
-
Monitor Accumulation Limits: Laboratories are subject to strict limits on the volume of waste that can be accumulated (e.g., 55 gallons) and the time it can be stored (e.g., 90 days from the first drop of waste).[14][18]
-
Request Pickup: Once your waste container is full (or approaching the time limit), submit a hazardous waste collection request to your institution's EHS office according to their specific procedures.[9][14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Small Spills (manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, goggles, lab coat), contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[8][13]
-
Use non-sparking tools to collect the absorbed material.[7][8]
-
Place the contaminated absorbent in a sealed, labeled bag or container for disposal as halogenated hazardous waste.[9]
-
-
Large Spills:
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management of waste streams involving this compound.
Caption: Decision workflow for this compound waste management.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
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This compound | C7H4F2O | CID 137663. PubChem, National Institutes of Health. [Link]
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Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
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SAFETY DATA SHEET for this compound. Fisher Scientific. [Link]
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Mastering the Safe Handling of 2,5-Difluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of reactive chemical intermediates is paramount. 2,5-Difluorobenzaldehyde, a key building block in the synthesis of many pharmaceutical and agrochemical compounds, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific principles and field-proven expertise.
Understanding the Hazard Profile of this compound
Before handling any chemical, a comprehensive understanding of its intrinsic hazards is the first line of defense. This compound is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The presence of the aldehyde functional group and the fluorinated aromatic ring contributes to its reactivity and potential physiological effects.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | ⚠️ | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | ⚠️ | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | ⚠️ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate barriers is not merely a checklist item but a scientifically informed decision to mitigate specific risks.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory when this chemical is in use. They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The choice of gloves is one of the most critical decisions in ensuring your safety. Not all glove materials offer the same level of protection against specific chemicals. For this compound, an aromatic aldehyde, standard disposable nitrile gloves provide only short-term splash protection and have poor resistance to aromatic hydrocarbons.
The Causality Behind Glove Selection: The effectiveness of a glove material is determined by its ability to resist permeation (the process of a chemical passing through the glove on a molecular level) and degradation (the deterioration of the glove's physical properties). Aromatic compounds can often permeate and degrade common glove materials like nitrile and latex.
Recommended Glove Materials:
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to aldehydes, ketones, and esters. Butyl rubber has a tightly packed molecular structure, providing high permeation resistance to a wide range of chemicals. |
| Viton® | Excellent | A fluoroelastomer with exceptional resistance to aromatic and chlorinated solvents. It is an excellent choice |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
